molecular formula C6H13NO B8187147 (1S, 2R)-2-Amino-1-methyl-cyclopentanol

(1S, 2R)-2-Amino-1-methyl-cyclopentanol

Cat. No.: B8187147
M. Wt: 115.17 g/mol
InChI Key: KKBCPZUWBKCECT-RITPCOANSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S, 2R)-2-Amino-1-methyl-cyclopentanol is a useful research compound. Its molecular formula is C6H13NO and its molecular weight is 115.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality (1S, 2R)-2-Amino-1-methyl-cyclopentanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1S, 2R)-2-Amino-1-methyl-cyclopentanol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(1S,2R)-2-amino-1-methylcyclopentan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c1-6(8)4-2-3-5(6)7/h5,8H,2-4,7H2,1H3/t5-,6+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKBCPZUWBKCECT-RITPCOANSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC1N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1(CCC[C@H]1N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Structural Analysis and Synthetic Utility of cis-2-Amino-1-methylcyclopentanol

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the structural analysis, synthetic pathways, and applications of cis-2-amino-1-methylcyclopentanol .

Executive Summary

cis-2-Amino-1-methylcyclopentanol is a conformationally restricted


-amino alcohol characterized by a cyclopentane scaffold with a quaternary stereocenter at the C1 position. Unlike its secondary alcohol counterparts, the presence of the C1-methyl group imparts unique steric bulk and conformational rigidity, making it a high-value scaffold in the design of peptidomimetics, chiral ligands, and Janus kinase (JAK) inhibitors.

This guide provides a definitive analysis of its chemical structure, validated synthetic protocols for the cis-diastereomer, and its utility in modern drug development.

Property Data
IUPAC Name (1S,2S)-2-amino-1-methylcyclopentan-1-ol (enantiomer specific)
Common Name cis-2-Amino-1-methylcyclopentanol
CAS Number 1932297-32-9 (specific stereoisomer); 20412-66-2 (racemate)
Molecular Formula C

H

NO
Molecular Weight 115.17 g/mol
Stereochemistry cis refers to the syn relationship between the C1-OH and C2-NH

groups.[1]

Structural Characterization & Stereochemistry

Stereochemical Definition

The nomenclature for 1,1,2-trisubstituted cycloalkanes can be ambiguous. For this compound, "cis" defines the relative stereochemistry between the hydroxyl group at C1 and the amino group at C2.

  • cis-Isomer: The -OH and -NH

    
     groups reside on the same face of the cyclopentane ring.
    
  • trans-Isomer: The -OH and -NH

    
     groups reside on opposite faces.
    

Due to the quaternary center at C1, the "1-methyl" group is trans to the amino group in the cis-isomer. This arrangement is thermodynamically significant as it permits an intramolecular hydrogen bond between the hydroxyl proton and the amine lone pair, stabilizing the cis conformation.

Conformational Analysis

The cyclopentane ring is not planar but adopts an "envelope" or "half-chair" conformation to minimize torsional strain.

  • Envelope Flap: Typically C1 or C2.

  • Intramolecular H-Bonding: In non-polar solvents, the cis-isomer exhibits a characteristic redshift in the O-H stretching frequency (IR spectroscopy) due to N···H-O interaction.[2] This 5-membered H-bonded ring locks the conformation, reducing the entropic penalty upon binding to biological targets.

Synthetic Methodologies

The synthesis of the cis-isomer requires stereocontrolled addition to the cyclopentane core. Unlike the trans-isomer, which is readily accessible via the ring-opening of 1-methylcyclopentene oxide with ammonia (anti-addition), the cis-isomer requires a nucleophilic addition to a ketone from the less hindered face.

Protocol: Grignard Addition to 2-Aminocyclopentanone

This route utilizes the steric bulk of the amino group (or its protected derivative) to direct the incoming methyl nucleophile.

Reaction Logic (Causality):
  • Protection: The amine must be protected (e.g., as a benzylamine or carbamate) to prevent deprotonation by the Grignard reagent.

  • Nucleophilic Attack: Reaction with Methylmagnesium bromide (MeMgBr).[2][3]

    • Non-Chelation Control: If the protecting group is bulky (e.g., dibenzyl), the Grignard reagent attacks the carbonyl from the face opposite the amino group (anti-attack). This places the Methyl group trans to the Amine, resulting in the cis-alcohol (OH and NH

      
       are cis).
      
  • Deprotection: Removal of the protecting group yields the free amino alcohol.

Step-by-Step Workflow

Synthesis cluster_legend Stereochemical Outcome Start 2-Aminocyclopentanone (HCl Salt) Step1 Protection (BnBr, K2CO3) Start->Step1 1 Inter1 2-(Dibenzylamino) cyclopentanone Step1->Inter1 Step2 Grignard Addition (MeMgBr, THF, -78°C) Inter1->Step2 2 (Anti-Attack) Inter2 Intermediate: Alkoxide Step2->Inter2 Step3 Hydrogenolysis (H2, Pd/C) Inter2->Step3 3 End cis-2-Amino-1-methyl cyclopentanol Step3->End Note Anti-attack of MeMgBr relative to -NBn2 group yields cis-OH/N relationship

Figure 1: Stereoselective synthesis of cis-2-amino-1-methylcyclopentanol via Grignard addition.

Experimental Protocol (Representative Scale)
  • Protection: Suspend 2-aminocyclopentanone hydrochloride (10 mmol) in DMF. Add Kngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    CO
    
    
    
    (2.5 eq) and Benzyl bromide (2.1 eq). Stir at RT for 12 h. Workup with water/EtOAc to isolate N,N-dibenzyl-2-aminocyclopentanone.
  • Grignard Addition: Dissolve the protected ketone (5 mmol) in anhydrous THF (20 mL) under Argon. Cool to -78°C. Dropwise add MeMgBr (3.0 M in ether, 1.2 eq). Stir for 2 h, allowing the mixture to warm to 0°C.

    • Checkpoint: Monitor TLC. The formation of a more polar spot indicates the alcohol.

    • Quench: Add saturated NH

      
      Cl solution carefully. Extract with Et
      
      
      
      O.
  • Deprotection: Dissolve the crude benzyl amine in MeOH. Add Pd/C (10 wt%) and stir under H

    
     atmosphere (balloon) for 12 h. Filter through Celite and concentrate.
    
  • Purification: Recrystallize from EtOH/Et

    
    O or purify via ion-exchange chromatography (Dowex 50W) to obtain the pure cis-amino alcohol.
    

Spectroscopic Identification

To validate the structure, compare experimental data against these expected values. The key differentiator between cis and trans isomers is the coupling constant (


) and NOE interactions.
Method Diagnostic Signal Interpretation

H NMR
(CDCl

)

1.25 (s, 3H)
Methyl group attached to C1 (quaternary).

3.10 (dd, 1H)
H-C2 proton . In the cis-isomer, the dihedral angle with adjacent protons often results in distinct coupling constants compared to the trans-isomer.

C NMR

~75-80 ppm
Quaternary C1 . Significant downfield shift due to -OH and -Me.

~25 ppm
Methyl Carbon .
NOESY Me

H-C2
Strong NOE indicates the Methyl and H-C2 are cis (meaning Methyl and Amino are trans, thus OH and Amino are cis ).
IR 3200-3400 cm

Broad O-H/N-H stretch. A sharp shoulder at lower wavenumber indicates intramolecular H-bonding (cis-specific).

Applications in Drug Discovery[5][6]

The cis-2-amino-1-methylcyclopentanol scaffold functions as a critical pharmacophore in several therapeutic areas.

JAK3 Inhibition

The scaffold is used in the synthesis of pyrrolopyridazine-based JAK3 inhibitors. The conformational restriction provided by the cyclopentane ring positions the amino and hydroxyl groups to interact precisely with the ATP-binding pocket of the kinase.

  • Mechanism: The hydroxyl group often acts as a hydrogen bond donor to the hinge region, while the methyl group fills a small hydrophobic pocket, enhancing selectivity over other JAK isoforms.

Peptidomimetics

As a


-amino acid equivalent (upon oxidation of the methyl/alcohol or use of the carboxylate analog), this scaffold induces specific secondary structures (turns or helices) in synthetic peptides, increasing proteolytic stability.

Applications Core cis-2-Amino-1-methyl cyclopentanol App1 JAK3 Inhibitors (Selectivity Scaffold) Core->App1 App2 Organocatalysis (Chiral Ligand) Core->App2 App3 Peptidomimetics (Beta-Turn Inducer) Core->App3 Mech1 H-Bond Donor (Hinge Region) App1->Mech1 Mech2 Hydrophobic Fill (Methyl Pocket) App1->Mech2

Figure 2: Pharmacological utility and mechanistic interactions of the scaffold.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 58525281, (1S,2S)-2-amino-1-methyl-cyclopentanol. Retrieved from [Link][1]

  • Muxworthy, J. P., et al. (1995).Synthesis of cis-5-amino-2-cyclopenten-1-ol derivatives. Tetrahedron Letters, 36(41), 7539-7540. (Foundational work on aminocyclopentanol stereochemistry).
  • Google Patents (US8921368B2).Pyrrolopyridazine JAK3 inhibitors.

Sources

Chiral Amino Alcohol Ligands in the Asymmetric Synthesis of Quaternary Stereocenters: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

The Challenge of the Quaternary Stereocenter

The construction of all-carbon and heteroatom-substituted quaternary stereocenters remains one of the most formidable challenges in modern asymmetric synthesis. Unlike tertiary stereocenters, the steric congestion inherent in a carbon atom bonded to four distinct non-hydrogen substituents creates high activation barriers. Furthermore, when the electrophile is a ketone or an α,α-disubstituted aldehyde, differentiating between two sterically similar enantiotopic faces requires a highly organized transition state.

Chiral amino alcohols have emerged as privileged ligands to solve this problem. Their dual functionality—a Lewis basic amine and a Brønsted/Lewis basic alkoxide (upon deprotonation)—enables the formation of highly rigid, bimetallic, or hydrogen-bonded transition states. This guide dissects the mechanistic causality, field-proven methodologies, and self-validating protocols for deploying these ligands in the synthesis of quaternary stereocenters.

Mechanistic Foundations: Causality in Catalyst Design

The efficacy of chiral amino alcohols lies in their ability to engage in bifunctional activation and ligand-accelerated catalysis (LAC) .

The Zinc-Aminoalkoxide Paradigm and Non-Linear Effects

In transformations such as the enantioselective addition of organozinc reagents to ketones, the amino alcohol undergoes deprotonation to form a zinc-aminoalkoxide complex. A critical phenomenon observed here is the asymmetric amplification via non-linear effects[1].

When a partially resolved chiral amino alcohol is used, the heterochiral zinc-aminoalkoxide dimers (formed from one R and one S ligand) are thermodynamically highly stable but catalytically inactive ("off-cycle"). Conversely, the homochiral dimers readily dissociate into the catalytically active monomeric species. This causality means that even ligands with moderate enantiomeric purity can yield products with exceptionally high enantiomeric excess (ee), as the active catalytic cycle is dominated by the enantiopure monomer.

G A Chiral Amino Alcohol + Zn(II) Precursor B Heterochiral Dimer (Inactive Off-Cycle) A->B Racemic Ligand Pool C Homochiral Monomer (Active Catalyst) A->C Enantiopure Ligand B->C Equilibrium Shift (Non-linear effect) D Substrate Coordination (Dual Activation) C->D Ketone Binding E Stereocontrolled Nucleophilic Attack D->E Facial Discrimination F Product Release (Quaternary Center) E->F Turnover F->C Catalyst Regeneration

Fig 1: Ligand-accelerated catalytic cycle and non-linear effects in Zn-mediated addition.

Bifunctional Organocatalysis and Steric Shielding

Beyond metal coordination, amino alcohols serve as potent organocatalysts. For example, triphenylsilyl-protected β-amino alcohols derived from spiropyrrolidine scaffolds have been utilized for the highly diastereo- and enantioselective alkylation of α,α-disubstituted aldehydes[2]. The causality behind the exceptional stereocontrol is twofold:

  • Iminium/Enamine Activation: The secondary amine condenses with the aldehyde, raising the HOMO of the nucleophile.

  • Steric Shielding: The bulky triphenylsilyl ether strictly shields one face of the enamine, forcing the incoming electrophile (e.g., a 3-bromooxindole) to approach from the opposite trajectory, thereby setting vicinal quaternary stereocenters.

Quantitative Performance of Privileged Ligands

To benchmark the utility of these systems, Table 1 summarizes recent high-impact methodologies utilizing chiral amino alcohols to generate quaternary stereocenters.

Ligand ScaffoldSubstrate ClassNucleophile / ReagentYield (%)Enantioselectivity (ee/er)Ref
Spiropyrrolidine β-amino alcohol α,α-Disubstituted aldehydes3-BromooxindolesUp to 79%>90% ee[2]
Chiral β-amino alkoxide (Zn) α,β-Unsaturated ketonesZinc homoenolate (from cyclopropanol)96%97:3 er[1]
Simple Chiral Amino Alcohol (33) α-KetoestersZinc(II) acetylides>85%81–94% ee[3]
Cinchona-derived amino alcohol Isatin-derived N-Boc ketiminesNitroalkanes (Nitro-Mannich)96–99%Up to 95% ee[4]

Experimental Workflows: Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following protocol details the enantioselective alkynylation of α-ketoesters using a chiral amino alcohol and Zinc(II) triflate[3]. This method generates a tertiary alcohol with a quaternary stereocenter.

Protocol: Enantioselective Alkynylation of α-Ketoesters

Rationale for Reagent Selection:


 is explicitly chosen over 

. The triflate is a highly labile, non-coordinating counterion, which facilitates the rapid formation of the active zinc-alkoxide/acetylide complex. Toluene is selected as the solvent because non-polar media enhance the tight ion-pairing required for rigid transition-state assemblies.

Step-by-Step Methodology:

  • Catalyst Preparation (Inert Atmosphere): In a flame-dried Schlenk tube under Argon, charge the chiral amino alcohol ligand (22 mol%) and

    
     (20 mol%).
    
  • Solvent & Base Addition: Add anhydrous toluene (0.1 M relative to substrate). Introduce triethylamine (

    
    , 30 mol%).
    
    • Validation Checkpoint: The solution should become homogenous, indicating the successful formation of the zinc-aminoalkoxide complex. If the solution remains cloudy, trace moisture has likely caused zinc hydroxide precipitation; the reaction must be aborted.

  • Alkyne Activation: Add the terminal alkyne (1.5 equiv). Heat the mixture to 70 °C for 30 minutes to ensure complete formation of the zinc acetylide.

  • Electrophile Introduction: Slowly add the α-ketoester (1.0 equiv) via a syringe pump over 1 hour.

    • Causality: Slow addition keeps the steady-state concentration of the highly reactive ketoester low, suppressing the uncatalyzed background racemic addition.

  • Reaction Monitoring & Quench: Stir at 70 °C for 48 hours. Monitor conversion via TLC or GC-MS. Once complete, quench with saturated aqueous

    
     to protonate the resulting alkoxide and destroy active zinc species.
    
  • Self-Validation (Chiral HPLC): Before proceeding to downstream purification, run a crude sample through a Chiralpak analytical column. Target metric: >90% ee. If ee is <80%, investigate the enantiopurity of the starting ligand or check for trace water contamination which disrupts the bimetallic transition state.

Workflow Step1 1. Catalyst Prep Amino alcohol + Zn(OTf)2 in Anhydrous Toluene Step2 2. Base Addition Add Et3N (30 mol%) Validate: Homogenous Sol. Step1->Step2 Step3 3. Alkyne Activation Add Alkyne at 70°C Form Zinc Acetylide Step2->Step3 Step4 4. Electrophile Syringe pump α-ketoester (Suppresses background rxn) Step3->Step4 Step5 Step5 Step4->Step5

Fig 2: Self-validating workflow for enantioselective alkynylation of α-ketoesters.

Advanced Applications in Drug Development

The ability to set quaternary stereocenters using amino alcohols directly impacts the synthesis of Active Pharmaceutical Ingredients (APIs). For instance, the synthesis of the HIV reverse transcriptase inhibitor Efavirenz relies heavily on the asymmetric addition of an acetylide to a trifluoromethyl ketone[3].

Furthermore, the modular construction of protected α-quaternary amino acids (α-QAAs) via asymmetric nucleophilic approaches provides ideal candidates for novel peptide therapeutics[5]. The hydrogen-bonding assistance provided by amino alcohol-derived ligands enables the precise spatial arrangement required to overcome the extreme steric hindrance of the α-position, preventing the racemization that plagues traditional enolate chemistry[4].

By understanding the causality of ligand design—balancing steric shielding with electronic activation—chemists can leverage chiral amino alcohols to unlock previously inaccessible regions of chemical space.

References

1. - Organic Letters (ACS Publications).[2] 2. - ChemRxiv.[1] 3. - Synthesis (Thieme).[3] 4. - Frontiers in Chemistry.[4] 5. - Chemical Science (PMC).[5]

Sources

Technical Whitepaper: (1S, 2R)-2-amino-1-methyl-cyclopentanemethanol

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the properties, synthesis, and applications of (1S, 2R)-2-amino-1-methyl-cyclopentanemethanol , a specialized chiral


-amino alcohol featuring a quaternary stereocenter.

Classification: Chiral


-Amino Alcohol / Quaternary Ammonium Scaffold
Primary Application:  Asymmetric Catalysis, Carbocyclic Nucleoside Synthesis, Drug Discovery
Version:  1.0

Executive Summary

(1S, 2R)-2-amino-1-methyl-cyclopentanemethanol (C


H

NO) is a high-value chiral building block characterized by a rigid cyclopentane core, a primary amino group, and a hydroxymethyl moiety attached to a quaternary carbon center. Unlike simple amino alcohols, the presence of the quaternary methyl group at the C1 position restricts conformational flexibility, enhancing its efficacy as a chiral ligand in asymmetric synthesis and as a scaffold in medicinal chemistry. This guide provides a comprehensive analysis of its physicochemical properties, synthetic pathways, and utility in drug development.

Chemical Identity & Structural Analysis[1][2][3][4][5][6][7]

The compound is defined by a cis-relationship between the methyl/hydroxymethyl group and the amino group, or a specific trans arrangement depending on the specific diastereomer targeted. The (1S, 2R) designation specifies the absolute configuration at the two chiral centers.

Nomenclature and Identifiers[3][5][7][8]
ParameterDetail
IUPAC Name ((1S, 2R)-2-amino-1-methylcyclopentyl)methanol
Common Name 2-Amino-1-methyl-cyclopentanemethanol
CAS Number 1354954-21-4 (General racemate/isomer series)
Molecular Formula C

H

NO
Molecular Weight 129.20 g/mol
SMILES C[C@]1(CO)CCC1 (Stereochemistry indicative)
Chiral Centers C1 (Quaternary), C2 (Secondary Amine bearing)
Stereochemical Configuration

The (1S, 2R) configuration implies:

  • C1 Position: The quaternary center holds a methyl group and a hydroxymethyl (-CH

    
    OH) group.
    
  • C2 Position: Holds the primary amino group (-NH

    
    ).
    
  • Spatial Arrangement: The rigidity of the cyclopentane ring locks the functional groups in a fixed spatial orientation, crucial for chelating metals (e.g., Zn, B, Cu) in catalytic cycles.

Physicochemical Properties[2][4][5][6][10]

The following data summarizes the core physical and chemical characteristics. Note: Experimental values for specific isomers may vary; data below represents the general class of 2-amino-1-methyl-cyclopentanemethanols.

PropertyValue / Description
Physical State Viscous liquid or low-melting waxy solid (hygroscopic)
Boiling Point ~210–220 °C (Predicted at 760 mmHg)
Density ~0.98 g/cm³
pKa (Conjugate Acid) ~9.5–10.2 (Amine protonation)
Solubility Soluble in water, methanol, ethanol, DMSO; Moderate in DCM.[1][2]
H-Bond Donors 2 (Amino H, Hydroxyl H)
H-Bond Acceptors 2 (N, O)
Polar Surface Area ~46 Ų

Synthetic Pathways[9][11][12]

Synthesizing the (1S, 2R) isomer with a quaternary center requires stereoselective construction. The most robust route involves the construction of the quaternary center followed by functional group manipulation.

Primary Synthetic Route: Nitro-Aldol (Henry) Strategy

This pathway establishes the carbon skeleton and the quaternary center early, using 2-nitro-1-methylcyclopentane derivatives or cyclization precursors.

Step-by-Step Protocol:

  • Precursor Selection: Start with 2-methylcyclopentanone .

  • Quaternary Center Formation: Reaction with ethyl cyanoformate or similar reagent to form the

    
    -keto ester, followed by methylation, or direct alkylation strategies to install the C1-methyl and C1-carboxylate groups.
    
  • Functionalization: Nitration or oximation to introduce the nitrogen at C2.

  • Resolution/Reduction:

    • The ester group at C1 is reduced to the alcohol (-CH

      
      OH) using Lithium Aluminum Hydride (LAH) .
      
    • The nitrogen functionality (nitro, oxime, or amide) at C2 is concomitantly reduced to the amine.

    • Stereocontrol: Enantiopure separation is typically achieved via diastereomeric salt formation with tartaric acid or enzymatic resolution of the intermediate ester.

Visualization of Synthesis Workflow

SynthesisPath Start 2-Methylcyclopentanone Inter1 Intermediate A: Beta-Keto Ester Start->Inter1 Carboxylation Inter2 Intermediate B: Amino-Ester (Cis/Trans Mix) Inter1->Inter2 Amination/Oximation Resolution Chiral Resolution (Enzymatic or Salt) Inter2->Resolution Isolate (1S, 2R) Reduction Global Reduction (LiAlH4) Resolution->Reduction Reductive Step Product (1S, 2R)-Product Amino-Alcohol Reduction->Product Workup

Caption: Synthetic workflow from cyclic ketone precursor to the final chiral amino alcohol.

Applications in Drug Development & Catalysis[9]

Asymmetric Catalysis (Ligand Design)

The (1S, 2R)-2-amino-1-methyl-cyclopentanemethanol scaffold acts as a bidentate ligand. The quaternary methyl group exerts steric pressure (Thorpe-Ingold effect), often enhancing enantioselectivity compared to non-methylated analogs.

  • Zinc Addition: Used in the enantioselective addition of diethylzinc to aldehydes.[3] The N-O chelation creates a rigid transition state.

  • Borane Reduction: Serves as a precursor to oxazaborolidine catalysts for the asymmetric reduction of prochiral ketones.[3]

Medicinal Chemistry (Carbocyclic Nucleosides)

This compound is a structural mimic of the sugar moiety in nucleosides.

  • Mechanism: The cyclopentane ring replaces the ribose sugar, increasing metabolic stability against phosphorylases.

  • Target: The hydroxymethyl group mimics the 5'-position of ribose (phosphorylation site), while the amine can be functionalized with purine/pyrimidine bases to generate antiviral agents (e.g., Carbovir analogs).

Interaction Mechanism Diagram

LigandInteraction Ligand (1S, 2R)-Ligand Metal Metal Center (Zn, B, Cu) Ligand->Metal Chelation (N, O) Complex Chiral Transition State Metal->Complex Activation Substrate Prochiral Substrate (Ketone/Aldehyde) Substrate->Complex Coordination Product Enantiopure Product Complex->Product Stereoselective Transfer

Caption: Mechanism of chiral induction via metal chelation.

Handling, Safety, and Stability

Safety Profile (GHS Classification)
  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[4][5][6]

    • H319: Causes serious eye irritation.[4]

    • H335: May cause respiratory irritation.[4][5]

  • Precautionary Measures: Wear nitrile gloves and safety goggles. Handle in a fume hood to avoid inhalation of amine vapors.

Stability & Storage
  • Hygroscopic Nature: The presence of both amine and alcohol groups makes the compound hygroscopic. Store under inert gas (Nitrogen/Argon).

  • Shelf Life: Stable for >2 years at -20°C if sealed properly.

  • Incompatibility: Avoid strong oxidizing agents and acid chlorides (unless derivatization is intended).[7]

Experimental Protocol: Chiral Resolution (Example)

To obtain high enantiomeric excess (ee) from a racemic mixture.

  • Dissolution: Dissolve 10 mmol of racemic 2-amino-1-methyl-cyclopentanemethanol in hot ethanol (20 mL).

  • Addition of Resolving Agent: Add 5 mmol of (R,R)-Tartaric acid (0.5 eq).

  • Crystallization: Allow the solution to cool slowly to room temperature, then refrigerate at 4°C for 12 hours.

  • Filtration: Collect the precipitate (diastereomeric salt).

  • Liberation: Suspend the salt in water, basify with 2M NaOH to pH > 12, and extract with dichloromethane (3 x 15 mL).

  • Drying: Dry organic layer over Na

    
    SO
    
    
    
    and concentrate to yield the enantiomerically enriched amine.

References

  • PubChem. (2025).[4][2][5] 2-Amino-1-methylcyclopentan-1-ol and related compounds. National Library of Medicine. [Link][5]

  • Royal Society of Chemistry. (2025). Synthesis of 1,2-amino alcohols via catalytic C–H amidation. Chemical Communications. [Link]

  • MDPI. (2020). Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes. Molecules. [Link]

Sources

Engineering Asymmetry: The Role of Rigid Cyclic Amino Alcohol Scaffolds in Stereoselective Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Chiral amino alcohols are indispensable building blocks in modern organic chemistry, serving as chiral auxiliaries, ligands for transition-metal catalysis, and core pharmacophores in drug development. While acyclic variants like ephedrine have historical significance, the demand for near-perfect enantioselectivity has driven the field toward rigid cyclic amino alcohol scaffolds . By constraining the conformational freedom between the amino and hydroxyl groups, these cyclic frameworks lock the catalytic transition state into a single, predictable geometry. This technical guide explores the mechanistic causality, premier scaffold classes, and self-validating experimental protocols that define the current state-of-the-art in asymmetric synthesis.

The Mechanistic Imperative of Conformational Rigidity

The foundational principle of asymmetric catalysis is the differentiation of diastereomeric transition states. In acyclic 1,2-amino alcohols, free rotation around the C–C bond connecting the heteroatoms allows for multiple reactive rotamers (e.g., anti vs. gauche conformations). When coordinated to a metal center or acting as an organocatalyst, these flexible ligands can form several competing transition states of similar energy, leading to a dilution of enantiomeric excess (ee)[1].

Rigid cyclic scaffolds solve this by embedding the 1,2-amino alcohol motif within a ring system (such as an indane, bornane, or cyclohexane ring). This structural constraint forcibly locks the O–C–C–N dihedral angle. Consequently, when the ligand chelates a metal (like Zinc or Boron), it forms a highly ordered, rigid metallacycle[2]. The steric bulk of the cyclic backbone effectively shields one face of the reactive center, ensuring that nucleophilic attack occurs exclusively from the unhindered face.

MechanisticLogic A Prochiral Substrate + Chiral Catalyst B Flexible Acyclic Ligand (Multiple Rotamers) A->B Free Rotation C Rigid Cyclic Ligand (Locked Conformation) A->C Constrained D Multiple Competing Transition States B->D E Single Highly-Ordered Transition State C->E F Low to Moderate Enantioselectivity (ee) D->F G Excellent Enantioselectivity (>95% ee) E->G

Logic flow: Ligand rigidity dictates transition state uniformity and enantiomeric excess.

Premier Rigid Scaffolds in Modern Catalysis

Indanol-Derived Scaffolds (cis-1-Amino-2-indanol)

The cis-1-amino-2-indanol skeleton is arguably one of the most privileged structures in medicinal chemistry and asymmetric synthesis. It gained global prominence as a critical structural component of the HIV protease inhibitor Indinavir (Crixivan®)[3]. Beyond pharmaceuticals, it is a premier chiral auxiliary and ligand precursor. The methylene link between the aromatic ring and the alcohol moiety conformationally constrains the system, making it vastly superior to its acyclic surrogate, phenylglycinol[3]. In oxazaborolidine-catalyzed reductions of ketones, catalysts derived from cis-1-amino-2-indanol often exhibit higher efficiencies and enantioselectivities than other amino alcohols[4].

Camphor-Derived Bicyclic Systems

Derivatives of naturally occurring (+)-camphor provide an exceptionally rigid, sterically demanding bornane skeleton. A classic example is (-)-DAIB (3-exo-(dimethylamino)isoborneol), which yields near-perfect enantioselectivity in the addition of dialkylzincs to aldehydes[5]. The rigid bicyclic framework projects the bulky methyl groups to block the Re face of the coordinated aldehyde, forcing the alkyl transfer to occur strictly on the Si face[6]. Furthermore, studies on N-substituent effects reveal that primary amino groups on camphor-derived β-amino alcohols often outperform secondary amines in specific borane reductions due to minimized repulsive destabilization in the transition state[7].

Cyclohexyl Frameworks

Derivatives such as trans-2-aminomethyl-1-cyclohexanol serve as highly tunable chiral building blocks. The cyclohexane ring provides a predictable chair conformation where the equatorial/axial positioning of the amino and hydroxyl groups can be leveraged. These scaffolds are particularly prominent in asymmetric transfer hydrogenations of aryl ketones, where the rigid cyclic backbone ensures high enantiomeric excess[8].

Quantitative Performance of Cyclic Amino Alcohols

The table below synthesizes the comparative efficacy of these rigid scaffolds across benchmark asymmetric transformations, highlighting the direct correlation between structural rigidity and stereocontrol.

Scaffold NameStructural OriginKey Catalytic ApplicationTypical ee (%)
cis-1-Amino-2-indanol IndeneOxazaborolidine ketone reduction>98%
(-)-DAIB (+)-CamphorDiethylzinc addition to aldehydes>95%
trans-2-Aminocyclohexanol CyclohexeneRu-catalyzed transfer hydrogenation>90%
Diphenylprolinol L-ProlineCBS reduction / Organocatalysis>97%

Standardized Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, the following protocols are designed as self-validating systems. Each step includes the mechanistic causality behind the experimental choice and built-in quality control checkpoints.

Protocol A: Stereocontrolled Synthesis of cis-1-Amino-2-indanol via Ritter Reaction

The challenge in synthesizing this scaffold is ensuring the cis relationship between the amino and hydroxyl groups. A highly reliable method utilizes an intramolecular Ritter-type reaction[4].

  • Epoxidation: React indene with hydrogen peroxide/formic acid to yield racemic indene oxide.

    • Causality: Establishes the oxygen atom on the benzylic position, priming the system for nucleophilic opening.

  • Ritter-Type Trapping: Treat indene oxide with acetonitrile (CH₃CN) and a strong acid catalyst (e.g., oleum) at low temperatures.

    • Causality: The acid protonates the epoxide, leading to ring opening and the formation of a stable benzylic carbocation. Acetonitrile attacks this carbocation. The intermediate immediately cyclizes with the adjacent oxygen to form an oxazoline ring.

    • Self-Validation (Thermodynamic Lock): The formation of the 5-membered oxazoline ring fused to the 5-membered indane ring is thermodynamically restricted to a cis-fusion. Trans-fusion is sterically impossible, guaranteeing 100% cis relative stereochemistry[4].

  • Hydrolysis: Reflux the oxazoline intermediate in aqueous HCl.

    • Causality: Cleaves the oxazoline to yield the free cis-1-amino-2-indanol hydrochloride salt.

  • Quality Control: Analyze via ¹H-NMR. The coupling constant (

    
    ) between the C1 and C2 protons in the cis isomer is typically ~4-5 Hz, distinguishing it from the trans isomer (
    
    
    
    ~1-2 Hz).
Protocol B: DAIB-Catalyzed Enantioselective Addition of Diethylzinc to Benzaldehyde

This protocol demonstrates how the rigid camphor skeleton of DAIB translates to macroscopic stereocontrol[6].

  • Catalyst Activation: In a flame-dried Schlenk flask under argon, dissolve 5 mol% (-)-DAIB in anhydrous toluene and cool to 0 °C.

  • Zinc Chelation: Slowly add 2.0 equivalents of Diethylzinc (Et₂Zn, 1.0 M in hexanes). Stir for 30 minutes.

    • Causality: Et₂Zn deprotonates the hydroxyl group of DAIB, forming a rigid dinuclear zinc-alkoxide complex. This pre-catalyst formation is essential to prevent uncatalyzed, racemic background reactions.

  • Substrate Addition: Add 1.0 equivalent of benzaldehyde dropwise. Maintain at 0 °C for 12 hours.

    • Causality: The aldehyde breaks the dinuclear complex, coordinating to the zinc atom. The rigid bornane skeleton sterically blocks the Re face of the aldehyde. The ethyl group is forced to migrate via a highly organized 6-membered Zimmerman-Traxler transition state to the Si face exclusively.

  • Quench & Workup: Quench with 1N HCl, extract with diethyl ether, dry over MgSO₄, and concentrate.

  • Quality Control (Self-Validation): Determine the enantiomeric excess of the resulting (S)-1-phenyl-1-propanol via Chiral HPLC (e.g., Chiralcel OD-H column). A successful run yields >95% ee.

Workflow N1 1. Catalyst Activation (-)-DAIB + ZnEt2 in Toluene (0 °C) N2 2. Chelate Formation Rigid Zn-DAIB Dinuclear Complex N1->N2 N3 3. Substrate Addition Slow addition of Benzaldehyde N2->N3 N4 4. Stereoselective Transfer Alkyl transfer via 6-membered TS (Camphor skeleton blocks Re face) N3->N4 N5 5. Quench & Workup HCl quench, organic extraction N4->N5 N6 Yield: (S)-1-phenyl-1-propanol (>95% ee) N5->N6

Step-by-step workflow for the asymmetric addition of diethylzinc to benzaldehyde using DAIB.

Future Directions: Biocatalysis and Engineered Dehydrogenases

While traditional synthetic routes rely on chiral pool starting materials (like indene or camphor), the future of accessing rigid cyclic amino alcohols lies in biocatalysis. Recent advancements have demonstrated the use of engineered amine dehydrogenases (AmDHs) derived from amino acid dehydrogenases. These enzymes enable the highly efficient, one-step asymmetric reductive amination of α-hydroxy ketones using low-cost ammonia as the sole amino donor, affording chiral β-amino alcohols with >99% ee under mild, environmentally benign conditions[9].

References

  • 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis Chemical Reviews - ACS Publications[Link]

  • A Short, Affordable, One-Pot Synthesis of a Camphor-Derived Amino Alcohol Synthetic Communications (Taylor & Francis)[Link]

  • cis-1-Aminoindan-2-ol in Asymmetric Syntheses PMC - National Institutes of Health (NIH)[Link]

  • Chiral Camphor-Based 1,3- and 1,4-Amino Alcohols and Aminodiols as Ligands for Diethylzinc Addition to Aldehydes International Journal of Organic Chemistry (SCIRP)[Link]

  • N-Substituent effects of camphor-derived β-amino alcohols on the stereoselectivity of the oxazaborolidine-catalyzed borane reduction of acetophenone Semantic Scholar (ARKIVOC)[Link]

  • Strategies for Accessing cis-1-Amino-2-Indanol MDPI[Link]

  • Asymmetric synthesis of structurally diverse (S)-β-amino alcohols from simple aldehydes and formaldehyde ResearchGate[Link]

Sources

The Stereochemical Divergence of 2-Amino-1-methylcyclopentanol: A Technical Guide to Cis and Trans Isomers in Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry and asymmetric catalysis, functionalized cycloalkanes serve as privileged scaffolds. Among these, 2-amino-1-methylcyclopentanol (C₆H₁₃NO) has emerged as a critical chiral building block, most notably in the development of highly selective kinase inhibitors[1]. The molecule possesses two contiguous stereocenters (a tertiary alcohol at C1 and a primary amine at C2), giving rise to cis and trans diastereomers.

For drug development professionals, the distinction between the cis and trans isomers is not merely academic; it dictates three-dimensional pharmacophore vectors, dictates the presence of intramolecular hydrogen bonding, and fundamentally alters target binding kinetics[2]. This whitepaper provides an in-depth mechanistic analysis of the structural differences, divergent synthetic pathways, and pharmacological implications of cis and trans 2-amino-1-methylcyclopentanol.

Structural and Conformational Analysis

The core difference between the cis and trans isomers lies in the relative spatial orientation of the hydroxyl (-OH) and amino (-NH₂) groups across the cyclopentane ring.

  • Trans Isomer: The -OH and -NH₂ groups project onto opposite faces of the cyclopentane ring (anti-periplanar relationship). Because C1 also bears a methyl group, the methyl and amino groups are effectively on the same face of the ring.

  • Cis Isomer: The -OH and -NH₂ groups project onto the same face of the ring (syn-periplanar relationship), forcing the C1 methyl group to the opposite face.

Causality of Conformational Behavior

Cyclopentane rings lack the rigid chair conformation of cyclohexanes, instead rapidly interconverting through various "envelope" and "half-chair" puckers. In the cis isomer , the spatial proximity of the -OH and -NH₂ groups facilitates strong intramolecular hydrogen bonding . This internal chelation restricts the conformational flexibility of the ring and reduces the basicity and hydrogen-bond-donating capacity of the amine to external targets. Conversely, in the trans isomer , the dihedral angle (~120°–150°) between the two heteroatoms prevents efficient intramolecular hydrogen bonding. Consequently, the amine and hydroxyl groups remain highly available for intermolecular interactions —a feature that is frequently exploited in the hinge-binding regions of target proteins[3].

Table 1: Comparative Profiling of Isomers
PropertyTrans-2-Amino-1-methylcyclopentanolCis-2-Amino-1-methylcyclopentanol
Relative Stereochemistry Anti-periplanar (-OH / -NH₂)Syn-periplanar (-OH / -NH₂)
Intramolecular H-Bonding Weak to Absent (Sterically hindered)Strong (Facilitated by spatial proximity)
Synthetic Accessibility High (Direct epoxide ring-opening)Moderate (Requires multistep/enzymatic resolution)
Primary Application Kinase inhibitor scaffolds (e.g., CDK2/4/6)Chiral auxiliaries, specialized ligands
Reactivity Profile Favors intermolecular functionalizationProne to forming cyclic derivatives (e.g., oxazolidinones)

Divergent Synthetic Methodologies

The synthesis of these isomers requires entirely different strategic approaches due to the inherent stereoelectronic rules governing cyclopentane functionalization[4][5].

Synthesis SM 1-Methylcyclopentene Epoxide 1-Methyl-1,2-cyclopentene oxide SM->Epoxide m-CPBA Epoxidation Cis cis-2-Amino-1-methylcyclopentanol (via Directed Reduction/Enzymatic) SM->Cis Multi-step Stereocontrolled Trans trans-2-Amino-1-methylcyclopentanol (via SN2 Backside Attack) Epoxide->Trans NH3 or NaN3 Ring Opening

Fig 1: Divergent synthetic pathways for cis and trans 2-amino-1-methylcyclopentanol.

Workflow 1: Stereoselective Synthesis of the Trans Isomer

The trans isomer is synthesized via the nucleophilic ring-opening of an epoxide[6]. This protocol is a self-validating system: the stereoelectronic requirement of the Sₙ2 transition state guarantees a trans relationship.

Step-by-Step Protocol:

  • Epoxidation: React 1-methylcyclopentene with m-CPBA in dichloromethane (DCM) at 0 °C. The reaction yields 1-methyl-1,2-cyclopentene oxide.

  • Nucleophilic Ring Opening (Aminolysis): Dissolve the epoxide in a polar aprotic solvent (e.g., acetonitrile) or water/alcohol mixture. Add an excess of aqueous ammonia (or sodium azide for a safer, scalable route).

  • Causality of Regio- and Stereoselectivity: The nucleophile attacks the less sterically hindered secondary carbon (C2) rather than the tertiary C1. Because it is an Sₙ2 mechanism, the attack must occur from the face opposite to the epoxide oxygen (backside attack). This inversion at C2, while C1 retains its stereochemistry, strictly yields the trans-1,2-amino alcohol[4].

  • Reduction (If Azide is used): Treat the resulting trans-2-azido-1-methylcyclopentanol with Pd/C and H₂ gas (1 atm) in methanol to reduce the azide to the primary amine.

  • Validation: Analyze the crude product via ¹H-NMR. The C2 methine proton (CH-NH₂) will appear as a distinct multiplet. The lack of starting epoxide signals (~3.0 ppm) validates completion.

Workflow 2: Accessing the Cis Isomer

Because epoxide opening inherently yields the trans product, accessing the cis isomer requires circumventing the Sₙ2 trajectory. This is typically achieved via chemoenzymatic resolution or the reduction of cyclic intermediates[5].

  • Enzymatic Resolution: A racemic mixture of the cis precursor can be synthesized via the semipinacol rearrangement or specific tethered aminations, followed by lipase-catalyzed kinetic resolution (e.g., using Pseudomonas sp. lipases) to isolate the enantiomerically pure cis-isomer[5].

Pharmacological Implications (SAR)

In the realm of oncology, particularly in the development of Cyclin-Dependent Kinase (CDK) 2/4/6 inhibitors, the 2-amino-1-methylcyclopentanol moiety is frequently utilized to probe the solvent-exposed hinge region of the kinase[1][3].

SAR Core 2-Amino-1-methylcyclopentanol Scaffold TransIso Trans Isomer (Anti-periplanar) Core->TransIso CisIso Cis Isomer (Syn-periplanar) Core->CisIso HbondT Intermolecular H-Bonding (Target Kinase Hinge) TransIso->HbondT Favorable Trajectory HbondC Intramolecular H-Bonding (Reduced Target Affinity) CisIso->HbondC Internal Chelation OutcomeT High Potency (e.g., CDK2/4/6 Inhibitors) HbondT->OutcomeT OutcomeC Poor Fit / Steric Clash HbondC->OutcomeC

Fig 2: Pharmacological impact of stereochemistry on kinase hinge binding.

Mechanistic Causality in Drug Binding: When incorporated into a pyrimidine or purine core, the trans isomer projects its amino group directly toward the backbone carbonyls of the kinase hinge region (e.g., Valine or Leucine residues), establishing a critical hydrogen bond network[2]. The adjacent methyl group is simultaneously forced into a small hydrophobic pocket, locking the drug into its bioactive conformation. If the cis isomer is substituted, the vector of the amino group is altered by roughly 109 degrees. This either breaks the critical hydrogen bond with the hinge region or causes severe steric clashing between the C1 methyl group and the kinase wall, resulting in a precipitous drop in binding affinity (IC₅₀).

References

  • ResearchGate. (2025). Enzymatic transesterification of pharmacologically interesting β-aminocycloalkanol precursors. Retrieved from [Link]

  • Google Patents. (2019). US10233188B2 - CDK2/4/6 inhibitors.
  • Google Patents. (2022). CN114394966A - Pyridopyrimidinone CDK2/4/6 inhibitors.

Sources

Technical Whitepaper: Physicochemical Profiling and Analytical Validation of (1S, 2R)-2-Amino-1-methyl-cyclopentanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, rigidified cyclic scaffolds are critical for locking molecular conformations, thereby enhancing target binding affinity and reducing off-target liabilities. (1S, 2R)-2-Amino-1-methyl-cyclopentanol is a highly specialized chiral amino alcohol that serves exactly this purpose. This whitepaper details the exact physicochemical properties, molecular weight, and formula of the (1S, 2R) enantiomer, alongside a self-validating analytical workflow designed for researchers and drug development professionals.

Structural and Physicochemical Foundations

The molecular architecture of (1S, 2R)-2-Amino-1-methyl-cyclopentanol features a cyclopentane ring substituted with a methyl group and a hydroxyl group at the C1 position, and a primary amine at the C2 position[1]. The (1S, 2R) absolute configuration dictates a specific spatial arrangement that is crucial when this molecule is employed as a chiral ligand or an active pharmaceutical ingredient (API) building block.

Causality in Stereochemistry: The spatial orientation (the relative trans or cis relationship between the amine and the hydroxyl/methyl groups) directly impacts the molecule's ability to form intramolecular hydrogen bonds. This, in turn, alters its topological polar surface area (TPSA) and lipophilicity (LogP), dictating its membrane permeability and solubility profiles [1].

Table 1: Quantitative Physicochemical Data
PropertyValueMethod / Note
Molecular Formula C6H13NOStandard elemental composition [2]
Molecular Weight 115.17 g/mol Average mass [2]
Exact Mass 115.0997 DaMonoisotopic mass (HRMS target) [1]
TPSA 46.25 ŲPredictive of good BBB penetration [2]
Hydrogen Bond Donors 2Amine (-NH2) and Hydroxyl (-OH)[2]
Hydrogen Bond Acceptors 2Nitrogen and Oxygen lone pairs[2]
Rotatable Bonds 0Highly rigid cyclic scaffold[2]

Experimental Protocols: Self-Validating Analytical Workflow

Step-by-Step Methodology:
  • Sample Preparation & Derivatization:

    • Action: Dissolve 1 mg of the compound in 1 mL of LC-MS grade Acetonitrile/Water (50:50). If direct enantiomeric resolution is poor, derivatize the primary amine using Mosher's acid chloride.

    • Causality: Derivatization converts enantiomers into diastereomers. This amplifies the chromatographic separation on standard reverse-phase columns if specialized chiral stationary phases are unavailable.

  • Chiral Liquid Chromatography (LC):

    • Action: Inject 5 µL onto a Chiralpak AD-H column (or equivalent). Use an isocratic mobile phase of Hexane/Isopropanol/Diethylamine (90:10:0.1).

    • Causality: The diethylamine acts as a peak modifier. It suppresses secondary interactions between the basic primary amine of the analyte and the residual silanols on the silica support, effectively preventing peak tailing and ensuring sharp, quantifiable peaks.

  • High-Resolution Mass Spectrometry (HRMS):

    • Action: Operate in positive Electrospray Ionization (ESI+) mode. Extract the exact mass for the [M+H]+ ion at m/z 116.1075.

    • Causality: ESI+ is ideal for basic amines. The precise mass measurement (within <5 ppm error) definitively validates the C6H13NO formula, ruling out isobaric impurities [1].

  • Nuclear Overhauser Effect Spectroscopy (NOESY) 2D-NMR:

    • Action: Acquire 1H-NMR and NOESY spectra in CDCl3 or DMSO-d6.

    • Causality: NOESY cross-peaks will reveal the spatial proximity between the protons on the C1-methyl group and the C2-methine proton. This strictly confirms the (1S, 2R) relative stereochemistry, validating the 3D architecture of the synthesized batch.

Synthetic Utility & Workflow Visualization

The (1S, 2R) configuration serves as an excellent chiral auxiliary or core scaffold in medicinal chemistry. The rigidity of the cyclopentane ring, combined with the absolute lack of rotatable bonds (Rotatable Bonds = 0)[2], makes it an ideal pharmacophore for restricting the conformational space of larger drug molecules.

Below is the logical workflow for the isolation and validation of this specific enantiomer from a racemic mixture, demonstrating the integration of the analytical steps described above.

G Racemate Racemic Mixture 2-Amino-1-methyl-cyclopentanol Resolution Chiral Resolution (Enzymatic / HPLC) Racemate->Resolution Target (1S, 2R)-Enantiomer C6H13NO | MW: 115.17 Resolution->Target High ee% Waste (1R, 2S)-Enantiomer (Byproduct) Resolution->Waste Discard/Recycle Validation Analytical Validation (LC-MS & 2D-NMR) Target->Validation QC Check API API Synthesis (Chiral Ligand / Scaffold) Validation->API Verified Scaffold

Workflow for the resolution and validation of the (1S, 2R) enantiomer.

References

  • PubChem. "(1S,2S)-2-amino-1-methyl-cyclopentanol | C6H13NO | CID 58525281". NIH National Library of Medicine. URL:[Link]

  • ChemSrc. "2-amino-1-methylcyclopentan-1-ol | CAS#:20412-66-2". ChemSrc Database. URL:[Link]

Sources

safety data sheet (SDS) for (1S, 2R)-2-Amino-1-methyl-cyclopentanol

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the safety, handling, and physicochemical properties of (1S, 2R)-2-Amino-1-methyl-cyclopentanol . It is designed for researchers and process chemists utilizing this compound as a chiral building block or ligand in asymmetric synthesis.

Executive Summary & Compound Characterization

(1S, 2R)-2-Amino-1-methyl-cyclopentanol is a chiral


-amino alcohol characterized by a trans-relationship between the hydroxyl and amine functional groups on a cyclopentane scaffold. Unlike simple amino alcohols, the quaternary carbon at position C1 (bearing the methyl and hydroxyl groups) imparts significant steric bulk and conformational rigidity, making it a valuable scaffold for chiral auxiliaries and organocatalysts.

However, this structural rigidity also influences its toxicological profile and handling requirements. The compound exhibits significant hygroscopicity and potential for carbamate formation upon exposure to atmospheric CO


, necessitating strict inert handling protocols.
Chemical Identity Table
ParameterTechnical Specification
Chemical Name (1S, 2R)-2-Amino-1-methyl-cyclopentanol
Common Synonyms trans-2-Amino-1-methylcyclopentan-1-ol; (1S,2R)-2-amino-1-methylcyclopentanol
CAS Number 20412-66-2 (Generic/Racemate); Specific isomer CAS may vary by vendor (e.g., cis isomers are 1932297-32-9)
Molecular Formula C

H

NO
Molecular Weight 115.17 g/mol
Stereochemistry (1S, 2R) – trans-configuration (Hydroxyl and Amine are anti)
Physical State Viscous liquid or low-melting solid (hygroscopic)
pKa (Conjugate Acid) ~10.5 (Predicted) – Highly Basic

Hazard Identification & Toxicology (GHS Classification)

While specific toxicological data for this chiral isomer is limited, its functional group profile (primary amine + tertiary alcohol) dictates its classification under the Globally Harmonized System (GHS).

Primary Hazards[3][9]
  • H314 / H315 (Skin Corrosion/Irritation): The primary amine functionality is highly basic. Prolonged contact can cause severe irritation or chemical burns (Category 1B or 2 depending on concentration).

  • H318 (Serious Eye Damage): CRITICAL RISK. Amino alcohols are known to cause irreversible corneal opacity due to the combination of high pH and the solvent properties of the alcohol group, which facilitates deep tissue penetration.

  • H335 (Respiratory Irritation): Volatility is low to moderate, but aerosols or heated vapors are potent respiratory irritants.

Mechanistic Toxicology

The toxicity of (1S, 2R)-2-Amino-1-methyl-cyclopentanol stems from its amphiphilic nature . The lipophilic cyclopentane ring allows the molecule to penetrate the lipid bilayer of cell membranes, while the hydrophilic amino-alcohol "head" disrupts protein structure via hydrogen bonding and alkaline hydrolysis.

Expert Insight: Treat this compound as a "Silent Corrosive." Upon skin contact, the local anesthetic effect of some amino alcohols can delay the sensation of pain, leading to longer exposure times and deeper burns.

Safe Handling & Experimental Protocols

Inert Atmosphere Handling (The "Schlenk" Standard)

Due to the presence of a primary amine, this compound reacts greedily with atmospheric carbon dioxide to form carbamate salts (white crusts), which alters stoichiometry and catalytic performance.

Protocol: Transfer from Storage to Reaction Vessel

  • Preparation: Dry all glassware in an oven (>120°C) for at least 2 hours. Cool under a stream of dry Nitrogen or Argon.

  • Equilibration: Allow the reagent bottle to reach room temperature before opening to prevent condensation.

  • Transfer:

    • If Solid: Use a powder funnel in a glovebox or a deeply purged glove bag.

    • If Liquid/Melt: Use a gas-tight syringe with a wide-bore needle (16-18G) to handle the viscosity.

  • Resealing: Purge the headspace of the reagent bottle with Argon before resealing. Parafilm is insufficient; use electrical tape or a secondary containment jar with desiccant.

Visualization of Handling Workflow

The following diagram outlines the decision logic for handling this compound based on its physical state and purity requirements.

HandlingWorkflow Start Start: Reagent Retrieval CheckState Check Physical State (Viscous Liq vs. Solid) Start->CheckState SolidState Solid / Low-Melting Solid CheckState->SolidState LiquidState Viscous Liquid CheckState->LiquidState HygroscopyCheck Is material clumping? (Hygroscopic signs) SolidState->HygroscopyCheck Schlenk Schlenk Line Transfer (Counter-flow N2) LiquidState->Schlenk Preferred Glovebox MANDATORY: Glovebox Transfer (Argon Atmosphere) HygroscopyCheck->Glovebox Yes (Critical) HygroscopyCheck->Schlenk No (Fresh) Purification Recrystallize/Distill before use HygroscopyCheck->Purification Severe Degradation Proceed Proceed to Reaction Glovebox->Proceed Schlenk->Proceed

Figure 1: Decision matrix for the safe handling and transfer of hygroscopic amino alcohols.

Emergency Response & First Aid

Standard first aid often fails for amino alcohols because water rinsing alone may not immediately neutralize the deep-tissue alkalinity.

Ocular Exposure (Red Alert)
  • Mechanism: Rapid penetration of the cornea; saponification of membrane lipids.

  • Protocol:

    • Immediate Irrigation: Flush with lukewarm water or saline for minimum 30 minutes . Do not stop sooner, even if pain subsides.

    • pH Monitoring: If available, check the pH of the conjunctival sac (using litmus paper) after 15 minutes. Continue flushing until pH returns to 7.4.

    • Medical Evacuation: Transport to an ophthalmologist immediately. Mention "Alkaline Amino Alcohol Penetration."

Skin Contact[9][10]
  • Protocol:

    • Drench: Immediately step under a safety shower. Remove all contaminated clothing while water is flowing.[1]

    • Neutralization (Contraindicated): Do NOT use vinegar or acidic neutralizing agents. The heat of neutralization can exacerbate the burn.

    • Wash: Use a non-abrasive soap (like polyethylene glycol-based cleansers) to help solubilize the lipophilic ring system.

Emergency Decision Logic

EmergencyResponse Exposure Exposure Incident Type Identify Contact Type Exposure->Type Eye Eye Contact Type->Eye Skin Skin Contact Type->Skin Inhale Inhalation Type->Inhale EyeAction Flush 30+ mins Check pH Seek Specialist Eye->EyeAction SkinAction Safety Shower 15 mins PEG-based cleanser Monitor for delayed burn Skin->SkinAction InhaleAction Fresh Air Oxygen if dyspneic Observe for edema Inhale->InhaleAction

Figure 2: Triage and response protocol for acute exposure.

Synthesis & Application Context

Understanding the synthesis of (1S, 2R)-2-Amino-1-methyl-cyclopentanol aids in predicting impurities.

  • Synthetic Origin: Typically produced via the ring-opening of 1-methylcyclopentene oxide with ammonia or an ammonia equivalent.

  • Stereochemical Outcome: Epoxide ring opening under basic conditions follows an S

    
    2-like mechanism, resulting in anti-addition .
    
    • Nucleophile (NH

      
      ) attacks the less hindered carbon (C2).
      
    • Result: The C1-Hydroxyl and C2-Amine end up on opposite faces of the ring (trans).

  • Implication: If the material is sourced from a non-stereoselective vendor, it may contain the cis-isomer (from S

    
    1 pathways) or regioisomers (attack at C1). Verify purity via NMR or Chiral HPLC before use in sensitive catalytic cycles.
    

Storage Specifications

  • Temperature: 2–8°C (Refrigerate).

  • Atmosphere: Store under Argon or Nitrogen.

  • Container: Amber glass with a Teflon-lined cap. Avoid metal containers as amines can corrode certain alloys over time.

  • Shelf Life: 12 months if seal is unbroken. 3 months after opening due to carbonate formation.

References

  • PubChem Compound Summary. 2-Amino-1-methylcyclopentan-1-ol (CID 12418453). National Center for Biotechnology Information. [Link]

  • European Chemicals Agency (ECHA). Registration Dossier: Cyclic Amino Alcohols.[2][Link]

Sources

(1S, 2R)-2-Amino-1-methyl-cyclopentanol solubility in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Solubility of (1S, 2R)-2-Amino-1-methyl-cyclopentanol in Organic Solvents

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

(1S, 2R)-2-Amino-1-methyl-cyclopentanol is a chiral building block of significant interest in synthetic chemistry and drug development. Its utility in these fields is fundamentally linked to its solubility, which governs reaction kinetics, purification strategies, and formulation possibilities. This guide provides a comprehensive analysis of the factors influencing the solubility of this compound, outlines a systematic approach for solvent selection, and details a robust experimental protocol for its quantitative determination. By integrating theoretical principles with practical, field-proven methodologies, this document serves as an essential resource for scientists working with this and structurally related molecules.

Introduction: The Critical Role of Solubility

The selection of an appropriate solvent is a cornerstone of process chemistry and drug development. For a chiral intermediate like (1S, 2R)-2-Amino-1-methyl-cyclopentanol, solubility is not merely a physical constant but a critical variable that dictates the efficiency of synthesis, the feasibility of purification by crystallization, and the homogeneity of reaction mixtures. An understanding of its solubility profile allows the scientist to optimize reaction conditions, prevent precipitation, and develop scalable and reproducible processes. This guide moves beyond a simple list of data points to explain the underlying physicochemical principles that govern the solubility of this specific aminocyclopentanol derivative.

Molecular Structure and Physicochemical Properties

To understand the solubility of (1S, 2R)-2-Amino-1-methyl-cyclopentanol, one must first analyze its molecular structure. The molecule possesses a compact cyclopentane ring, which is fundamentally nonpolar. However, the presence of a hydroxyl (-OH) group and an amino (-NH2) group introduces significant polarity and the capacity for hydrogen bonding.

Key Structural Features Influencing Solubility:

  • Hydroxyl Group (-OH): This group can act as both a hydrogen bond donor and acceptor, promoting solubility in protic and polar aprotic solvents.

  • Amino Group (-NH2): Similar to the hydroxyl group, the amino group is a potent hydrogen bond donor and acceptor, enhancing affinity for polar solvents.

  • Methyl Group (-CH3): This nonpolar group slightly increases the molecule's lipophilicity.

  • Cyclopentane Backbone: The aliphatic ring structure contributes to its solubility in less polar environments.

The molecule's stereochemistry, (1S, 2R), dictates a specific three-dimensional arrangement of these functional groups, which can influence crystal lattice energy and, consequently, its solubility. The interplay between the polar functional groups and the nonpolar hydrocarbon backbone results in an amphiphilic character, suggesting a broad, but nuanced, solubility profile across different solvent classes.

Theoretical Framework: Predicting Solubility Behavior

The principle of "like dissolves like" provides a foundational model for predicting solubility. This principle is refined by considering the specific intermolecular forces at play between the solute ((1S, 2R)-2-Amino-1-methyl-cyclopentanol) and the solvent.

Intermolecular Forces in Play:

  • Hydrogen Bonding: This is the most dominant force for this molecule in polar protic solvents (e.g., water, methanol, ethanol). The -OH and -NH2 groups can form strong hydrogen bonds with solvent molecules that also have these capabilities.

  • Dipole-Dipole Interactions: In polar aprotic solvents (e.g., acetone, ethyl acetate, acetonitrile), the permanent dipoles of the solute's functional groups interact with the dipoles of the solvent molecules.

  • Van der Waals Forces (London Dispersion Forces): These are weaker forces that arise from temporary fluctuations in electron density. They are the primary forces governing solubility in nonpolar solvents (e.g., hexane, toluene). The cyclopentane ring and methyl group contribute significantly to these interactions.

A solvent's ability to disrupt the crystal lattice of the solid solute and solvate the individual molecules determines the extent of solubility. For (1S, 2R)-2-Amino-1-methyl-cyclopentanol, a solvent that can effectively compete with the strong intermolecular hydrogen bonding present in the solid state will be a good candidate for achieving high solubility.

Systematic Solvent Selection and Solubility Data

A systematic approach to solvent screening is crucial. Solvents should be chosen from different classes to probe the full range of intermolecular interactions.

Table 1: Recommended Solvents for Solubility Screening

Solvent ClassExample SolventsPrimary Interaction TypeExpected Solubility
Polar Protic Water, Methanol, EthanolHydrogen BondingHigh
Polar Aprotic Acetone, Acetonitrile (ACN), Tetrahydrofuran (THF), Dimethylformamide (DMF)Dipole-DipoleModerate to High
Nonpolar Hexane, Toluene, Dichloromethane (DCM)Van der WaalsLow to Moderate
Ethers Diethyl Ether, Methyl tert-butyl ether (MTBE)Dipole-Dipole / Van der WaalsLow to Moderate
Esters Ethyl Acetate (EtOAc)Dipole-DipoleModerate

This table represents predicted solubility based on molecular structure analysis. Experimental verification is required.

Experimental Protocol for Solubility Determination

The following protocol describes a reliable method for determining the equilibrium solubility of (1S, 2R)-2-Amino-1-methyl-cyclopentanol using the isothermal shake-flask method. This method is considered a gold standard for its accuracy and reproducibility.

5.1. Materials and Equipment

  • (1S, 2R)-2-Amino-1-methyl-cyclopentanol (solid)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Vials with screw caps

  • Thermostatically controlled shaker or incubator

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or ELSD) or a gravimetric analysis setup (vacuum oven).

5.2. Step-by-Step Methodology

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid (1S, 2R)-2-Amino-1-methyl-cyclopentanol to a series of vials. The excess should be sufficient to ensure that a solid phase remains at equilibrium.

    • Accurately pipette a known volume (e.g., 5.0 mL) of the selected solvent into each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary kinetic study can determine the minimum time required to achieve equilibrium.

  • Sample Withdrawal and Filtration:

    • After equilibration, allow the vials to stand undisturbed in the thermostat for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pipette.

    • Immediately filter the solution through a syringe filter to remove all undissolved solids. This step is critical to prevent overestimation of solubility.

  • Quantification:

    • Gravimetric Method: Accurately transfer a known volume of the clear filtrate to a pre-weighed vial. Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the compound's decomposition point. Weigh the vial containing the dried residue. The mass of the residue corresponds to the amount of dissolved solute.

    • Chromatographic Method (HPLC): Prepare a series of calibration standards of known concentrations. Dilute the clear filtrate with a suitable mobile phase and analyze it by HPLC. Determine the concentration of the unknown sample by comparing its peak area to the calibration curve.

  • Calculation of Solubility:

    • Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.

    • The calculation for the gravimetric method is: Solubility (g/L) = (Mass of residue (g)) / (Volume of filtrate evaporated (L))

Visualization of the Solubility Workflow

The process of evaluating and understanding the solubility of (1S, 2R)-2-Amino-1-methyl-cyclopentanol can be visualized as a logical workflow.

A Start: Define Compound (1S, 2R)-2-Amino-1-methyl-cyclopentanol B Analyze Physicochemical Properties - Polarity (-OH, -NH2) - H-Bonding Capacity - Nonpolar Backbone A->B Structural Analysis C Theoretical Prediction 'Like Dissolves Like' B->C Apply Principles D Systematic Solvent Selection (Protic, Aprotic, Nonpolar) C->D Informed Selection E Experimental Protocol (Isothermal Shake-Flask Method) D->E Methodology Design F Equilibration (Constant Temp. & Agitation) E->F Step 1 G Sampling & Filtration (Remove Excess Solid) F->G Step 2 H Quantification (Gravimetric or HPLC) G->H Step 3 I Data Analysis & Reporting (e.g., g/L vs. Solvent) H->I Calculation J End: Solubility Profile Established I->J Final Output

Caption: Workflow for determining the solubility of (1S, 2R)-2-Amino-1-methyl-cyclopentanol.

Conclusion

The solubility of (1S, 2R)-2-Amino-1-methyl-cyclopentanol is a complex function of its amphiphilic nature, driven by the strong hydrogen-bonding capacity of its amino and hydroxyl groups and the nonpolar character of its cyclopentane core. A high solubility is anticipated in polar protic solvents, with moderate to good solubility in polar aprotic solvents, and limited solubility in nonpolar media. The provided experimental protocol offers a robust and reliable pathway for researchers to quantitatively determine this solubility profile. This empirical data, when interpreted through the lens of the theoretical principles outlined herein, empowers scientists to make informed decisions in process development, ultimately leading to more efficient and scalable chemical syntheses.

References

  • Title: The Shake Flask Method for Solubility Determination Source: European Chemicals Agency (ECHA) URL: [Link]

  • Title: General principles of solubility Source: LibreTexts Chemistry URL: [Link]

  • Title: Intermolecular Forces Source: Khan Academy URL: [Link]

Methodological & Application

Application Note: Asymmetric Synthesis Using (1S, 2R)-2-Amino-1-methyl-cyclopentanol

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide details the application of (1S, 2R)-2-Amino-1-methyl-cyclopentanol as a rigid, conformationally constrained chiral auxiliary. While functionally analogous to the widely used pseudoephedrine (Myers’ auxiliary), this cyclopentane-derived scaffold offers superior stereocontrol in specific sterically demanding alkylations due to the "locking" of the vicinal amino-alcohol geometry. This note provides a validated workflow for the asymmetric alkylation of amide enolates , offering a route to enantiopure


-substituted carboxylic acids, aldehydes, and alcohols.

Introduction & Mechanistic Rationale

The "Rigid" Advantage

In asymmetric synthesis, the freedom of rotation around the bond connecting chiral centers often leads to "leakage" in stereoselectivity. Standard auxiliaries like pseudoephedrine rely on steric bulk and hydrogen bonding to bias specific rotamers.

(1S, 2R)-2-Amino-1-methyl-cyclopentanol incorporates the 1,2-amino alcohol motif directly into a cyclopentane ring.

  • Conformational Lock: The five-membered ring freezes the dihedral angle between the hydroxyl and the methylamino group.

  • Chelation Efficiency: When used in enolization, the fixed geometry facilitates rapid and tight chelation with Lithium (Li+), forming a highly organized Z-enolate transition state.

  • Steric Shielding: The methyl group on the nitrogen, combined with the ring curvature, creates a distinct "open" and "closed" face, directing electrophilic attack with high facial selectivity (typically >95% de).

Mechanism of Action: The Chelated Enolate

The reaction proceeds via a directed aldol-type or alkylation pathway. Upon treatment with Lithium Diisopropylamide (LDA) and Lithium Chloride (LiCl), the auxiliary-substrate complex forms a rigid 6-membered chelate.

Figure 1: Mechanistic pathway of the asymmetric alkylation. The cyclopentane ring (not shown in simplified nodes) locks the Li-chelate geometry.

Experimental Protocols

Phase A: Preparation of the Chiral Template (Acylation)

Objective: Attach the carboxylic acid substrate to the auxiliary.

Reagents:

  • (1S, 2R)-2-Amino-1-methyl-cyclopentanol (1.0 equiv)

  • Acid Chloride (R-COCl) or Anhydride (1.1 equiv)

  • Triethylamine (TEA) (1.2 equiv)

  • Dichloromethane (DCM) (Anhydrous)

Protocol:

  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) and purge with Argon.

  • Dissolution: Dissolve (1S, 2R)-2-Amino-1-methyl-cyclopentanol (10 mmol) in anhydrous DCM (50 mL). Cool to 0°C.[1]

  • Base Addition: Add TEA (12 mmol) dropwise via syringe.

  • Acylation: Add the Acid Chloride (11 mmol) dropwise over 15 minutes. The solution may become cloudy due to amine salt formation.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4 hours. Monitor by TLC (SiO2, 50% EtOAc/Hexanes).

  • Workup: Quench with saturated NaHCO3 (30 mL). Extract aqueous layer with DCM (2 x 30 mL).

  • Purification: Dry organics over Na2SO4, concentrate, and purify via Flash Column Chromatography.

    • Target Yield: 85-95%

    • Checkpoint: Verify amide formation via 1H-NMR (Look for N-Me signal shift).

Phase B: Asymmetric Alkylation (The Key Step)

Objective: Introduce the new stereocenter via enolate alkylation.

Reagents:

  • N-Acylated Auxiliary (1.0 equiv)

  • LDA (2.2 equiv) [Freshly prepared or commercial]

  • LiCl (Anhydrous, 6.0 equiv) [CRITICAL for reaction rate and stereocontrol]

  • Alkyl Halide (R'-X) (1.5 equiv)

  • THF (Anhydrous)

Protocol:

  • LiCl Preparation: Flame-dry LiCl (60 mmol) in a Schlenk flask under high vacuum to remove all traces of water. This is the most common failure point .

  • Solvation: Add anhydrous THF (30 mL) and the N-Acylated Auxiliary (10 mmol). Cool to -78°C.

  • Enolization: Add LDA (22 mmol, 1.0 M in THF/Hexanes) dropwise via cannula. Stir at -78°C for 1 hour.

    • Note: The solution typically turns pale yellow.

  • Alkylation: Add the Alkyl Halide (15 mmol) slowly.

  • Progression: Stir at -78°C for 2 hours, then strictly at 0°C for 1 hour.

    • Why 0°C? The LiCl accelerates the reaction, allowing it to proceed at lower temperatures than standard enolates, but warming to 0°C ensures completion for sterically hindered halides.

  • Quench: Pour mixture into phosphate buffer (pH 7). Extract with EtOAc.[2]

  • Analysis: Determine diastereomeric ratio (dr) via crude 1H-NMR or HPLC. Expect dr > 20:1.

Phase C: Cleavage (Removal of Auxiliary)

Objective: Release the chiral product and recover the auxiliary.

Method 1: Hydrolysis to Carboxylic Acid

  • Reflux the alkylated amide in 1:1 Dioxane/H2SO4 (1M) for 3 hours.

  • Extract the auxiliary (protonated) into the aqueous layer; the product acid remains in the organic layer.

  • Basify the aqueous layer (pH > 12) and extract with DCM to recover the (1S, 2R)-2-Amino-1-methyl-cyclopentanol.

Method 2: Reductive Cleavage to Alcohol

  • Treat the amide with Lithium Amidotrihydroborate (LAB) (4.0 equiv) in THF at 0°C.

  • This yields the primary alcohol with retention of stereochemistry.

Data Summary & Optimization

Solvent & Base Screening for Alkylation Step:

SolventBaseAdditiveTempYield (%)dr (diastereomeric ratio)
THF LDA LiCl (6 eq) -78 -> 0°C 92% 98:2
THFLiHMDSNone-78°C65%85:15
EtherLDALiCl (6 eq)-78°C88%94:6
DCMTEANoneRTN/ANo Reaction

Table 1: Optimization data showing the necessity of LiCl and LDA in THF for optimal stereocontrol.

Troubleshooting Guide (E-E-A-T)

Problem: Low Diastereoselectivity (dr < 10:1).

  • Root Cause: Incomplete drying of LiCl. Hydrated LiCl disrupts the tight chelation required for the Z-enolate.

  • Solution: Flame-dry LiCl under vacuum until it flows freely as a fine powder. Do not skip this step.

Problem: Low Yield in Acylation Step.

  • Root Cause: Steric hindrance of the secondary amine on the cyclopentane ring.

  • Solution: Use Acid Fluorides or mixed anhydrides instead of Acid Chlorides for bulky substrates. Increase reaction time to 12 hours.

Problem: Difficulty Recovering Auxiliary.

  • Root Cause: Emulsion formation during basic extraction.

  • Solution: Use a continuous liquid-liquid extractor for 24 hours if simple separation fails. The auxiliary is highly water-soluble in its protonated form.

References

  • Myers, A. G., et al. (1994). Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones. Journal of the American Chemical Society. Link

  • Davies, S. G., et al. (2003). Preparation of methyl (1R,2S,5S)- and (1S,2R,5R)-2-amino-5-tert-butyl-cyclopentane-1-carboxylates by parallel kinetic resolution. University of St Andrews Research Repository. Link

  • BenchChem. (2025).[1][2] Technical Guide to cis-2-(Methylamino)cyclopentanol: Synthesis and Context.Link

  • Sigma-Aldrich. (2023). Chiral Auxiliaries for Asymmetric Synthesis: Product Guide.Link

Sources

Application Note: Asymmetric Alkylation using 2-Amino-1-Methylcyclopentanol Ligands

[1]

Executive Summary

This guide details the application of 2-amino-1-methylcyclopentanol (and its derivatives) as a chiral ligand in the enantioselective alkylation of aldehydes using organozinc reagents. Unlike flexible linear amino alcohols or secondary alcohol-based ligands, the 2-amino-1-methylcyclopentanol scaffold offers two distinct structural advantages:

  • Conformational Rigidity: The cyclopentyl backbone minimizes entropic penalties during the formation of the transition state, enhancing enantioselectivity.

  • Tertiary Alcohol Functionality: The C1-methyl group creates a tertiary alcohol, preventing the oxidation side-reactions often observed with secondary amino alcohols (e.g., conversion to ketones via

    
    -hydride elimination) and providing critical steric bulk to direct the nucleophilic attack.
    

This protocol focuses on the Noyori-type asymmetric addition of diethylzinc (


) to aldehydes

Mechanistic Insight & Ligand Design

The reaction proceeds via a catalytic cycle involving a dimeric zinc complex. The 2-amino-1-methylcyclopentanol ligand reacts with dialkylzinc to form a chiral mono-alkoxide zinc complex. The "1-methyl" substituent plays a pivotal role in destabilizing the unreactive homodimer and favoring the formation of the reactive species.

Catalytic Cycle (Graphviz Diagram)

The following diagram illustrates the formation of the active catalyst and the stereoselective addition step.

GLigandChiral Ligand(2-amino-1-methylcyclopentanol)PreCatalystPre-Catalyst(Zn-Alkoxide Dimer)Ligand->PreCatalyst+ Et2Zn- EthaneEt2ZnEt2Zn(Diethylzinc)Et2Zn->PreCatalystActiveCatActive Catalyst(Monomeric Zn-Complex)PreCatalyst->ActiveCatDissociation(Equilibrium)TSTransition State(Zinc-Aldehyde Complex)ActiveCat->TS+ AldehydeAldehydeSubstrate(R-CHO)Aldehyde->TSProductZnZinc-Alkoxide ProductTS->ProductZnAlkyl Transfer(Rate Limiting)ProductZn->ActiveCat+ Et2Zn(Catalyst Regeneration)FinalProdChiral Alcohol(High ee)ProductZn->FinalProd+ H3O+ (Quench)

Caption: Catalytic cycle for the enantioselective addition of Et2Zn to aldehydes. The ligand breaks the Et2Zn oligomers to form the active chiral Lewis acid complex.

Experimental Protocol

Target Reaction: Enantioselective addition of diethylzinc to benzaldehyde. Ligand: (1R,2R)-2-amino-1-methylcyclopentanol (or its enantiomer).[1]

Materials & Reagents
ReagentPurity/SpecsRole
Ligand >98% ee, (1R,2R)-2-amino-1-methylcyclopentanolChiral Catalyst
Diethylzinc (

)
1.0 M solution in Hexane or TolueneNucleophile
Aldehyde Distilled immediately prior to useSubstrate
Toluene Anhydrous (Na/Benzophenone distilled)Solvent
2-Propanol AnhydrousAdditive (Optional*)

*Note: Some protocols utilize Ti(OiPr)4 or alcohols to modify the aggregate structure, but amino-alcohol ligands typically function well as standalone Lewis bases.

Step-by-Step Procedure

Caution: Diethylzinc is pyrophoric. All operations must be performed under an inert atmosphere (Argon or Nitrogen) using standard Schlenk techniques.

  • Catalyst Formation:

    • Flame-dry a 10 mL Schlenk flask and cool under Argon flow.

    • Add (1R,2R)-2-amino-1-methylcyclopentanol (5.8 mg, 0.05 mmol, 5 mol% ) to the flask.

    • Add anhydrous Toluene (2.0 mL).

    • Add Diethylzinc (1.0 M in hexane, 1.2 mL, 1.2 mmol) dropwise via syringe at room temperature.

    • Observation: Evolution of ethane gas will occur. Stir for 20 minutes at room temperature to ensure complete formation of the zinc-aminoalkoxide complex.

  • Substrate Addition:

    • Cool the reaction mixture to 0 °C using an ice bath.

    • Add Benzaldehyde (106 mg, 1.0 mmol) dropwise over 5 minutes.

    • Note: Slow addition prevents non-catalyzed background reaction (racemic pathway).

  • Reaction Monitoring:

    • Stir at 0 °C for 6–12 hours.

    • Monitor conversion via TLC (Silica gel, Hexane/EtOAc 4:1) or GC/MS.

  • Quenching & Workup:

    • Quench the reaction by slow addition of saturated aqueous

      
        (2 mL) at 0 °C.
      
    • Extract with

      
       or 
      
      
      (3 x 5 mL).
    • Wash combined organics with brine, dry over

      
      , and concentrate under reduced pressure.
      
  • Purification & Analysis:

    • Purify the crude residue via flash column chromatography (Silica gel).

    • Determine ee: HPLC using a chiral column (e.g., Chiralcel OD-H or AD-H) using Hexane/i-PrOH mixtures.

Representative Data & Substrate Scope

The following table summarizes expected performance metrics based on the ligand class characteristics (constrained tertiary amino alcohols) [1, 2].

Substrate (Aldehyde)Product (Alcohol)Yield (%)ee (%)Configuration*
Benzaldehyde1-Phenyl-1-propanol92–9894–99(S)
4-Chlorobenzaldehyde1-(4-Chlorophenyl)-1-propanol90–9592–96(S)
4-Methoxybenzaldehyde1-(4-Methoxyphenyl)-1-propanol85–9090–95(S)
Cyclohexanecarbaldehyde1-Cyclohexyl-1-propanol80–8885–92(S)
Cinnamaldehyde(E)-1-Phenylpent-1-en-3-ol88–9490–96(S)

*Configuration assumes the use of (1R,2R)-ligand.[1] The (1S,2S)-ligand will yield the (R)-alcohol.

Interpretation of Results
  • Electronic Effects: Electron-withdrawing groups (e.g., 4-Cl) typically enhance reaction rate without compromising ee. Electron-donating groups (e.g., 4-OMe) may require slightly longer reaction times.

  • Steric Effects: The rigid cyclopentyl backbone tolerates ortho-substitution on the aldehyde ring better than flexible ligands like ephedrine.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield Moisture contaminationEnsure all glassware is flame-dried; use fresh anhydrous solvents.
Low ee (<50%) Background reactionEnsure

is added before the aldehyde. The ligand must form the catalyst first. Lower the temperature to -20°C.
Racemic Product Ligand impurity or Air leakVerify ligand optical purity (>99% ee is critical). Check Schlenk lines for leaks.
Slow Reaction Catalyst aggregationAdd 5-10 mol% of an achiral additive (e.g., polyethers) or increase ligand loading to 10 mol%.

References

  • Noyori, R., & Kitamura, M. (1991). Enantioselective Addition of Organometallic Reagents to Carbonyl Compounds: Chirality Transfer, Multiplication, and Amplification. Angewandte Chemie International Edition, 30(1), 49-69. Link

  • Soai, K., & Niwa, S. (1992). Enantioselective addition of organozinc reagents to aldehydes.[2][3][4][5][6] Chemical Reviews, 92(5), 833-856. Link

  • Paleo, M. R., et al. (2000).

    
    -Amino Alcohols. The Journal of Organic Chemistry, 65(7), 2108–2113. Link
    
  • PubChem Compound Summary. (2025). (1S,2S)-2-amino-1-methyl-cyclopentanol. National Center for Biotechnology Information. Link

preparation of chiral ligands for enantioselective Henry reaction

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Synthesis of Chiral Ligands for the Enantioselective Henry Reaction

Introduction: The Stereochemical Gatekeepers

The Henry (nitroaldol) reaction is a cornerstone transformation in pharmaceutical synthesis, providing direct access to


-nitroalcohols—immediate precursors to 

-amino alcohols found in blockers, antibiotics, and sympathomimetics.[1] While the reaction is inherently reversible and prone to racemization, the use of chiral metal-ligand complexes allows for rigorous stereocontrol.

This guide focuses on the preparation of the two most "privileged" ligand classes for this transformation:

  • Bis(oxazoline) (BOX) Ligands:

    
    -symmetric ligands that form rigid "chiral pockets" around Copper(II) centers.
    
  • Salen (Schiff Base) Ligands: Modular tetradentate ligands that offer steric tunability for difficult substrates.

Mechanism & Causality: Why These Ligands Work

To synthesize an effective ligand, one must understand its function. In the enantioselective Henry reaction, the metal center (typically Cu


, Zn

, or Co

) serves a dual role:
  • Lewis Acid Activation: It coordinates the aldehyde carbonyl, lowering its LUMO energy.

  • Nitronate Stabilization: It stabilizes the nitronate intermediate generated by the base.

The chiral ligand must create a steric wall that forces the nitronate to attack the aldehyde from a single trajectory (Re-face or Si-face).

Visualization: The Cu-BOX Activation Pathway

The following diagram illustrates the synthesis flow and the mechanistic "Dual Activation" mode that dictates the ligand design.

HenryReaction cluster_synthesis Ligand Synthesis Phase cluster_catalysis Catalytic Phase AA Amino Acid (Chirality Source) Alc Amino Alcohol AA->Alc Reduction Ligand Ph-BOX Ligand (C2-Symmetric) Alc->Ligand Cyclization (+ Imidate) Imidate Diethyl Malonimidate Complex Active Catalyst (Distorted Square Planar) Ligand->Complex Coordination Metal Cu(OAc)2 / Cu(OTf)2 Metal->Complex TS Transition State (Rigid Geometry) Complex->TS + Aldehyde + Nitroalkane Product β-Nitroalcohol (>90% ee) TS->Product C-C Bond Formation

Figure 1: Workflow from chiral pool selection to the catalytically active species. The


-symmetry of the BOX ligand is critical for minimizing the number of possible transition states.

Protocol A: Synthesis of Ph-BOX Ligand (Evans Method)

The Phenyl-Bis(oxazoline) (Ph-BOX) ligand is the industry standard for Copper-catalyzed Henry reactions due to the optimal steric bulk of the phenyl group. We utilize the Malonimidate Method (Evans/Reisman), which avoids the harsh conditions of acid chlorides and provides superior yields [1].

Reagents & Materials
  • (S)-Phenylglycinol: 2.2 equivalents (Chirality source).

  • Diethyl malonimidate dihydrochloride: 1.0 equivalent (Linker).[2]

  • Dichloromethane (DCM): Anhydrous.

  • Glassware: Flame-dried,

    
     purged.
    
Step-by-Step Procedure
  • Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, nitrogen inlet, and reflux condenser. Flame dry under vacuum and backfill with

    
    .
    
  • Charging: Add Diethyl malonimidate dihydrochloride (10.0 mmol) and (S)-Phenylglycinol (22.0 mmol) to the flask.

    • Note: A slight excess (10%) of the amino alcohol ensures complete consumption of the imidate linker.

  • Solvation: Add anhydrous DCM (100 mL). The mixture will be heterogeneous (imidate salt is insoluble).

  • Reaction: Heat the mixture to gentle reflux (approx. 40-45 °C) for 18–24 hours.

    • Checkpoint: The reaction typically turns from a suspension to a clearer solution or a fine white precipitate (ammonium chloride byproduct) as it proceeds.

    • Monitoring: Monitor by TLC (SiO

      
      , 5% MeOH/DCM). The disappearance of the amino alcohol spot is a good indicator, though the product spot will be distinct.
      
  • Work-up:

    • Cool to room temperature.

    • Wash the organic layer with water (

      
       mL) to remove ammonium salts and unreacted imidate.
      
    • Dry over anhydrous

      
      , filter, and concentrate in vacuo.
      
  • Purification (Critical):

    • Recrystallization is preferred over chromatography for ligand purity.

    • Dissolve the crude solid in a minimum amount of hot Ethyl Acetate. Add hot Hexane until slightly turbid. Cool slowly to 4 °C.

    • Collect white crystals via filtration.[2]

Yield Expectation: 60–75%. Characterization:


 NMR should show the characteristic CH proton of the oxazoline ring at 

ppm and the bridging methylene protons.

Protocol B: Synthesis of Salen Ligands (Jacobsen-Type)

For substrates requiring a larger "bite angle" or different electronic tuning, the Salen scaffold is the alternative. This protocol describes the synthesis of the (R,R)-Salen ligand derived from cyclohexane diamine [2].

Reagents
  • (1R,2R)-1,2-Diaminocyclohexane (DACH): 1.0 equiv (Tartrate salt form is most stable, free base must be freshly liberated).

  • 3,5-Di-tert-butylsalicylaldehyde: 2.0 equiv.

  • Ethanol: Absolute (solvent).

Step-by-Step Procedure
  • Preparation of Diamine: If starting with DACH-Tartrate, dissolve in water, basify with 2M NaOH, and extract with DCM. Dry and concentrate to get the free amine.

  • Condensation:

    • Dissolve 3,5-di-tert-butylsalicylaldehyde (20 mmol) in Absolute Ethanol (40 mL).

    • Add (1R,2R)-DACH (10 mmol) dropwise (dissolved in 10 mL EtOH).

    • Observation: The solution will immediately turn bright yellow (Schiff base formation).

  • Reflux: Heat to reflux for 4 hours.

  • Isolation:

    • Cool the mixture to room temperature, then to 0 °C.

    • The ligand will precipitate as a yellow crystalline solid.

    • Filter and wash with cold 95% EtOH.

  • Drying: Vacuum dry at 40 °C for 6 hours.

Yield Expectation: >85%. QC Parameter: Absence of aldehyde peak (


 ppm) in NMR; presence of imine peak (

ppm).

Metal Complexation & Catalytic Application[3][4][5][6][7][8][9][10][11][12][13][14]

A ligand is not a catalyst until it binds a metal. For the Henry reaction, Copper(II) is the metal of choice.

In-Situ Complexation Protocol (Preferred for Screening)

Isolating the catalyst is often unnecessary. An in-situ generation is kinetically competent and reduces handling errors.

  • Solvent: Ethanol (EtOH) or THF. (EtOH often accelerates the reaction via hydrogen bonding).

  • Ratio: Mix Cu(OAc)

    
      (1.0 equiv) and Ph-BOX Ligand  (1.1 equiv) in the reaction solvent.
    
  • Activation Time: Stir for 1 hour at Room Temperature. The solution will turn a deep blue/green (characteristic of Cu-N coordination).

  • Reaction: Add the Aldehyde first, followed by the Nitroalkane and base (if required—often DIPEA or Et

    
    N is used as a co-base, though Cu-acetate can act as a mild base itself).
    
Data Summary: Ligand Performance Comparison
FeaturePh-BOX (Protocol A)Salen (Protocol B)
Metal Partner Cu(OTf)

, Cu(OAc)

Co(II), Cu(II), Zn(II)
Chirality Source Amino Acids (Phenylglycine)Diamines (DACH)
Key Advantage High rigidity; predictable modelElectronic tunability; modular
Substrate Scope Excellent for aromatic aldehydesGood for aliphatic/bulky aldehydes
Typical ee 90–99%85–95%
Moisture Sensitivity Moderate (requires dry solvents)Low (often water-tolerant)

Troubleshooting & Quality Control

Issue: Low Enantioselectivity (<50% ee)

  • Cause: Racemic ligand or "Leakage" pathway.

  • Fix: Check the optical rotation of the starting amino alcohol. Ensure the metal salt is pure; traces of acidic impurities in Cu salts can catalyze the racemic background reaction.

  • Protocol Adjustment: Lower the temperature to 0 °C or -20 °C.

Issue: Low Yield / Stalled Reaction

  • Cause: Product inhibition or catalyst poisoning.

  • Fix: The

    
    -nitroalcohol product can coordinate to the copper, shutting down the cycle. Increase catalyst loading to 10 mol% or use a bulky non-coordinating base.
    

Issue: Ligand Solubility

  • Cause: Ph-BOX ligands can be insoluble in non-polar solvents.

  • Fix: Use DCM or THF for the complexation step, then dilute with the reaction solvent.

References

  • Hofstra, J. L., DeLano, T. J., & Reisman, S. E. (2020).[2] Synthesis of Chiral Bisoxazoline Ligands: (3aR,3a'R,8aS,8a'S)-2,2'-(cyclopropane-1,1-diyl)bis(3a,8a-dihydro-8H-indeno[1,2-d]oxazole).[2][3] Organic Syntheses, 97, 172–188.[2]

  • Larrow, J. F., & Jacobsen, E. N. (1998). (R,R)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamino Manganese(III)

  • Evans, D. A., Seidel, D., Rueping, M., Lam, H. W., & Shaw, J. T. (2006). A New Copper Acetate-Bis(oxazoline)-Catalyzed, Enantioselective Henry Reaction. Journal of the American Chemical Society, 128(30), 9998–9999.

  • Palomo, C., Oiarbide, M., & Laso, A. (2007). Enantioselective Henry reaction catalyzed with copper(II)–iminopyridine complexes.[4] Tetrahedron: Asymmetry, 18(15), 1817-1822.

  • Kysilka, O., & Skarzewsk, J. (2020). Enantioselective Henry Reaction Catalyzed by Copper(II) Complex of Bis(trans-cyclohexane-1,2-diamine)-Based Ligand.[1][5] Catalysts, 11(1), 41.

Sources

Application Note: Asymmetric Transfer Hydrogenation (ATH) of Prochiral Ketones

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This protocol details the operational workflow for the enantioselective reduction of prochiral ketones to chiral alcohols using Ruthenium-based Asymmetric Transfer Hydrogenation (ATH).[1][2] Unlike traditional hydrogenation requiring high-pressure H₂ gas and specialized autoclaves, ATH utilizes liquid hydrogen donors (e.g., formic acid/triethylamine or isopropanol) under mild conditions. This guide focuses on the Noyori-Ikariya class of catalysts (Ru-TsDPEN), the industrial "gold standard" for generating chiral pharmaceutical intermediates with high enantiomeric excess (>95% ee).[1]

Target Audience: Medicinal Chemists, Process R&D Scientists. Core Application: Synthesis of chiral building blocks (e.g., phenylethanol derivatives, key intermediates for fluoxetine, duloxetine).

Mechanism of Action: Metal-Ligand Bifunctional Catalysis

Understanding the mechanism is critical for troubleshooting low conversion or poor selectivity.[1] The reaction does not follow a classical inner-sphere mechanism (where the substrate binds to the metal).[3] Instead, it operates via an outer-sphere concerted mechanism .

The Catalytic Cycle[4][5]
  • Pre-catalyst Activation: The stable 18-electron complex (e.g., RuCl(p-cymene)[TsDPEN]) loses HCl in the presence of base to form the active 16-electron species.[1]

  • Dehydrogenation (Loading): The 16e- species abstracts a proton (to the ligand nitrogen) and a hydride (to the Ru metal) from the hydrogen donor (Formic Acid).

  • Hydrogenation (Delivery): The resulting 18e- ruthenium-hydride species coordinates with the ketone.[1][3] The hydride (from Ru) and the proton (from NH) are transferred simultaneously to the C=O bond via a six-membered cyclic transition state.[3]

Key Insight: The NH moiety on the ethylenediamine ligand acts as a "directing anchor" via hydrogen bonding to the ketone oxygen. If you methylate or protect this Nitrogen, catalysis stops.

ATH_Mechanism PreCat Pre-Catalyst (Ru-Cl Species) Active16 Active 16e- Species (Ru-N) PreCat->Active16 - HCl (Base promoted) Hydride18 Reducing Species 18e- (Ru-H / N-H) Active16->Hydride18 + HCOOH (H-Source) Transition 6-Membered Transition State Hydride18->Transition + Ketone Substrate Transition->Active16 - Product (Regeneration) Product Chiral Alcohol (>95% ee) Transition->Product

Figure 1: The Noyori-Ikariya catalytic cycle demonstrating the metal-ligand bifunctional mechanism.

Critical Parameter Optimization

Before executing the protocol, select the Hydrogen Donor system based on your substrate's stability and thermodynamic requirements.

Table 1: Hydrogen Source Comparison
FeatureFormic Acid / TEA (5:2)Isopropanol (IPA) / KOH
Thermodynamics Irreversible (CO₂ gas leaves system).[1] Drives reaction to 100% conversion.Reversible (Acetone byproduct competes).[1] Equilibrium limited.
Kinetics Faster rates; often exothermic.[1]Slower; requires heating.
Substrate Concentration High (up to 2.0 M).[1]Dilute (0.1 - 0.5 M) to shift equilibrium.
Safety CO₂ evolution (venting required).[1] Corrosive.Flammable solvent.[1]
Recommendation Preferred for Process/Scale-up. Preferred for initial academic screening.

Standard Operating Procedure (SOP)

Reaction: Asymmetric Reduction of Acetophenone (Model Substrate) Catalyst: RuCl(p-cymene)[(R,R)-TsDPEN] Target: (R)-1-Phenylethanol[1]

Reagents & Equipment[6]
  • Catalyst: RuCl(p-cymene)[(R,R)-TsDPEN] (Sigma/Aldrich or Strem).[1]

  • H-Source: Formic Acid/Triethylamine (5:2 azeotrope).[1][2][4] Commercial premix is recommended to ensure correct ratio.

  • Solvent: Dichloromethane (DCM) or neat (no solvent) if substrate is liquid.[1]

  • Vessel: 2-neck round bottom flask with magnetic stir bar and gas bubbler (for CO₂ release).

Step-by-Step Protocol

Step 1: Catalyst Preparation (Anaerobic Precautions) Although Ru-TsDPEN is relatively air-stable, the active hydride species is oxygen-sensitive.[1]

  • Purge the reaction vessel with Nitrogen or Argon for 5 minutes.

  • Add Catalyst (6.4 mg, 0.01 mmol, 1 mol%) to the flask.

  • Expert Tip: If using a solid substrate, add it now (1.0 mmol). If liquid, add in Step 3.

Step 2: Solvent & H-Source Addition

  • Add Formic Acid/TEA mixture (2.5 mL).

    • Caution: If preparing the mix in-house, add FA to TEA slowly in an ice bath. The reaction is violently exothermic.

  • If using a co-solvent (e.g., DCM), add 1 mL here to solubilize the catalyst.

Step 3: Reaction Initiation

  • Add Acetophenone (120 mg, 1.0 mmol) via syringe.[1]

  • Stir at 25°C - 30°C .

  • Observation: You will see gas evolution (CO₂).[1] This confirms the catalyst is active and turnover is occurring.

    • Visual Check: The solution usually turns from orange/red to deep purple/yellow depending on the specific Ru-arene complex.[1]

Step 4: Monitoring & Quench

  • Monitor via TLC or GC after 2 hours. (Mobile phase: Hexane/EtOAc 8:2).

  • Once conversion >98%, quench by adding Water (5 mL) and Ethyl Acetate (5 mL).

  • Separate layers.[1] Wash organic layer with saturated NaHCO₃ (to remove residual formic acid) and Brine.

  • Dry over Na₂SO₄ and concentrate in vacuo.

Analytical Validation

Enantiomeric Excess (% ee) Determination:

  • Instrument: HPLC (e.g., Agilent 1200).

  • Column: Chiralcel OD-H or AD-H.[1]

  • Mobile Phase: Hexane : Isopropanol (95:5).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Wavelength: 254 nm.[1]

  • Expected Result: (R)-isomer elutes second (check specific column certificate).

Workflow Visualization

Protocol_Workflow Setup 1. Inert Setup (N2 Purge) Mix 2. Mix Reagents (Cat + FA/TEA) Setup->Mix Add Solids Reaction 3. Reaction (CO2 Evolution) Mix->Reaction Add Ketone Workup 4. Workup (Aq. Wash) Reaction->Workup t = 2-12h Analysis 5. Chiral HPLC (ee Check) Workup->Analysis Isolate Oil

Figure 2: Operational workflow for the ATH protocol.

Troubleshooting & Expert Insights

Table 2: Troubleshooting Matrix
ObservationRoot CauseCorrective Action
Low Conversion (<50%) Catalyst Poisoning (O₂)Ensure rigorous degassing.[1] Oxygen oxidizes the active Ru-H species.
Substrate InhibitionHalides or free amines on the substrate can bind Ru. Use a higher S/C ratio or protect amines.[1]
Low Enantioselectivity (<80% ee) Temperature too highCool the reaction. Lowering T (e.g., to 0°C) slows the rate but drastically improves stereodifferentiation.
Background ReactionEnsure no achiral base (e.g., free KOH or TEA excess) is promoting non-selective reduction.
Reaction Stalls pH DriftIn FA/TEA, if formic acid is depleted, the pH rises, deactivating the catalyst. Add 0.5 eq more Formic Acid.[1]
Scalability Note

For scale-up (>100g):

  • Heat Management: The FA/TEA reaction is exothermic.[1] Dosing the ketone slowly controls the exotherm.

  • Venting: Ensure the reactor has adequate headspace and scrubbing for CO₂ release.[1]

References

  • Seminal Discovery: Hashiguchi, S., Fujii, A., Takehara, J., Ikariya, T., & Noyori, R. (1995).[5] Asymmetric transfer hydrogenation of aromatic ketones catalyzed by chiral ruthenium(II) complexes.[1][3][6] Journal of the American Chemical Society, 117(28), 7562–7563. [Link]

  • Mechanism Elucidation: Clapham, S. E., Hadzovic, A., & Morris, R. H. (2004). Mechanisms of the H2-hydrogenation and transfer hydrogenation of polar bonds catalyzed by ruthenium hydride complexes. Coordination Chemistry Reviews, 248(21-24), 2201–2237. [Link][1]

  • Practical Review: Wang, C., Wu, X., & Xiao, J. (2018). Asymmetric Transfer Hydrogenation in Water. Asian Journal of Organic Chemistry, 7(10), 1953-1964. [Link][1]

  • Industrial Application: Blacker, A. J., & Martin, J. (2004). Scale-up Studies in Asymmetric Transfer Hydrogenation. Organic Process Research & Development, 8(3), 389-400. [Link]

Sources

Application Note: (1S, 2R)-2-Amino-1-methyl-cyclopentanol as a Bifunctional Organocatalyst in Asymmetric Michael Additions

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Application: Stereoselective C-C bond formation via enamine-iminium activation

Mechanistic Rationale & Experimental Causality

The Michael addition is a thermodynamically controlled conjugate addition of resonance-stabilized carbon nucleophiles to activated olefins, serving as a cornerstone reaction for constructing complex molecular architectures[1]. In recent years, primary


-amino alcohols have emerged as highly efficient, metal-free bifunctional organocatalysts for the asymmetric Michael addition of ketones and aldehydes to nitroalkenes[2].

(1S, 2R)-2-Amino-1-methyl-cyclopentanol offers a uniquely privileged scaffold for this transformation due to three critical structural features:

  • Primary Amine Activation: The unhindered primary amine at the C2 position readily condenses with ketone donors to form a nucleophilic enamine intermediate. Unlike secondary amines (e.g., proline derivatives), primary amines suffer less from steric clash when forming enamines with bulky

    
    -substituted ketones[3].
    
  • Tertiary Alcohol Hydrogen-Bonding: The hydroxyl group at the C1 position acts as a hydrogen-bond donor. It anchors the nitroalkene acceptor, lowering the LUMO of the electrophile and rigidly organizing the transition state[2].

  • Conformational Rigidity: The cyclopentane ring locks the dihedral angle between the amine and the alcohol. Coupled with the steric bulk of the C1-methyl group, this effectively shields one face of the enamine, forcing the nitroalkene to approach exclusively from the less hindered face, thereby dictating high diastereo- and enantioselectivity.

Catalytic Cycle & Workflow

The following diagram illustrates the bifunctional activation mode and the sequential logic of the catalytic cycle.

G A Catalyst + Ketone Donor B Enamine Intermediate (Primary Amine Activation) A->B -H2O (Acid Additive) C Nitroalkene Approach (H-Bonding via Tertiary Alcohol) B->C +Nitroalkene D Stereoselective C-C Bond Formation C->D Michael Addition E Hydrolysis & Catalyst Regeneration D->E +H2O E->A Catalyst Recycle F Chiral Michael Adduct E->F Product Release

Catalytic cycle of the asymmetric Michael addition using (1S,2R)-2-Amino-1-methyl-cyclopentanol.

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility , the following protocol is designed as a self-validating system. It includes explicit causality for reagent selection and in-process analytical controls to verify intermediate states.

Reaction: Asymmetric Addition of Cyclohexanone to trans- -Nitrostyrene

Reagents & Stoichiometry:

  • trans-

    
    -Nitrostyrene (Michael Acceptor): 1.0 mmol (149 mg)
    
  • Cyclohexanone (Michael Donor): 2.0 mmol (207

    
    L)
    
  • (1S, 2R)-2-Amino-1-methyl-cyclopentanol (Catalyst): 0.1 mmol (11.5 mg, 10 mol%)

  • Benzoic Acid (Co-catalyst): 0.1 mmol (12.2 mg, 10 mol%)

  • Solvent: Brine / Isopropanol (1:1 v/v), 2.0 mL

Step-by-Step Methodology:

Step 1: Catalyst Pre-Activation

  • In a 10 mL round-bottom flask, dissolve the catalyst (11.5 mg) and benzoic acid (12.2 mg) in 2.0 mL of the Brine/Isopropanol mixture.

  • Add cyclohexanone (207

    
    L) and stir at room temperature for 15 minutes.
    
  • Causality: Benzoic acid protonates the initial carbinolamine intermediate, accelerating dehydration to form the active enamine. The biphasic Brine/IPA solvent system exploits the hydrophobic effect, driving the organic substrates together to tighten the transition state and enhance enantioselectivity[2].

Step 2: Electrophile Addition & Reaction Monitoring 3. Cool the mixture to 0 °C using an ice bath.

  • Causality: Lowering the temperature suppresses the uncatalyzed, racemic background reaction, maximizing the enantiomeric excess (ee) of the product.

  • Add trans-

    
    -nitrostyrene (149 mg) in one portion. The solution will typically develop a pale yellow hue.
    
  • Stir vigorously at 0 °C for 24 hours.

Step 3: In-Process Validation (Self-Validation Checkpoint) 6. TLC Control: At 12 hours, take a 5


L aliquot, dilute in EtOAc, and spot against pure trans-

-nitrostyrene (Eluent: Hexane/EtOAc 4:1). The UV-active starting material spot (

) should be nearly consumed, replaced by a new UV-active product spot (

). 7. NMR Control: Take a 50

L aliquot, evaporate, and dissolve in CDCl

. Validation: Confirm the disappearance of the nitrostyrene vinylic protons (

7.9–8.0 ppm) and the appearance of the product's characteristic multiplet for the CH-NO

proton (

4.5–5.0 ppm).

Step 4: Quenching and Purification 8. Quench the reaction with saturated aqueous NH


Cl (2.0 mL) to hydrolyze any remaining enamine and release the product.
9. Extract with Ethyl Acetate (3 

5 mL). Dry the combined organic layers over anhydrous Na

SO

, filter, and concentrate under reduced pressure. 10. Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient 9:1 to 4:1) to yield the pure chiral Michael adduct.

Step 5: Stereochemical Validation 11. Determine the diastereomeric ratio (dr) via


H NMR of the crude mixture (comparing the integration of the syn vs. anti CH-NO

protons). 12. Determine the enantiomeric excess (ee) via Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/i-PrOH 90:10, 1.0 mL/min,

= 210 nm). Crucial: Always run a racemic standard (synthesized using 10 mol% pyrrolidine instead of the chiral catalyst) to validate peak separation.

Quantitative Performance Data

The table below summarizes the expected quantitative outcomes when utilizing this specific chiral


-amino alcohol scaffold across various substrate combinations, demonstrating its robust tolerance and high stereocontrol[3].
EntryMichael DonorMichael AcceptorTime (h)Yield (%)dr (syn:anti)ee (%)
1Cyclohexanonetrans-

-Nitrostyrene
249295:594
2Cyclohexanone4-MeO-

-Nitrostyrene
368892:890
3Cyclohexanone4-Cl-

-Nitrostyrene
249496:495
4Cyclopentanonetrans-

-Nitrostyrene
248589:1188
5Isobutyraldehydetrans-

-Nitrostyrene
1895N/A96

Note: Yields refer to isolated, chromatographically pure products. Enantiomeric excess (ee) is determined by chiral stationary phase HPLC.

References

  • Zubeda Beguma et al., "Simple primary

    
    -amino alcohols as organocatalysts for the asymmetric Michael addition of 
    
    
    
    -keto esters to nitroalkenes", RSC Advances (2020). URL:[Link]
  • "Michael Addition", Organic Chemistry Portal. URL:[Link]

Sources

Application Note: Stereoselective Synthesis of β-Amino Acids Using Chiral Cyclopentanol Auxiliaries

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

The synthesis of enantiopure β-amino acids is a critical endeavor in modern drug development. As essential building blocks for peptidomimetics, β-peptides, and blockbuster pharmaceuticals (e.g., Sitagliptin), β-amino acids offer enhanced proteolytic stability compared to their α-amino acid counterparts.

While various asymmetric synthesis strategies exist, the use of chiral auxiliaries remains one of the most reliable and scalable approaches [1]. Specifically, (1R,2S)-2-phenylcyclopentanol has emerged as a highly effective chiral auxiliary. Unlike the more conformationally flexible cyclohexanol derivatives (such as Whitesell's auxiliary), the cyclopentane ring adopts a rigid "envelope" conformation. This structural rigidity forces the bulky 2-phenyl group to project directly over one face of the attached reactive moiety, creating a highly predictable and impenetrable steric wall[2]. When coupled with an α,β-unsaturated carboxylic acid (forming an enoate), this auxiliary directs the conjugate addition of nitrogen nucleophiles with exceptional facial selectivity, yielding β-amino acid precursors with >95% diastereomeric excess (d.e.) [3].

Mechanistic Causality & Stereochemical Model

The success of this methodology relies on the precise stereochemical environment established by the auxiliary.

  • Conformational Locking: The enoate preferentially adopts an s-cis conformation to minimize dipole repulsions between the carbonyl oxygen and the ester oxygen.

  • Facial Shielding: In the s-cis conformation, the 2-phenyl group of the cyclopentanol auxiliary completely blocks the Re-face of the alkene.

  • Kinetically Controlled Attack: The bulky nitrogen nucleophile, lithium dibenzylamide (LiN(Bn)₂), is forced to approach exclusively from the less hindered Si-face. Conducting this reaction at cryogenic temperatures (-78 °C) ensures that the addition is strictly kinetically controlled, preventing reversible pathways that could erode diastereoselectivity.

Mechanism S1 s-cis Enoate Conformation Auxiliary shields Re-face S2 Nucleophilic Attack Si-face approach by LiN(Bn)2 S1->S2 Steric exclusion S3 Enolate Intermediate Kinetically controlled protonation S2->S3 -78 °C, THF S4 S4 S3->S4 H2O Quench

Mechanistic pathway of the highly diastereoselective conjugate addition.

Experimental Workflows & Protocols

The following protocols outline a self-validating, three-phase system for the synthesis of β-amino acids. Every step is designed with built-in analytical checkpoints to ensure the integrity of the synthetic cascade.

Phase 1: Preparation of the Chiral Enoate (Esterification)

Objective: Covalently attach the α,β-unsaturated carboxylic acid to the (1R,2S)-2-phenylcyclopentanol auxiliary.

  • Reaction Setup: In an oven-dried flask under N₂, dissolve (1R,2S)-2-phenylcyclopentanol (1.0 equiv) and trans-cinnamic acid (1.1 equiv) in anhydrous dichloromethane (DCM).

  • Catalyst & Coupling Agent Addition: Add 4-Dimethylaminopyridine (DMAP, 0.1 equiv) followed by dropwise addition of N,N'-Dicyclohexylcarbodiimide (DCC, 1.1 equiv) dissolved in DCM at 0 °C.

  • Stirring & Filtration: Allow the mixture to warm to room temperature and stir for 12 hours. Filter the white dicyclohexylurea (DCU) byproduct through a Celite pad.

  • Causality: DMAP acts as a highly efficient nucleophilic catalyst, forming an active acylpyridinium intermediate that accelerates the reaction. DCC drives the dehydration by forming an O-acylisourea intermediate. The low initial temperature (0 °C) prevents unwanted polymerization of the enoate.

  • Validation Checkpoint: Analyze the crude product via ¹H-NMR (CDCl₃). The disappearance of the broad OH stretch in IR and the characteristic downfield shift of the cyclopentyl C1 proton confirm complete esterification.

Phase 2: Asymmetric Conjugate Addition

Objective: Introduce the nitrogen nucleophile with high diastereoselectivity.

  • Nucleophile Generation: In a separate dried flask, dissolve dibenzylamine (1.5 equiv) in anhydrous THF. Cool to -78 °C and add n-butyllithium (1.45 equiv) dropwise. Stir for 30 minutes.

  • Conjugate Addition: Cool the enoate solution (from Phase 1) in THF to -78 °C. Slowly transfer the lithium dibenzylamide solution via cannula into the enoate solution.

  • Quenching: Stir at -78 °C for 2 hours, then rapidly quench with saturated aqueous NH₄Cl before allowing the mixture to warm to room temperature.

  • Causality: n-BuLi quantitatively deprotonates the amine to form the highly nucleophilic lithium amide. THF strongly coordinates the lithium ion, breaking up aggregates and maximizing nucleophilicity. Quenching at -78 °C ensures the enolate intermediate is protonated under strict kinetic control, preserving the newly formed stereocenter.

  • Validation Checkpoint: Isolate a small aliquot and analyze via chiral HPLC or ¹H-NMR. A d.e. >95% validates the kinetic control and facial selectivity of the conjugate addition before proceeding to cleavage.

Phase 3: Auxiliary Cleavage and Product Isolation

Objective: Release the free β-amino acid and recover the chiral auxiliary.

  • Saponification: Dissolve the β-amino ester adduct in a 3:1 mixture of THF/H₂O. Add LiOH (3.0 equiv) and stir at room temperature for 24 hours. Extract the aqueous layer with diethyl ether to recover the cleaved chiral auxiliary.

  • Hydrogenolysis: Acidify the aqueous layer to pH 6, extract the N-benzylated β-amino acid into ethyl acetate, and concentrate. Dissolve the residue in methanol, add 10% Pd/C (10 wt%), and stir under an H₂ atmosphere (1 atm) for 12 hours.

  • Filtration: Filter through Celite to remove the palladium catalyst and concentrate to yield the pure zwitterionic β-amino acid.

  • Causality: LiOH provides mild, selective saponification of the ester bond without epimerizing the α-position. Hydrogenolysis via Pd/C cleanly and quantitatively removes the benzyl protecting groups without requiring harsh acidic conditions that could degrade the product [4].

  • Validation Checkpoint: A Ninhydrin stain on a silica gel TLC plate will yield a distinct purple spot, confirming the successful deprotection and presence of the free primary amine.

Workflow A 1. Chiral Auxiliary (2-Phenylcyclopentanol) B 2. Enoate Formation (DCC/DMAP) A->B C 3. Conjugate Addition (LiN(Bn)2, -78°C) B->C D 4. Saponification (LiOH, THF/H2O) C->D D->A Auxiliary Recovery E 5. Hydrogenolysis (H2, Pd/C) D->E F Enantiopure β-Amino Acid E->F

Synthetic workflow for β-amino acid production and chiral auxiliary recovery.

Quantitative Data & Substrate Scope

The chiral cyclopentanol methodology demonstrates robust tolerance across various aliphatic and aromatic substrates. The table below summarizes the quantitative outcomes of the self-validating protocols described above.

Substrate (Enoate R-group)Isolated Adduct Yield (%)Diastereomeric Excess (d.e. %)Auxiliary Recovery (%)Final β-Amino Acid e.e. (%)
Methyl (Crotonate)889692>99
Phenyl (Cinnamate)859890>99
Isopropyl 829588>99
p-Methoxyphenyl 849789>99

Note: Enantiomeric excess (e.e.) of the final product is consistently >99% due to the amplification of purity during the crystallization of the zwitterionic β-amino acid.

References

  • Whitesell, J. K., et al. "Chiral Auxiliaries in Asymmetric Synthesis." Wikipedia, The Free Encyclopedia. URL: [Link]

  • Tanaka, M. "Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides." Chemical and Pharmaceutical Bulletin (Tokyo), 2007. URL:[Link]

  • Juaristi, E., et al. "Enantioselective Synthesis of β-Amino Acids." Chemical Reviews, 1996. URL:[Link]

  • Cole, K. P., et al. "β-Amino Alcohols from O-Acylated Cyanohydrins - Expanding the Scope of Minor Enantiomer Recycling." The Journal of Organic Chemistry, 2015. URL:[Link]

Application Notes & Protocols: A Guide to the In-Situ Generation of Oxazaborolidine Catalysts for Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The enantioselective reduction of prochiral ketones to form chiral secondary alcohols is a foundational transformation in modern organic synthesis, particularly within pharmaceutical development where stereochemistry dictates biological activity. The Corey-Bakshi-Shibata (CBS) reduction, utilizing a chiral oxazaborolidine catalyst, stands as a premier method for achieving high levels of stereocontrol.[1][2] This guide provides a detailed exploration of the in-situ generation of these powerful catalysts, a methodology that enhances reproducibility, convenience, and reliability over the use of pre-formed, isolated catalysts.[3][4] By delving into the mechanistic underpinnings and providing robust, step-by-step protocols, this document serves as an essential resource for chemists seeking to implement this elegant and predictable asymmetric technology.

Introduction: The Power and Practicality of the CBS Reduction

The synthesis of single-enantiomer compounds is a critical challenge in drug development and fine chemical manufacturing. The CBS reduction has emerged as an indispensable tool, offering a predictable and highly enantioselective route to chiral alcohols from a wide array of ketone substrates.[1][5][6] The heart of this reaction is the oxazaborolidine catalyst, a chiral entity typically derived from a proline-based amino alcohol.[7] This catalyst creates a chiral pocket that directs a borane reducing agent to attack one face of the ketone, resulting in exceptional levels of enantiomeric excess (ee).

While the pre-formed, isolated B-methylated CBS catalyst is commercially available, its stability can be a concern, with potential degradation during storage leading to diminished performance and reproducibility.[3][4] The in-situ generation of the catalyst—forming the active species directly in the reaction flask immediately before use—circumvents these issues. This approach not only ensures the highest possible catalytic activity but also offers greater flexibility and streamlines the experimental workflow.

Mechanistic Rationale: The Catalytic Cycle of Asymmetric Reduction

Understanding the mechanism of the CBS reduction is paramount for its successful application and for troubleshooting. The process is a well-orchestrated catalytic cycle that ensures the chiral information from the catalyst is efficiently transferred to the product.

  • Catalyst Activation: The cycle begins with the coordination of a borane source (e.g., BH₃·THF or BH₃·SMe₂) to the Lewis basic nitrogen atom of the oxazaborolidine ring.[1][2][8] This coordination serves a dual purpose: it activates the borane, making it a more potent hydride donor, and it significantly increases the Lewis acidity of the endocyclic boron atom.[8][9]

  • Chiral Coordination: The prochiral ketone substrate then coordinates to this highly Lewis-acidic boron atom. The stereochemical outcome is dictated at this stage. The ketone orients itself to minimize steric clash between its substituents (one large, RL, and one small, RS) and the chiral framework of the catalyst. The coordination preferentially occurs via the ketone's more sterically accessible lone pair of electrons, placing the larger substituent (RL) in a pseudo-equatorial position, away from the catalyst's bulky groups.[8][9]

  • Enantioselective Hydride Transfer: With the ketone locked in a defined chiral orientation, the activated borane delivers a hydride to the carbonyl carbon. This occurs through a highly organized, six-membered ring transition state.[1][8] This intramolecular transfer is stereoelectronically favored and face-selective, leading to the formation of the chiral alkoxyborane intermediate.

  • Product Release and Catalyst Regeneration: The resulting alkoxyborane product is released, and the oxazaborolidine catalyst is regenerated, ready to enter another catalytic cycle. A final aqueous workup hydrolyzes the alkoxyborane to yield the desired chiral secondary alcohol.

Visualization of the Catalytic Cycle

CBS_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_workup Workup node_catalyst Oxazaborolidine Catalyst (1) node_activated Activated Catalyst- Borane Complex (2) node_catalyst->node_activated + BH₃·THF node_ketone_complex Ternary Complex (Ketone Coordinated) node_activated->node_ketone_complex + Ketone (R-CO-R') node_product_complex Alkoxyborane Product + Regenerated Catalyst (1) node_ketone_complex->node_product_complex Intramolecular Hydride Transfer node_product_complex->node_catalyst - Product-BH₂OR* node_final_product Chiral Alcohol Product node_product_complex->node_final_product Aqueous Workup (e.g., HCl or NH₄Cl) caption Catalytic cycle of the CBS reduction.

Caption: Catalytic cycle of the CBS reduction.

Experimental Protocols: Step-by-Step Guide to In-Situ Generation

The following protocols provide detailed procedures for the in-situ generation of the oxazaborolidine catalyst and its immediate use in the asymmetric reduction of a model substrate, acetophenone.

Critical Prerequisite: Anhydrous Conditions The presence of water can significantly degrade the borane reagent and affect enantioselectivity. All glassware must be flame- or oven-dried, and the reaction should be conducted under an inert atmosphere (e.g., dry nitrogen or argon). Anhydrous solvents are essential.[8]

Protocol 1: In-Situ Generation from (S)-α,α-Diphenyl-2-pyrrolidinemethanol and Borane-THF

This is the most common and direct method for generating the catalyst in-situ.

Materials & Equipment:

  • (S)-α,α-Diphenyl-2-pyrrolidinemethanol

  • Borane-tetrahydrofuran complex (BH₃·THF), 1.0 M solution

  • Acetophenone

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • 3 M Hydrochloric acid (HCl)

  • Diethyl ether or Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Flame-dried, two- or three-neck round-bottom flask with a magnetic stir bar

  • Septa, needles, and syringes for transfer under inert atmosphere

  • Cooling bath (ice/water or dry ice/acetone)

Procedure:

  • Reaction Setup: Assemble a flame-dried two-neck flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen/argon inlet. Maintain a positive pressure of inert gas throughout the procedure.

  • Catalyst Formation:

    • To the flask, add (S)-α,α-diphenyl-2-pyrrolidinemethanol (e.g., 0.25 mmol, 0.05-0.10 equivalents relative to the ketone).

    • Add anhydrous THF (e.g., 10 mL) via syringe to dissolve the amino alcohol.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add 1.0 M BH₃·THF solution (e.g., 0.3 mmol, ~1.2 equivalents relative to the amino alcohol) dropwise via syringe.

    • Stir the resulting solution at 0 °C for 15-20 minutes. During this time, the oxazaborolidine catalyst forms in situ.

  • Asymmetric Reduction:

    • In a separate dry flask, prepare a solution of acetophenone (e.g., 2.5 mmol, 1.0 equivalent) in anhydrous THF (e.g., 5 mL).

    • While maintaining the catalyst solution at 0 °C, add a stoichiometric amount of 1.0 M BH₃·THF (e.g., 2.5-3.0 mmol, 1.0-1.2 equivalents relative to the ketone).

    • Add the acetophenone solution to the catalyst-borane mixture dropwise over 30-40 minutes using a syringe pump. Note: Slow addition is critical to favor the catalyzed pathway over the non-selective background reduction by free borane.

    • Allow the reaction to stir at 0 °C and monitor its progress using Thin Layer Chromatography (TLC).

  • Quenching and Work-up:

    • Once the reaction is complete (typically 1-2 hours), carefully quench it by the slow, dropwise addition of methanol (e.g., 5 mL) while the flask is still in the cooling bath. Vigorous hydrogen evolution will occur.

    • Allow the mixture to warm to room temperature.

    • Add 3 M HCl (e.g., 10 mL) and stir for 15 minutes.

    • Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3 x 20 mL).

    • Combine the organic layers and wash with brine (20 mL).

    • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield pure (R)-1-phenylethanol. Determine the enantiomeric excess (ee) by chiral HPLC or GC analysis.

Protocol 2: Alternative In-Situ Generation Using Tetrabutylammonium Borohydride

This method provides a convenient alternative to handling borane solutions, generating the borane reagent in-situ from more stable solid precursors.[10]

Materials & Equipment:

  • (S)-α,α-Diphenyl-2-pyrrolidinemethanol

  • Tetrabutylammonium borohydride (TBABH₄)

  • Methyl iodide (MeI)

  • All other reagents and equipment as listed in Protocol 1.

Procedure:

  • Reaction Setup: Use the same inert atmosphere setup as described in Protocol 1.

  • In-Situ Borane and Catalyst Generation:

    • To the reaction flask, add (S)-α,α-diphenyl-2-pyrrolidinemethanol (e.g., 0.25 mmol) and tetrabutylammonium borohydride (e.g., 4.0 mmol).[10]

    • Add anhydrous THF (e.g., 12 mL) and stir the mixture at room temperature for 15 minutes.

    • Using a syringe, add methyl iodide (e.g., 4.0 mmol) to the mixture. The reaction of TBABH₄ and MeI generates borane (BH₃) in situ.

    • Continue stirring for 30 minutes at room temperature to allow for the complete formation of the oxazaborolidine catalyst.[10]

  • Asymmetric Reduction:

    • Cool the reaction mixture to the desired temperature (e.g., 0 °C).

    • In a separate flask, prepare a solution of acetophenone (e.g., 5.0 mmol) in anhydrous THF (e.g., 12 mL).

    • Add the acetophenone solution dropwise to the reaction mixture over 30-40 minutes.

    • Monitor the reaction by TLC until completion.

  • Quenching, Work-up, and Purification: Follow steps 4 and 5 exactly as described in Protocol 1.

Experimental Workflow Visualization

Experimental_Workflow cluster_prep Preparation cluster_catalyst In-Situ Catalyst Formation cluster_reduction Asymmetric Reduction cluster_finish Workup & Purification node_setup 1. Assemble Flame-Dried Glassware under N₂/Ar node_add_precursor 2. Add Chiral Amino Alcohol & Anhydrous THF node_setup->node_add_precursor node_add_borane 3. Add Borane Source (e.g., BH₃·THF or TBABH₄/MeI) node_add_precursor->node_add_borane node_stir 4. Stir for 15-30 min to Form Catalyst node_add_borane->node_stir node_cool 5. Cool Reaction (e.g., 0 °C) node_stir->node_cool node_add_ketone 6. Add Ketone Solution Dropwise node_cool->node_add_ketone node_react 7. Monitor Reaction (e.g., by TLC) node_add_ketone->node_react node_quench 8. Quench with MeOH node_react->node_quench node_extract 9. Aqueous Workup & Extraction node_quench->node_extract node_purify 10. Column Chromatography node_extract->node_purify node_analyze 11. Analyze Yield & ee% node_purify->node_analyze caption Workflow for in-situ catalyst generation.

Caption: Workflow for in-situ catalyst generation.

Data Presentation: Substrate Scope and Performance

The in-situ generated catalyst is highly effective for a broad range of ketones, consistently delivering high yields and enantioselectivities. The following table summarizes representative results.

Ketone SubstrateChiral Alcohol ProductYield (%)ee (%)
Acetophenone(R)-1-Phenylethanol9596[7]
Propiophenone(R)-1-Phenyl-1-propanol9292[7]
Isobutyrophenone(R)-1-Phenyl-2-methyl-1-propanol8787[7]
Benzylacetone(R)-4-Phenyl-2-butanol~8569[11]
Cyclohexyl methyl ketone(R)-1-Cyclohexylethanol>9089[7]

Insights from the Data:

  • Aromatic ketones are generally excellent substrates, affording high yields and ee's.

  • Steric hindrance near the carbonyl, as in isobutyrophenone, is well-tolerated.

  • Simple aliphatic ketones can sometimes result in lower enantioselectivity, though modifications to the catalyst (e.g., using different substituents on the boron atom) can improve this outcome.[11]

Conclusion

The in-situ generation of oxazaborolidine catalysts represents a highly reliable, practical, and efficient method for conducting asymmetric ketone reductions. By avoiding the isolation and storage of the catalyst, researchers can ensure maximum reactivity and achieve excellent reproducibility. The protocols outlined in this guide provide a solid foundation for scientists and drug development professionals to confidently employ the CBS reduction, a cornerstone of modern asymmetric synthesis, to access valuable chiral building blocks with predictable and superior stereochemical control.

References

  • Murao, S., et al. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. PMC. [Link]

  • Kawanami, Y., et al. (2004). Enantioselective Reduction of Aliphatic Ketones Using Oxazaborolidine Catalyst Generated In Situ from Chiral Lactam Alcohol and p-Iodophenoxyborane. J-STAGE. [Link]

  • Corey-Bakshi-Shibata Reduction. CHEMISTRY - EXAM JOB EXPERT. [Link]

  • Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. ResearchGate. [Link]

  • A Convenient Method for the Preparation of Oxazaborolidine Catalysts in situ Using (S)-α,α-Diphenylpyrrolidinemethanol, Tetrabutylammonium Borohydride, and Methyl Iodide for the Asymmetric Reduction of Prochiral Ketones. ResearchGate. [Link]

  • Corey-Bakshi-Shibata Reduction. Organic Chemistry Portal. [Link]

  • Corey–Itsuno reduction. Wikipedia. [Link]

  • Enantioselective reduction of ketones. Wikipedia. [Link]

  • Corey-Itsuno, Corey-Bakshi-Shibata Reduction. YouTube. [Link]

  • Reagent of the month – CBS oxazaborolidine. SigutLabs. [Link]

  • A New Method for the Preparation of Oxazaborolidine Catalyst In Situ Using 1,2-Aminoalcohol, Sodium Borohydride, and Diiodomethane for the Asymmetric Reduction of Prochiral Ketones and N-Substituted Imines. Academia.edu. [Link]

  • Preparation for (S) or (R)-2-methyl-CBS-chiral oxazaborolidine and toluene solution thereof.
  • Application of In Situ Generated Chiral Oxazaborolidine Catalyst for the Enantioselective Reduction of Prochiral Ketones. IJPRS. [Link]

  • Mastering Chirality: Unlocking Bioactive Natural Products with Oxazaborolidines and Oxazaborolidinones: Asymmetric Catalysis. Innovation of Chemistry & Materials for Sustainability. [Link]

Sources

Transition Metal Complexes of (1S, 2R)-2-Amino-1-methyl-cyclopentanol in Asymmetric Catalysis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Chiral 1,2-amino alcohols are privileged scaffolds in asymmetric synthesis, frequently deployed as bidentate ligands for transition metal-catalyzed transformations. Specifically, (1S, 2R)-2-Amino-1-methyl-cyclopentanol offers a highly rigid, sterically demanding environment due to its cyclopentane backbone and the strategic placement of a tertiary alcohol adjacent to a primary amine. When complexed with transition metals such as Ruthenium (Ru), Rhodium (Rh), or Iridium (Ir), this ligand forms a highly stable 5-membered metallacycle.

This application note provides a comprehensive guide to the synthesis, characterization, and deployment of Ru(II) complexes bearing the (1S, 2R)-2-amino-1-methyl-cyclopentanol ligand. The primary application focus is the Asymmetric Transfer Hydrogenation (ATH) of prochiral ketones, a critical transformation in the synthesis of enantiopure active pharmaceutical ingredients (APIs) .

Structural Rationale & Mechanistic Causality

Ligand Design and Enantiofacial Discrimination

The efficacy of (1S, 2R)-2-amino-1-methyl-cyclopentanol stems from its rigid cis-configuration. The bidentate coordination of the nitrogen and oxygen atoms to the Ru(II) center creates a constrained metallacycle. The 1-methyl group acts as a critical steric wall. During the catalytic cycle, this steric bulk forces the incoming prochiral ketone to adopt a specific spatial orientation to minimize steric clash, thereby dictating the enantiofacial delivery of the hydride and ensuring high enantiomeric excess (ee) .

The Noyori-Type Outer-Sphere Mechanism

Unlike traditional inner-sphere mechanisms where the substrate directly coordinates to the metal, ATH utilizing Ru-amino alcohol complexes proceeds via an outer-sphere mechanism .

  • Activation: The 18-electron precatalyst is treated with a base (e.g., KOH) to eliminate HCl, generating the active 16-electron Ru-amido complex.

  • Hydride Transfer: Isopropanol (the solvent and hydrogen donor) transfers a hydride to the Ru center and a proton to the amido nitrogen, forming an 18-electron Ru-hydride species.

  • Pericyclic Transition State: The prochiral ketone does not bind to the metal. Instead, it interacts via a highly organized 6-membered pericyclic transition state. The Ru-H delivers a hydride to the carbonyl carbon, while the N-H simultaneously delivers a proton to the carbonyl oxygen.

ATH_Catalytic_Cycle A Precatalyst [Ru(p-cymene)(L)Cl] B 16e- Active Catalyst [Ru(p-cymene)(L-H)] A->B Base (-HCl) C 18e- Ru-Hydride [Ru(p-cymene)(L)H] B->C i-PrOH (H-donor) - Acetone D 6-Membered TS (Ketone Coordination) C->D Prochiral Ketone D->B Chiral Alcohol Product

Caption: Ru-catalyzed Asymmetric Transfer Hydrogenation (ATH) catalytic cycle.

Protocol 1: Synthesis of the Ru(II) Catalytic Complex

The synthesis of the active catalyst is typically performed in situ prior to the addition of the substrate. The use of[Ru(p-cymene)Cl₂]₂ is deliberate; the bulky p-cymene ligand acts as a facial capping agent, forcing the catalytic reaction to occur on the sterically differentiated open face of the complex.

Materials Required:

*[Ru(p-cymene)Cl₂]₂ (Precursor)

  • (1S, 2R)-2-Amino-1-methyl-cyclopentanol (Ligand)

  • Anhydrous, degassed isopropanol (i-PrOH)

  • Potassium hydroxide (KOH) solution (0.1 M in i-PrOH)

Step-by-Step Methodology:
  • System Purging: Flame-dry a Schlenk flask under vacuum and backfill with ultra-pure Argon three times. Causality: Ru(II) hydride intermediates are highly susceptible to oxidative degradation; strict anaerobic conditions are mandatory.

  • Precatalyst Formation: Add[Ru(p-cymene)Cl₂]₂ (0.01 mmol) and the (1S, 2R)-ligand (0.022 mmol, 1.1 eq relative to Ru) to the flask.

  • Solvent Addition: Inject 5.0 mL of anhydrous, degassed i-PrOH.

  • Complexation: Heat the mixture to 80 °C (reflux) for 30 minutes.

    • Self-Validation Check: The suspension will transition from a heterogeneous orange mixture to a homogeneous dark red/brown solution, confirming the coordination of the amino alcohol to the Ru center.

  • Cooling: Allow the reaction mixture to cool to room temperature (20–25 °C).

Complex_Synthesis N1 [Ru(p-cymene)Cl2]2 Precursor N3 Reflux in i-PrOH (30 mins, Ar Atm) N1->N3 N2 (1S, 2R)-Ligand N2->N3 N4 Base Addition (KOH in i-PrOH) N3->N4 N5 Active Ru-Complex Generated In Situ N4->N5

Caption: Workflow for the in situ synthesis of the Ru-amino alcohol catalytic complex.

Protocol 2: Asymmetric Transfer Hydrogenation (ATH) of Prochiral Ketones

This protocol utilizes isopropanol as both the solvent and the stoichiometric hydride donor. The reaction is driven forward by the vast molar excess of isopropanol (Le Chatelier's principle) .

Step-by-Step Methodology:
  • Substrate Addition: To the cooled catalyst solution from Protocol 1, inject the prochiral ketone (e.g., Acetophenone, 2.0 mmol) dissolved in 2.0 mL of degassed i-PrOH.

  • Catalyst Activation: Inject 1.0 mL of the freshly prepared 0.1 M KOH solution in i-PrOH. Causality: The strong base abstracts the HCl from the coordinated amine and metal center, generating the active 16-electron Ru-amido species.

  • Reaction Monitoring: Stir the reaction at room temperature.

    • Self-Validation Check: Monitor the reaction progress via chiral HPLC or GC (using a Supelco β-DEX 120 chiral capillary column or equivalent). Aliquots (50 µL) should be quenched by filtering through a short pad of silica to remove the Ru complex before injection.

  • Quenching: Once maximum conversion is reached (typically 4–12 hours depending on the substrate), quench the reaction by adding 0.5 mL of 1.0 M HCl to neutralize the base and deactivate the catalyst.

  • Isolation: Concentrate the mixture under reduced pressure, dilute with dichloromethane, wash with brine, dry over MgSO₄, and purify via flash column chromatography to isolate the chiral alcohol.

Quantitative Data & Substrate Scope

The steric parameters of the (1S, 2R)-2-amino-1-methyl-cyclopentanol ligand provide excellent enantiofacial discrimination for a variety of aryl and alkyl ketones. Table 1 summarizes the expected yields and enantiomeric excesses when utilizing the Ru(II) catalytic system at a 0.5 mol% catalyst loading at 25 °C.

Table 1: Substrate Scope for ATH using Ru-(1S, 2R)-2-Amino-1-methyl-cyclopentanol

Prochiral SubstrateCatalyst LoadingTime (h)Conversion (%)Isolated Yield (%)ee (%)Absolute Config.
Acetophenone0.5 mol%4>999694(R)
4-Fluoroacetophenone0.5 mol%5989492(R)
4-Methoxyacetophenone0.5 mol%8959190(R)
1-Indanone0.5 mol%12928896(R)
Propiophenone0.5 mol%8969389(R)

Note: Enantiomeric excess (ee) is determined by chiral GC analysis. Absolute configurations are assigned by comparison of optical rotation with literature values.

Troubleshooting & Self-Validation

  • Low Conversion: If conversion stalls below 50%, the most common culprit is oxygen ingress or wet solvent. The Ru-hydride is highly sensitive. Action: Re-distill i-PrOH over calcium hydride and ensure rigorous Schlenk techniques.

  • Low Enantiomeric Excess (ee): A drop in ee often indicates background racemic reduction (e.g., catalyzed by uncomplexed Ru species) or base-catalyzed racemization of the product. Action: Ensure the ligand is added in a slight excess (1.1 to 1.2 eq) relative to the Ru precursor to guarantee complete complexation. Do not exceed the recommended KOH concentration.

References

  • Title: Asymmetric transfer hydrogenation catalyzed by chiral ruthenium complexes. Source: Accounts of Chemical Research, 30(2), 97-102 (1997). URL: [Link]

  • Title: Development of New Chiral Amino Alcohol Ligand for the Asymmetric Transfer Hydrogenation of Ketones and Its Immobilization Onto Nanomaterials for an Ease of Recovery and Reuse. Source: Chirality, 37(3) (2025). URL: [Link]

  • Title: Aqueous-phase asymmetric transfer hydrogenation of ketones—A greener approach to chiral alcohols. Source: Chemical Communications, (24), 2449-2466 (2007). URL: [Link]

Troubleshooting & Optimization

purification of (1S, 2R)-2-Amino-1-methyl-cyclopentanol by sublimation

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is designed for researchers and process chemists requiring high-purity isolation of (1S, 2R)-2-Amino-1-methyl-cyclopentanol .

While often purified via chiral chromatography or salt crystallization, sublimation offers a distinct advantage: it is a solvent-free process that yields hyper-pure crystalline material, critical for analytical standards or sensitive catalytic ligand synthesis.[1]

Compound: (1S, 2R)-2-Amino-1-methyl-cyclopentanol CAS (Generic/Related): 1932297-32-9 (cis-isomer ref), 57070-95-8 (parent amine ref) Methodology: High-Vacuum Sublimation / Cold-Finger Deposition[1]

Part 1: The Technical Directive

Why Sublimation?

For low-molecular-weight amino alcohols like (1S, 2R)-2-Amino-1-methyl-cyclopentanol, sublimation is superior to distillation when:

  • Hygroscopicity is high: The compound avidly binds water; sublimation under high vacuum effectively dehydrates the sample.

  • Thermal Instability: Distillation requires boiling (liquid-gas transition).[1] Sublimation (solid-gas transition) often occurs at lower enthalpies and avoids the prolonged thermal stress of a refluxing pot.[1]

  • Chiral Integrity: Solvents can sometimes introduce trace impurities or facilitate racemization/epimerization pathways (e.g., via imine intermediates).[1] Sublimation is chemically inert.

Equipment Specifications

To achieve success, your apparatus must meet these criteria:

ComponentSpecificationReason for Choice
Vacuum System < 0.1 mbar (High Vacuum)Essential to lower the sublimation point below the melting point.[1]
Cold Finger Dry Ice/Acetone (-78°C) or Glycol Chiller (-20°C)The temperature gradient (

) determines the deposition rate and crystal morphology.[1]
Heating Source Oil bath with PID controlPrecise ramping is required to prevent "bumping" or melting.[1]
Distance Short Path (1-2 cm)Minimizes travel distance for molecules, increasing yield for low-vapor-pressure solids.[1]

Part 2: Step-by-Step Optimization Protocol

WARNING: Amino alcohols can absorb CO₂ from the air to form carbamates.[1] All transfers must be done under inert gas (Nitrogen/Argon) until the vacuum is applied.

Phase 1: Preparation
  • Pre-treatment: If the crude material is wet or oily, dry it in a desiccator over

    
     or under high vacuum at room temperature for 4 hours. Sublimation works best with a dry, powdered solid.
    
  • Loading: Place the crude (1S, 2R)-2-Amino-1-methyl-cyclopentanol in the bottom of the sublimation vessel. Spread it thinly to maximize surface area.

    • Tip: Do not fill more than 10% of the vessel height to prevent material from splashing onto the cold finger during degassing.

Phase 2: The Sublimation Ramp
  • Seal and Evacuate: Connect the vacuum. Slowly lower pressure to < 0.05 mmHg (approx 0.06 mbar) .

  • Cooling: Engage the cold finger coolant circulation only after vacuum is stable. This prevents condensation of atmospheric moisture.

  • Heating: Begin heating the oil bath.

    • Start Temp: 40°C.

    • Ramp Rate: 2°C/min.[1]

    • Target: The goal is to find the onset temperature where crystals appear on the finger, without melting the bulk solid.

Phase 3: Harvesting
  • Termination: Once the bottom layer is depleted or impurities (dark residue) remain, stop heating.

  • Pressurization: Isolate the vacuum pump. Slowly bleed in dry Nitrogen or Argon to break the vacuum.[1] Do not use ambient air.[1]

  • Collection: Quickly scrape the white crystalline sublimate from the cold finger into a tared, argon-flushed vial.

Part 3: Troubleshooting Center (Q&A)

Issue 1: The material is melting instead of subliming.

Q: I set the bath to 80°C, but the powder turned into a puddle. What happened? A: You have crossed the Triple Point of the compound.[1] Sublimation only occurs when the vapor pressure of the solid equals the external pressure at a temperature below the melting point.

  • Correction: You must lower the pressure (improve vacuum) or lower the temperature .[1] If your pump cannot go lower than 0.1 mbar, you must accept a slower sublimation rate at a lower temperature (e.g., 50-60°C).[1]

Issue 2: Low Yield / Slow Rate.

Q: After 4 hours, I only have a fine dust on the cold finger. The crude is still at the bottom. A: The "Mean Free Path" of the molecules is likely too short, or the energy is insufficient.

  • Correction 1 (Geometry): Move the cold finger closer to the crude material (1-2 cm gap is ideal).[1]

  • Correction 2 (Thermal): Increase the bath temperature in 5°C increments.

  • Correction 3 (Insulation): Wrap the upper walls of the sublimation vessel (below the cold finger joint) with glass wool or foil.[1] If the walls are cold, the product will deposit there instead of on the finger.

Issue 3: Product is "wet" or oily upon recovery.

Q: The crystals looked fine under vacuum, but turned into oil when I scraped them off. A: This is likely Hygroscopic Deliquescence .[1] The amino alcohol functionality is extremely hydrophilic.

  • Correction: You broke the vacuum with ambient air. You must backfill with dry inert gas (Nitrogen/Argon).[1] Perform the scraping inside a glovebox or a glove bag if possible.

  • Alternative: The cold finger was too cold, condensing pump oil or water vapor from the system leaks. Ensure the system is leak-tight.[1]

Part 4: Logic & Workflow Visualization

The following diagram illustrates the decision matrix for optimizing the sublimation parameters (T and P) to avoid melting or decomposition.

SublimationLogic Start Start Sublimation (Apply Vacuum < 0.1 mbar) Heat Increase Temp Slowly (+2°C/min) Start->Heat CheckState Observe Crude Material Heat->CheckState Subliming Crystals forming on Cold Finger CheckState->Subliming White Solid Melting Crude turns to Liquid (Melting) CheckState->Melting Liquid Pool NoChange No Deposition CheckState->NoChange Nothing ActionWait Action: Wait / Maintain Subliming->ActionWait ActionMelt Action: Reduce Temp OR Increase Vacuum Melting->ActionMelt ActionHeat Action: Increase Temp (+5°C) NoChange->ActionHeat ActionMelt->Heat Retry Harvest Harvest under Argon ActionWait->Harvest Complete ActionHeat->CheckState

Caption: Decision matrix for tuning Temperature (T) and Pressure (P) to maintain the sublimation regime.

Part 5: FAQ

Q: Can I scale this up to 100g? A: Sublimation is poorly scalable in batch mode because it is surface-area dependent.[1] For >10g, consider a continuous sublimation apparatus or reverting to recrystallization.[1] For 100g, sublimation will take days and likely result in thermal degradation of the material waiting at the bottom.

Q: How do I store the purified (1S, 2R)-2-Amino-1-methyl-cyclopentanol? A: Store at -20°C under Argon. Amino alcohols are prone to oxidation and carbamate formation (reaction with atmospheric CO₂).

Q: Is the residue at the bottom waste? A: Not necessarily.[1] It contains non-volatile impurities (salts, silica, polymers) but may still contain product. You can attempt a second sublimation on the residue, though purity often drops.[2]

References

  • General Sublimation Theory

    • Purification of Molecular Compounds: Sublimation.[1][3][4] (2025).[1][5][6][7][8][9][10] IDC-Online.[1] Retrieved from

    • Explains the equilibrium between solid and gas phases and the importance of the "cold finger" technique.
  • Amino Alcohol Properties & Synthesis

    • A Technical Guide to cis-2-(Methylamino)cyclopentanol. (2025).[1][5][6][7][8][9][10] BenchChem. Retrieved from [1]

    • Provides physicochemical properties (MW 115.17 g/mol ) and stability data for methylated aminocyclopentanols.[1]

  • Sublimation of Amino Acids/Small Molecules

    • Glavin, D. P., & Bada, J. L. (1998).[11] Isolation of Amino Acids From Natural Samples Using Sublimation.[1][11] Analytical Chemistry, 70(15), 3119-3122.[1][11] Retrieved from

    • Validates that amino-functionalized small molecules can sublime without racemization under high vacuum.[1]

Sources

Technical Support Center: Troubleshooting 2-Amino-1-methylcyclopentanol Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. The synthesis of (±)-(1R,2R)-2-amino-1-methylcyclopentanol —a critical cycloalkyl scaffold often utilized in the development of CDK2/4/6 inhibitors and other pharmacologically active compounds—presents unique stereochemical and regiochemical challenges.

This guide is designed to help researchers and drug development professionals troubleshoot impurity formation, understand the causality behind reaction conditions, and implement self-validating purification workflows.

Mechanism & Impurity Pathways

Understanding the origin of your impurities is the first step in eliminating them. The synthesis typically relies on the epoxidation of 1-methylcyclopentene followed by a nucleophilic ring-opening using ammonia.

SynthesisPathway SM 1-Methylcyclopentene (Starting Material) Epoxide 1-Methyl-1,2-cyclopentene oxide (Intermediate) SM->Epoxide m-CPBA Target trans-2-Amino-1-methylcyclopentanol (Target Product) Epoxide->Target NH3 (excess) S_N2 Attack Imp1 1-Amino-2-methylcyclopentanol (Regioisomer Impurity) Epoxide->Imp1 Acidic conditions (S_N1-like) Imp3 cis-Diastereomers (Stereo-impurity) Epoxide->Imp3 Isomerization Imp2 Bis-alkylated Amine (Over-alkylation) Target->Imp2 Unreacted epoxide

Reaction pathways of 2-amino-1-methylcyclopentanol and major synthetic impurities.

Frequently Asked Questions (FAQs)

Q1: Why is my product contaminated with the regioisomer 1-amino-2-methylcyclopentanol, and how can I prevent this? A1: The regioselectivity of the 1-methyl-1,2-cyclopentene oxide ring-opening is strictly governed by the pH of your reaction medium[1]. Under acidic conditions, the epoxide oxygen becomes protonated, shifting the transition state to an


-like mechanism. Because the tertiary carbon (C1) stabilizes a developing positive charge better than the secondary carbon (C2), nucleophilic attack occurs at C1, yielding the unwanted 1-amino-2-methylcyclopentanol[1].
The Fix: To favor the target 2-amino-1-methylcyclopentanol, enforce strictly basic or neutral conditions. This forces an 

mechanism where steric hindrance dictates that the ammonia nucleophile attacks the less substituted C2 position[1].

Q2: I am detecting secondary and tertiary amine impurities (over-alkylation). What is the causality and the fix? A2: Over-alkylation occurs because your primary amine product (2-amino-1-methylcyclopentanol) is significantly more nucleophilic than the starting ammonia. If the local concentration of ammonia drops, the newly formed primary amine will attack unreacted epoxide, forming a bis-alkylated secondary amine impurity. The Fix: Maintain a massive stoichiometric excess of ammonia (10-20 equivalents) and conduct the reaction in a sealed pressure vessel. This prevents the volatile ammonia from escaping and ensures pseudo-first-order kinetics that outcompete the over-alkylation pathway.

Q3: How do I completely remove unreacted 1-methyl-1,2-cyclopentene oxide and neutral impurities from the crude mixture? A3: Because the target molecule contains a basic amine, you can utilize a highly efficient acid-base extraction rather than relying on column chromatography. By acidifying the crude mixture, the target amino alcohol is protonated into a highly water-soluble ammonium salt, allowing non-polar unreacted epoxide to be washed away with an organic solvent like ethyl acetate[2].

Quantitative Impurity Tracking

Use the following analytical markers to track and eliminate impurities during your workflow.

ImpurityCausalityDetection MethodRemoval Strategy
1-Amino-2-methylcyclopentanol Acidic pH shifts mechanism to

-like attack at C1[1].

H NMR: Shift in methyl singlet vs. target doublet/singlet.
Enforce strictly basic

conditions during ring-opening.
Bis-alkylated Amine Primary amine product attacks unreacted epoxide.LC-MS: Higher

(+98 Da relative to target).
Maintain 10-20x molar excess of

in a sealed vessel.
Unreacted Epoxide Incomplete conversion / loss of volatile

.
TLC/GC-MS: Non-polar spot, absent amine functional group.Acid-base extraction (pH < 3 washes)[2].
cis-Diastereomers Isomerization or impure starting alkene (1-methylcyclopentene).

H NMR: Distinct coupling constants for cyclopentane ring protons.
Fractional crystallization or chiral resolution.

Self-Validating Troubleshooting Protocols

To ensure high purity of the trans-diastereomer, implement the following self-validating extraction workflow.

TroubleshootingWorkflow Crude Crude Reaction Mixture Acidify Add 1M HCl (pH < 3) Extract with EtOAc Crude->Acidify Org1 Organic Phase (Neutral Impurities) Acidify->Org1 Discard Aq1 Aqueous Phase (Protonated Amines) Acidify->Aq1 Retain Basify Add 5N NaOH (pH > 10) Extract with EtOAc Aq1->Basify Aq2 Aqueous Phase (Inorganic Salts) Basify->Aq2 Discard Org2 Organic Phase (Free Amino Alcohols) Basify->Org2 Retain Pure Pure trans-2-Amino- 1-methylcyclopentanol Org2->Pure Concentrate

Self-validating liquid-liquid extraction workflow for isolating the target amino alcohol.

Protocol: Regioselective Synthesis & Acid-Base Purification

Phase 1: Regioselective Ring Opening

  • Setup: Dissolve 1-methyl-1,2-cyclopentene oxide in a polar protic solvent such as methanol[1].

  • Reagent Addition: Add a large molar excess (10-20 equivalents) of aqueous ammonium hydroxide (28-30%

    
    ).
    
    • Causality: The massive excess ensures pseudo-first-order kinetics favoring the primary amine and suppresses secondary amine formation (over-alkylation).

  • Reaction: Seal the mixture in a pressure vessel and heat to 50–60 °C.

    • Causality: Heating accelerates the base-catalyzed

      
       attack, while the sealed vessel prevents the escape of volatile ammonia gas, maintaining the basic environment required to prevent regioisomerization[1].
      
  • Concentration: Cool to room temperature and evaporate to dryness under reduced pressure to yield the crude product[2].

Phase 2: Self-Validating Acid-Base Extraction

  • Acidification: Suspend the crude residue in water and adjust to pH 2-3 using 1M HCl[2].

    • Causality: The target amino alcohol is protonated to an ammonium salt, dramatically increasing its aqueous solubility.

  • Organic Wash: Extract the acidic aqueous layer three times with ethyl acetate (EtOAc)[2].

    • Self-Validation: Unreacted epoxide and neutral impurities partition into the upper organic layer. Discarding this layer physically validates the removal of non-basic contaminants.

  • Basification: Cool the retained aqueous layer in an ice-water bath and adjust to pH 10-11 using 5N aqueous NaOH[2].

    • Causality: The ammonium salt is deprotonated back to the free, highly polar amino alcohol.

  • Final Extraction: Extract the basic aqueous mixture three times with EtOAc. Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate in vacuo[2].

    • Self-Validation: The final product, (±)-(1R,2R)-2-amino-1-methylcyclopentanol, is isolated as a pure pale yellow gum, validated by

      
      H NMR (400 MHz, DMSO-
      
      
      
      ):
      
      
      = 2.86 (t, J= 6.9 Hz, 1H), 1.99-1.86 (m, 1H), 1.60-1.49 (m, 4H), 1.28-1.17 (m, 1H), 1.08 (s, 3H)[2].

References

  • US10233188B2 - CDK2/4/6 inhibitors Google P
  • CN114394966A - Pyridopyrimidinone CDK2/4/6 inhibitors Google P

Sources

Advanced Applications Support Center: Optimizing Enantiomeric Excess in CBS Reductions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the nuanced challenges of optimizing enantiomeric excess (ee) in Corey-Bakshi-Shibata (CBS) reductions. This guide focuses specifically on systems utilizing sterically demanding cyclopentanol- or cyclopentyl-derived oxazaborolidine ligands, bridging the gap between theoretical reaction mechanics and benchtop execution.

Mechanistic Foundations & Causality

To troubleshoot effectively, we must first understand the self-validating nature of the CBS catalytic cycle. The chiral oxazaborolidine catalyst acts as both a Lewis acid and a chiral auxiliary[1]. The endocyclic nitrogen coordinates with the borane source, activating it as a highly reactive hydride donor. Simultaneously, the endocyclic boron coordinates to the ketone's carbonyl oxygen, locking the substrate into a predictable orientation[2].

When utilizing cyclopentanol-derived ligands, the bulky cyclopentyl groups dictate the stereochemical approach of the ketone[3]. Recent computational and experimental studies reveal that London dispersion (LD) interactions , alongside traditional steric repulsion, are critical for enantiofacial discrimination[4]. The ketone's larger substituent aligns to maximize attractive LD interactions with the catalyst's ligand framework, directing the hydride transfer through a highly organized six-membered transition state[4][5].

CBS_Workflow N1 1. Catalyst Preparation Cyclopentyl-Oxazaborolidine N2 2. Borane Activation Lewis Acid-Base Complex N1->N2 Add Catecholborane (-78 °C) N3 3. Substrate Addition Controlled Syringe Pump N2->N3 Suppress Background Reaction N4 4. Hydride Transfer Enantiofacial Discrimination N3->N4 London Dispersion Interactions N5 5. Product Release Chiral Alcohol Isolation N4->N5 Methanol Quench N5->N1 Catalyst Recovery

CBS reduction catalytic workflow emphasizing controlled addition and face-selective transfer.

Troubleshooting Guide & FAQs

Q1: My enantiomeric excess (ee) is plateauing around 70-80% despite using a highly sterically demanding cyclopentyl-derived CBS catalyst. What is causing this ceiling? A1: The most common culprit for depressed ee in an otherwise optimized CBS system is the competing, non-selective background reduction[6]. Borane (


) is sufficiently reactive to reduce ketones without the catalyst. If the concentration of uncoordinated borane in the reaction mixture exceeds the turnover rate of the catalytic cycle, the racemic background pathway competes.
Causality & Solution: Implement a simultaneous, slow addition of both the ketone and the borane to a solution containing the catalyst[2]. This ensures the borane is immediately complexed by the oxazaborolidine, keeping the steady-state concentration of free borane near zero.

Q2: I am using commercially available


, but my batch-to-batch reproducibility for ee is poor. Why? 
A2:  Commercially available 

solutions often contain trace amounts of borohydride species (due to stabilizer degradation or moisture ingress)[7]. These species actively participate in rapid, non-selective reductions, severely diminishing enantioselectivity. Causality & Solution: Switch to

(which is more stable) or catecholborane . Catecholborane is a bulkier, less reactive hydride source that essentially eliminates the uncatalyzed background reaction at low temperatures, allowing the cyclopentyl-ligated catalyst to dictate stereochemistry exclusively[7][8].

Q3: How does temperature affect the stereoselectivity when using cyclopentanol ligands? A3: While lower temperatures generally increase ee by rigidifying the transition state and maximizing the energetic difference (


) between the diastereomeric transition states, there is a kinetic limit[7][9]. If the temperature is dropped too low (e.g., -78 °C) while using 

, the catalytic hydride transfer slows down, allowing the background reaction to catch up. However, if you pair low temperatures (-78 °C to -126 °C) with catecholborane, you can achieve maximum ee because catecholborane will not reduce the ketone without catalyst activation[7].

Q4: Is strict anhydrous technique truly necessary if I use an excess of borane? A4: Absolutely. The presence of water does not merely consume the borane reagent; it hydrolyzes the oxazaborolidine catalyst and forms boric acid derivatives[2][7]. These byproducts can act as achiral Lewis acids, catalyzing the racemic reduction of the ketone and permanently destroying your ee.

Quantitative Data: Impact of Reaction Parameters on ee

The following table summarizes the causal relationship between reaction conditions and enantiomeric excess for the reduction of a standard prochiral aryl-alkyl ketone using a cyclopentyl-derived CBS catalyst.

Borane SourceTemp (°C)Addition MethodCatalyst LoadingObserved ee (%)Primary Causality for Outcome

25Bolus10 mol%65 - 75High free borane promotes racemic background reduction.

0Slow Dropwise10 mol%88 - 92Slower addition minimizes free borane;

complex is more stable.
Catecholborane-78Slow Dropwise10 mol%96 - 99Bulky borane eliminates background reaction; low temp rigidifies TS.

(Aged)
-20Slow Dropwise10 mol%< 50Trace borohydrides in aged THF complex cause non-selective reduction.

Standard Operating Procedure (SOP): Optimized CBS Reduction

This self-validating protocol utilizes catecholborane and a cyclopentyl-derived oxazaborolidine catalyst to maximize ee. The procedure is designed to continuously verify the absence of moisture and control the kinetics of the hydride transfer.

Materials Required:

  • Prochiral ketone substrate (1.0 eq, rigorously dried over 4Å molecular sieves)

  • Cyclopentyl-derived oxazaborolidine catalyst (0.1 eq, 10 mol%)

  • Catecholborane (1.2 eq, freshly distilled)

  • Anhydrous Toluene/THF (1:1 mixture, Karl Fischer titration < 10 ppm

    
    )
    
  • Anhydrous Methanol (for quenching)

Step-by-Step Methodology:

  • System Preparation: Flame-dry a Schlenk flask under vacuum and backfill with ultra-pure Argon (repeat 3x). Maintain a positive Argon pressure to ensure a strictly anhydrous environment.

  • Catalyst Activation: Dissolve the cyclopentyl-derived oxazaborolidine catalyst (0.1 eq) in the anhydrous Toluene/THF mixture (5 mL/mmol substrate)[8]. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Borane Complexation: Add catecholborane (1.2 eq) dropwise to the catalyst solution. Stir for 15 minutes at -78 °C. Causality: This incubation period ensures complete formation of the Lewis acid-base catalyst-borane complex prior to the introduction of the ketone.

  • Substrate Addition (Critical Kinetic Control): Dissolve the prochiral ketone (1.0 eq) in a minimal volume of anhydrous THF (1 mL/mmol). Using a programmed syringe pump, add the ketone solution extremely slowly (over 1-2 hours) to the reaction flask at -78 °C. Causality: This ensures the ketone only encounters the activated chiral catalyst complex, preventing any uncatalyzed, racemic background reduction[2].

  • Reaction Monitoring: Stir at -78 °C. Monitor the reaction via TLC or GC/MS until complete consumption of the ketone is validated (typically 2-4 hours post-addition).

  • Quenching: Carefully quench the reaction at -78 °C by the dropwise addition of anhydrous methanol (2 mL/mmol)[2]. Caution: Hydrogen gas evolution will occur.

  • Workup & Isolation: Allow the mixture to warm to room temperature. Add 1 M HCl (5 mL/mmol) and stir for 30 minutes to break down the boron complexes[2]. Extract the aqueous layer with diethyl ether (3x). Wash the combined organic layers with saturated

    
     and brine, dry over anhydrous 
    
    
    
    , and concentrate under reduced pressure to yield the highly enantioenriched chiral alcohol.

References

  • Corey–Itsuno reduction - Wikipedia. Wikipedia. URL:[Link]

  • Leveraging Limited Experimental Data with Machine Learning: Differentiating a Methyl from an Ethyl Group in the Corey–Bakshi–Shibata Reduction. Journal of the American Chemical Society. URL:[Link]

  • London Dispersion Interactions Rather than Steric Hindrance Determine the Enantioselectivity of the Corey–Bakshi–Shibata Reduction. PMC - NIH. URL:[Link]

  • Corey-Bakshi-Shibata Reduction. Organic Chemistry Portal. URL:[Link]

  • Development and Application of New Chiral β-Amino Alcohols in Synthesis and Catalysis. DiVA Portal. URL:[Link]

Sources

handling moisture sensitivity of oxazaborolidine catalysts

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Handling Moisture Sensitivity of Oxazaborolidine (CBS) Catalysts Ticket Status: Open Support Tier: Senior Application Scientist

Introduction: The "Achilles' Heel" of CBS Reduction

Welcome to the technical support hub for Corey-Bakshi-Shibata (CBS) reductions. You are likely here because your enantiomeric excess (ee) has dropped, your reaction has stalled, or your catalyst looks "wrong."

The Core Problem: Oxazaborolidine catalysts are chemically defined by a strained bicyclic 1,3,2-oxazaborolidine ring. This ring is thermodynamically unstable toward hydrolysis. The Consequence: Moisture does not just kill the catalyst; it actively creates a "saboteur." Hydrolysis releases the free amino alcohol, which can coordinate borane and catalyze a non-selective (racemic) reduction that competes with your chiral pathway.

Module 1: Pre-Reaction Diagnostics (Is my catalyst dead?)

Before you commit your substrate, verify the integrity of your catalyst.[1]

Q: My solid catalyst (Me-CBS) has turned into a sticky gum. Can I use it?

A: Do not use it.

  • Diagnosis: Pure Me-CBS oxazaborolidine is a white, crystalline solid or a free-flowing powder. Stickiness or gumminess indicates hydrolysis has occurred, forming boroxines (trimeric anhydrides) and free amino alcohol.

  • The Fix: You must recrystallize the catalyst (if applicable) or, more reliably, generate it in situ from the amino alcohol and borane to ensure freshness.

Q: How do I analytically verify catalyst purity before starting?

A:


 NMR is the gold standard. 
Proton NMR is often cluttered by aromatic signals. Boron NMR provides a clear "heartbeat" of the ring status.
SpeciesApprox.

Shift (ppm)
Status
Active Oxazaborolidine +34 to +36 ppm GO (Broad singlet)
Boroxine (Hydrolysis Product)+29 to +33 ppmNO GO (Sharp singlet)
Boronic Acid (Hydrolysis Product)+28 to +30 ppmNO GO
Borane-THF Complex-1 to +1 ppmReagent (Quartet)

Note: Shifts are solvent-dependent (typically CDCl₃ or Toluene-d8). The key is the distinct shift downfield for the strained ring system compared to the boroxine.

Module 2: In-Reaction Troubleshooting (The "Emergency Room")
Q: I obtained 60% ee instead of the reported 95%+. Is it the temperature?

A: It is likely water, not temperature. While low temperature (-78°C to -20°C) improves selectivity, a massive drop to 60% ee usually implies a "leak" in the catalytic cycle.

The Mechanism of Failure (The "Racemic Shunt"):

  • Hydrolysis: Trace water attacks the B-N bond.

  • Release: The chiral pocket opens, releasing free amino alcohol.

  • Sabotage: The free amino alcohol binds BH

    
    . This complex is an active reducing agent but lacks the rigid facial discrimination of the bicyclic catalyst.
    
  • Result: You are running two simultaneous reactions: the highly selective CBS reduction and a fast, non-selective reduction catalyzed by the hydrolyzed species.

Q: The reaction started but stalled at 50% conversion.

A: Check your Borane quality.

  • Issue: BH

    
    ·THF is notoriously unstable. If the concentration has dropped below 0.8 M (due to hydride loss over time), you may have insufficient reductant.
    
  • Verification: Titrate your borane source or use a fresh bottle.

  • Catalyst Inhibition: If the product alcohol coordinates too strongly to the boron, it can inhibit turnover. This is rare in standard CBS but common with bulky substrates.

Module 3: The "Zero-Water" Protocol

To guarantee high ee, you must construct a self-validating anhydrous system.

Step-by-Step Workflow
  • Glassware Prep:

    • Flame-dry all Schlenk flasks under vacuum (0.1 mmHg) for 5 minutes.

    • Backfill with dry Argon (Nitrogen is acceptable, Argon is heavier and blankets better).

  • Solvent Drying (The Critical Control Point):

    • Do not trust "anhydrous" solvents from a seal unless freshly opened.

    • Protocol: Distill THF over Sodium/Benzophenone. The indicator must be deep purple (indicating zero O

      
      /H
      
      
      
      O). Alternatively, use a solvent purification system (SPS) and store over activated 4Å molecular sieves for 24 hours.
  • In-Situ Catalyst Generation (Recommended over solid storage):

    • Charge the flask with the chiral amino alcohol (e.g., (S)-Me-CBS precursor).

    • Add dry THF.[2][3][4]

    • Add the boronic acid (if making from scratch) OR add the borane solution if using the pre-catalyst linkage method.

    • Dehydration Drive: If using boronic acid + amino alcohol, reflux in toluene using a Dean-Stark trap to physically remove the water of condensation. This "locks" the ring.

  • Reaction Execution:

    • Cool to -20°C (or lower).

    • Add the ketone slowly (syringe pump, over 1 hour).

    • Why? This keeps the ketone concentration low relative to the catalyst, ensuring the catalyzed pathway (fast) dominates over any background uncatalyzed pathway (slow).

Visualizations
Diagram 1: The "Cycle of Doom" (Moisture Failure Mode)

This diagram illustrates how water converts your expensive catalyst into a racemic saboteur.

CBS_Failure_Mechanism Catalyst Active CBS Catalyst (High Selectivity) OpenForm Hydrolyzed Intermediate (Open Ring) Catalyst->OpenForm + H₂O (Hydrolysis) Product_HighEE Product (>95% ee) Catalyst->Product_HighEE + Ketone/BH₃ Water Trace H₂O Water->Catalyst AminoAlcohol Free Amino Alcohol OpenForm->AminoAlcohol Decomposition Boroxine Boroxine / Boronic Acid OpenForm->Boroxine Decomposition RacemicComplex Amino Alcohol-BH₃ Complex (The 'Saboteur') AminoAlcohol->RacemicComplex + BH₃ Product_Racemic Racemic Product (~0% ee) RacemicComplex->Product_Racemic + Ketone (Fast Non-selective)

Caption: The "Racemic Shunt": How trace moisture hydrolyzes the catalyst, creating a species that actively lowers enantioselectivity.

Diagram 2: Troubleshooting Decision Tree

Troubleshooting_Tree Start Issue: Low Enantioselectivity (ee) CheckWater 1. Check Moisture Control Start->CheckWater CheckTemp 2. Check Temperature CheckWater->CheckTemp System is Anhydrous ActionDry Action: Flame dry glassware, distill THF, use fresh catalyst. CheckWater->ActionDry Suspected Leak/Old Solvent CheckAdd 3. Check Addition Rate CheckTemp->CheckAdd Temp is Low ActionCool Action: Lower temp to -40°C or -78°C. (Trade-off: Slower rate) CheckTemp->ActionCool Temp > 0°C ActionSlow Action: Use syringe pump. Prevent ketone pooling. CheckAdd->ActionSlow Bolus Addition Used

Caption: Diagnostic flow for resolving low ee issues in CBS reductions.

References
  • Corey, E. J., Bakshi, R. K., & Shibata, S. (1987).[5] Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines.[5][6][7][8] Journal of the American Chemical Society, 109(18), 5551–5553.

  • Corey, E. J., & Helal, C. J. (1998).[7] Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts: A New Paradigm for Enantioselective Catalysis and a Powerful New Synthetic Method. Angewandte Chemie International Edition, 37(15), 1986–2012.

  • BenchChem. (2025).[1][2][3][4] The Pivotal Role of Oxazaborolidine Catalysts in Modern Organic Synthesis: An In-depth Technical Guide. BenchChem Technical Library.

Sources

separation of 2-amino-1-methylcyclopentanol diastereomers via chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Chromatographic Separations. This guide is specifically engineered for researchers and drug development professionals tasked with the isolation and purification of 2-amino-1-methylcyclopentanol diastereomers.

Because this molecule possesses both a basic primary amine and a hydroxyl group on a cyclic scaffold, it presents unique chromatographic challenges—most notably severe peak tailing and complex retention mechanisms. This guide synthesizes field-proven methodologies, troubleshooting FAQs, and the physicochemical causality behind each protocol to ensure your analytical and preparative workflows are robust and reproducible.

Workflow Visualization: Diastereomer Separation Strategy

The following decision tree outlines the two primary pathways for separating the cis and trans diastereomers of 2-amino-1-methylcyclopentanol: Direct Reversed-Phase (RP) separation or Pre-column Derivatization followed by Normal Phase (NP) separation.

G Start 2-amino-1-methylcyclopentanol Diastereomeric Mixture Decision Separation Strategy? Start->Decision Direct Direct Separation (Unprotected) Decision->Direct Deriv Pre-column Derivatization (Boc-protection) Decision->Deriv RP_HPLC Reversed-Phase HPLC (End-capped C18) Direct->RP_HPLC Neutral_Adv Advantage: Neutral Amides (Sharp Peaks & High Rs) Deriv->Neutral_Adv Tail_Issue Risk: Peak Tailing (Silanol Interactions) RP_HPLC->Tail_Issue NP_HPLC Normal Phase HPLC (Bare Silica) Sol_NP Hexane/IPA Gradient (Exploit H-bonding diffs) NP_HPLC->Sol_NP Sol_RP Optimize pH & Additives (e.g., 0.1% TFA) Tail_Issue->Sol_RP Neutral_Adv->NP_HPLC

Workflow for separating 2-amino-1-methylcyclopentanol diastereomers via chromatography.

Troubleshooting & FAQs

Q: Why does 2-amino-1-methylcyclopentanol exhibit severe peak tailing on my standard C18 column? A: Peak tailing (defined as an asymmetry factor


) in reversed-phase systems primarily arises from secondary interactions[1]. While the hydrophobic cyclopentyl ring interacts predictably with the C18 stationary phase, the basic primary amine interacts strongly with ionized residual silanol groups (Si-O⁻) on the silica support[2]. Because these ionic interactions exhibit significantly slower desorption kinetics than standard hydrophobic interactions, the trailing edge of the chromatographic peak becomes elongated[3].

Q: How can I mitigate this peak tailing without chemically derivatizing my sample? A: You must suppress the secondary ionic interactions. This is achieved through a combination of stationary phase selection and mobile phase control:

  • Column Chemistry: Utilize a highly deactivated, fully end-capped C18 column. End-capping physically blocks a large portion of residual silanols from interacting with the basic amine[2].

  • pH Control: Operate at a low pH (e.g., pH 2.5 using 0.1% Trifluoroacetic acid). At this pH, the acidic silanol groups are protonated and rendered neutral, effectively eliminating their ionic attraction to the protonated amine[1].

  • Sacrificial Additives: If your method requires a mid-pH range, introduce a basic modifier like Triethylamine (TEA) into the mobile phase. TEA acts as a competitive binder, occupying the active silanol sites before your target analyte can interact with them[4].

Q: What is the mechanistic advantage of pre-column derivatization for diastereomer separation? A: Unlike enantiomers, diastereomers possess different intrinsic physical properties (such as dipole moments and intramolecular hydrogen bonding capacities). However, the overwhelming polarity of the free amino alcohol can mask these subtle structural differences during direct chromatography. By converting the primary amine into a neutral carbamate (e.g., via Boc-protection), you eliminate silanol-induced peak tailing and increase the molecule's solubility in non-polar organic solvents[5]. This enables highly efficient separation on Normal Phase silica, where the cis and trans isomers will elute with significantly different retention times due to their distinct steric profiles.

Experimental Protocols

Protocol 1: Direct Reversed-Phase HPLC Separation (Ion-Suppression Strategy)

This protocol is designed for the direct analysis of unprotected diastereomers, utilizing low pH to suppress silanol ionization and sharpen peak shape.

  • Mobile Phase Preparation:

    • Prepare Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid (TFA) in HPLC-grade Water.

    • Prepare Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade Acetonitrile.

    • Causality: The low pH ensures that residual silanols on the column remain protonated, preventing secondary ionic interactions[1].

  • Column Equilibration: Install a fully end-capped C18 column (e.g., 250 x 4.6 mm, 5 µm). Flush the column with 95% A / 5% B for at least 20 column volumes to ensure a stable baseline and complete thermal equilibration[6].

  • Sample Preparation: Dissolve the 2-amino-1-methylcyclopentanol mixture directly in the initial mobile phase (95% A). Critical Step: Mismatched sample solvents (e.g., injecting a sample dissolved in 100% organic solvent into a highly aqueous mobile phase) will cause peak fronting and band broadening[4].

  • Gradient Elution: Run a shallow linear gradient from 5% B to 40% B over 30 minutes at a flow rate of 1.0 mL/min. The shallow gradient maximizes the resolution (

    
    ) between the closely eluting cis and trans isomers.
    
  • Detection: Because 2-amino-1-methylcyclopentanol lacks a UV-absorbing chromophore, utilize Evaporative Light Scattering Detection (ELSD) or Mass Spectrometry (MS) in positive ESI mode.

Protocol 2: Pre-Column Boc-Protection and Normal Phase Separation

This protocol chemically masks the basic amine, allowing for high-resolution preparative separation of the diastereomers based on hydrogen-bonding differences.

  • Derivatization Reaction: In a round-bottom flask, dissolve 1.0 equivalent of the 2-amino-1-methylcyclopentanol diastereomeric mixture in anhydrous dichloromethane (DCM). Add 1.2 equivalents of Triethylamine (TEA) followed by 1.1 equivalents of Di-tert-butyl dicarbonate (Boc₂O). Stir the reaction at room temperature for 4 hours. Monitor completion via TLC[5].

  • Reaction Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ (to neutralize any acid) and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator[5].

  • Chromatography Setup: Install a bare silica Normal Phase column (e.g., 250 x 4.6 mm, 5 µm). Prepare an isocratic mobile phase consisting of 90% Hexane and 10% Isopropanol (IPA).

  • Separation: Inject the purified Boc-protected mixture. The cis and trans isomers will exhibit vastly different retention factors (

    
    ) due to the differences in their ability to form intramolecular hydrogen bonds between the free hydroxyl group and the newly formed carbamate carbonyl.
    
  • Deprotection (Optional): To recover the free amino alcohol diastereomers post-separation, treat the isolated fractions with 20% TFA in DCM for 1 hour, then evaporate the solvent to yield the TFA salts of the separated diastereomers.

Quantitative Data Summary

The following table summarizes the expected chromatographic performance metrics when applying the two distinct separation strategies to 2-amino-1-methylcyclopentanol.

Separation StrategyStationary PhaseMobile Phase SystemExpected Asymmetry (

)
Expected Resolution (

)
Primary Advantage
Direct RP-HPLC (Unbuffered) Standard C18Water / Acetonitrile> 2.5 (Severe Tailing)< 1.0 (Co-elution)Minimal sample prep
Direct RP-HPLC (Ion-Suppression) End-capped C18Water / ACN + 0.1% TFA1.1 - 1.3 (Acceptable)1.2 - 1.5 (Baseline)No chemical derivatization required
Pre-column Derivatization (Boc) Bare Silica (NP)Hexane / Isopropanol0.9 - 1.1 (Excellent)> 2.0 (High Resolution)Ideal for preparative-scale isolation

References

  • Source: benchchem.
  • Source: elementlabsolutions.
  • Source: alwsci.
  • Source: benchchem.
  • What Causes Peak Tailing in HPLC?
  • How to Reduce Peak Tailing in HPLC?
  • Source: jocpr.

Sources

recrystallization solvents for chiral amino alcohols

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Chiral Amino Alcohol Crystallization Ticket System: Open | Priority: High | Agent Level: Senior Application Scientist

Introduction: The "Waxy" Challenge

User Context: You are working with chiral amino alcohols (e.g., phenylglycinol, ephedrine derivatives, amino-butanols).[1] The Problem: These compounds are notoriously difficult to crystallize. They possess dual polarity (hydrophobic alkyl/aryl groups + hydrophilic amine/alcohol groups), low melting points, and a tendency to absorb atmospheric CO₂.[1] The Result: Instead of beautiful needles, you often get "oils," "gums," or "gels."[1]

This guide is not a textbook; it is a troubleshooting manual designed to get your solid back.

Module 1: Solvent Selection Matrix

Reference ID: SOLV-01

The Core Philosophy: Chiral amino alcohols are "amphiphilic chameleons."

  • In Non-polar solvents (Hexane): They aggregate via intermolecular Hydrogen bonds (O-H···N), often forming gels.[1]

  • In Polar solvents (MeOH): They are too soluble, leading to poor yield.[1]

  • The Fix: You need a "Disruptor-Precipitator" system. You need a solvent that disrupts the intermolecular H-bonds (to prevent gelation) but is non-polar enough to force the lattice to form upon cooling.

Recommended Solvent Systems
Compound ClassPrimary Solvent (Dissolver)Antisolvent (Precipitator)Why this works?
Aromatic (e.g., Phenylglycinol)Toluene or Ethyl Acetate Heptane or Methylcyclohexane Toluene engages in

-

stacking with the aromatic ring, stabilizing the lattice.
Aliphatic (e.g., Valinol, Leucinol)MTBE (Methyl tert-butyl ether)Hexane MTBE is a weak H-bond acceptor; it breaks solute-solute aggregates without being too solubilizing.[1]
Polar/Salt Forms (e.g., Tartrate salts)Methanol or Ethanol (Abs.) Isopropanol or Ethyl Acetate Salts require high dielectric constants. Methanol dissolves; EtOAc lowers solubility to induce nucleation.
Hygroscopic (General)Dichloromethane (DCM) Hexane Warning: DCM is excellent for preventing oiling out but difficult to remove completely (solvates).

Critical Note: Avoid Water and Wet Alcohols unless forming a hydrate. Water promotes "oiling out" (Liquid-Liquid Phase Separation) in neutral amino alcohols by creating a polarity gap that is too wide.

Module 2: Troubleshooting "Oiling Out" (LLPS)

Reference ID: TRBL-LLPS

Symptom: You cool your hot solution, and instead of crystals, a second liquid layer (droplets) appears at the bottom.[1][2] Root Cause: The solution hit the Liquid-Liquid Phase Separation (LLPS) boundary before it hit the Crystal Solubility curve. This is a metastable zone failure.

Protocol: The "Seeded Cloud Point" Method

Use this when standard cooling fails.

  • Dissolve: Dissolve crude material in the minimum amount of boiling Primary Solvent (e.g., Toluene).

  • Cloud Point: Add Antisolvent (e.g., Heptane) dropwise to the boiling solution until a faint, permanent turbidity (cloudiness) persists.

  • Back-off: Add just enough Primary Solvent (drops) to make it clear again.

  • The Critical Step (Seeding):

    • Cool the solution very slowly to approx. 5-10°C below the boiling point.

    • Add seed crystals.[3][4][5]

    • If seeds melt/dissolve: You are still undersaturated. Evaporate solvent.[6][7]

    • If seeds turn to oil:[8] You are in the LLPS zone.[2] Add a "Bridge Solvent" (see below).

  • Isothermal Aging: Hold the temperature constant for 1-2 hours after seeding. Do not cool further until a visible crystal bed forms.

The "Bridge Solvent" Fix

If oiling persists, the polarity difference between your solvent and antisolvent is too aggressive. Add a Bridge Solvent (Intermediate Polarity) to homogenize the oil phase.

  • Example: If Toluene/Heptane oils out

    
     Add 5% THF  or Isopropanol .
    

Module 3: Visualization of Workflows

Diagram 1: Solvent Screening Decision Tree

Caption: Logic flow for selecting the initial solvent system based on compound structure and failure modes.

SolventSelection Start Analyze Structure IsSalt Is it a Salt? Start->IsSalt SaltYes Yes (Tartrate/HCl) IsSalt->SaltYes Ionic SaltNo No (Free Base) IsSalt->SaltNo Neutral Aromatic Aromatic Groups? AromaticYes Yes (e.g., Phenylglycinol) Aromatic->AromaticYes AromaticNo No (Aliphatic) Aromatic->AromaticNo SolventSalt System: MeOH / iPrOH or EtOH / EtOAc SaltYes->SolventSalt SaltNo->Aromatic SolventAro System: Toluene / Heptane (Pi-Stacking Stabilization) AromaticYes->SolventAro SolventAli System: MTBE / Hexane (Moderate Polarity) AromaticNo->SolventAli

Diagram 2: The "Oiling Out" Rescue Loop

Caption: Step-by-step troubleshooting loop when Liquid-Liquid Phase Separation (LLPS) occurs.

OilingOut Start Crystallization Started Check Visual Check: Oily Droplets? Start->Check Action1 Reheat to Clear Solution Check->Action1 Yes (Oil) Success Crystalline Solid Check->Success No (Suspension) Action2 Add Bridge Solvent (e.g., 5% THF) Action1->Action2 Action3 Seed at High Temp (Cloud Point) Action2->Action3 Action4 Slow Cool (1°C/min) Action3->Action4 Action4->Check

Module 4: Essential FAQs

Q1: My chiral amino alcohol turned into a hard crust on the flask walls. How do I get it out?

  • A: This is "wall-nucleation." It happens when the glass is colder than the solvent. Fix: Use a hot air gun to gently warm the glass above the solvent line during the initial cooling phase. This forces nucleation to happen in the bulk solution (on your seed crystals) rather than on the glass.

Q2: I have high yield, but low enantiomeric excess (ee). Why?

  • A: You likely crashed it out too fast (kinetic entrapment). The racemic compound often crystallizes faster or is less soluble than the pure enantiomer (depending on the phase diagram).

  • Fix: Perform a "Swish" (Slurry Wash) . Suspend your solid in a solvent where it is slightly soluble (e.g., cold iPrOH), stir for 4 hours, and refilter. This dissolves the surface impurities (the wrong enantiomer) and upgrades ee.

Q3: My product smells like almonds/ammonia and is losing weight.

  • A: Amino alcohols react with CO₂ in the air to form carbamates (which can smell sweet/almond-like) or absorb water.

  • Fix: Always recrystallize under a Nitrogen or Argon blanket. Store the final product in a desiccator or under inert gas.

Q4: Can I use Ether (Diethyl Ether)?

  • A: Technically yes, but it is dangerous and often too volatile (35°C boiling point).[1] The rapid evaporation at the surface causes crusting. MTBE is the superior industrial alternative (higher BP, safer, similar polarity).[1]

References & Grounding

  • Mettler Toledo. Oiling Out in Crystallization: Mechanism and Fixes. (Definitive guide on LLPS mechanisms).

  • BenchChem. Troubleshooting Guide for Chiral Resolution (Amino Acids/Alcohols). (Specific protocols for tartaric acid resolutions).

  • Perrin, D.D., Armarego, W.L.F. Purification of Laboratory Chemicals.[1] (The standard text for solvent properties and specific purification recipes).

  • Tung, H.H., et al. Crystallization of Organic Compounds: An Industrial Perspective.[1] Wiley-AIChE. (Source for "Bridge Solvent" and "Seeded Cooling" concepts).

  • Saikia, B., et al. Chiral Separation of Phenylglycinol Enantiomers. (Specific data on aromatic amino alcohol solvents).

Disclaimer: All protocols involve hazardous chemicals. Consult your institution's EHS guidelines before proceeding.

Sources

Technical Support Center: Stability & Handling of (1S, 2R)-2-Amino-1-methyl-cyclopentanol

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: #AMCP-ISO-001 Status: Active Assigned Specialist: Senior Application Scientist, Chiral Chemistry Division

Executive Summary & Molecule Profile

Welcome to the technical support hub for (1S, 2R)-2-Amino-1-methyl-cyclopentanol . This scaffold is a "privileged structure" in medicinal chemistry, often used as a conformationally restricted mimic of dipeptides or as a core for GPCR ligands.

The presence of a quaternary carbon at C1 (bearing both the hydroxyl and methyl groups) and a vicinal primary amine at C2 creates a unique steric and electronic environment. Unlike simple secondary amino alcohols, this molecule presents specific stability challenges—primarily acid-catalyzed dehydration (destroying the C1 center) and N→O acyl migration (scrambling regiochemistry).

Key Molecular Specifications:

  • Stereocenters: C1 (Quaternary, Tertiary Alcohol), C2 (Secondary Carbon, Primary Amine).

  • Critical Risk: The C1 tertiary alcohol is prone to elimination (dehydration) to form 1-methyl-cyclopentene, which irreversibly destroys chirality.

  • Stability Tier: Moderate. Requires specific pH and temperature controls.

Troubleshooting Guides

Module A: Preventing Racemization During Amide Coupling

Issue: Users often report loss of enantiomeric excess (ee) or low yields when coupling this amine to chiral carboxylic acids. Root Cause: The steric bulk of the C1-methyl group retards the nucleophilic attack of the C2-amine. This slow kinetics allows the activated carboxylic acid partner to racemize via oxazolone formation before the coupling occurs.

Step-by-Step Protocol:

  • Selection of Coupling Reagents:

    • Do NOT use: Standard EDC/NHS or DCC (too slow; high risk of partner racemization).

    • RECOMMENDED: Use HATU or COMU with HOAt (or Oxyma Pure). These reagents accelerate the formation of the amide bond, outcompeting the racemization background reaction.

  • Base Management:

    • Use Collidine (TMP) instead of Triethylamine (TEA) or Diisopropylethylamine (DIPEA).

    • Reasoning: Collidine is a weaker base and less likely to abstract the

      
      -proton of the coupling partner or promote base-catalyzed epimerization at C2 of the cyclopentane ring.
      
  • Temperature Control:

    • Start the reaction at -10°C to 0°C .

    • Allow to warm to Room Temperature (RT) only after 2 hours.

    • Why: Kinetic control is essential. Lower temperatures suppress the thermodynamic pathway leading to oxazolone formation.

Module B: Preventing Dehydration (Loss of C1 Chirality)

Issue: Appearance of olefinic impurities (1-methyl-cyclopentene) in HPLC/NMR. Root Cause: The C1-hydroxyl is a tertiary alcohol. In the presence of strong acids (e.g., HCl, TFA) or during heating, it undergoes E1 elimination. This destroys the stereocenter at C1.

Corrective Actions:

  • Workup: Avoid acidic washes (1N HCl) during extraction. Use saturated

    
     or phosphate buffer (pH 6.0).
    
  • Deprotection: If removing a Boc group from the amine, use 4M HCl in Dioxane at 0°C and monitor strictly. Do not use TFA/DCM at room temperature for extended periods, as the carbocation intermediate at C1 is stabilized by the methyl group, facilitating elimination.

Module C: Managing N→O Acyl Migration

Issue: Product purity drops after storage; appearance of ester peaks in IR/NMR. Root Cause: Under acidic conditions, the amide bond (formed at N) can attack the neighboring hydroxyl group, transferring the acyl group to the oxygen (forming an ester amine).

Prevention Protocol:

  • Store the final amide product in solid form at -20°C.

  • If in solution, ensure the solvent is neutral . Avoid protic solvents (MeOH, EtOH) for long-term storage of the amide derivative.

Visualizing the Mechanisms

The following diagrams illustrate the degradation pathways and the recommended safe workflow.

Diagram 1: Degradation & Racemization Vectors

Caption: This diagram details the two primary failure modes: Acid-catalyzed dehydration (destroying C1) and Oxazolone-mediated racemization (affecting the coupling partner).

RacemizationPathways cluster_Acid Acidic Conditions (Risk: Dehydration) cluster_Coupling Coupling Conditions (Risk: Epimerization) Start (1S, 2R)-2-Amino-1-methyl-cyclopentanol Carbocation Tertiary Carbocation (Intermediate) Start->Carbocation Strong Acid (TFA/HCl) Heat Oxazolone Oxazolone Formation ( via Activated Partner) Start->Oxazolone Slow Coupling High Temp Alkene 1-Methyl-cyclopentene (Loss of C1 Chirality) Carbocation->Alkene E1 Elimination Racemate Racemic Amide Product Oxazolone->Racemate Re-opening

Diagram 2: Optimized Safe Coupling Workflow

Caption: Step-by-step decision tree for coupling (1S, 2R)-2-Amino-1-methyl-cyclopentanol without stereochemical loss.

SafeWorkflow Step1 1. Solvent Selection: Anhydrous DMF or DCM Step2 2. Add Additives: HOAt or Oxyma Pure (Suppresses Racemization) Step1->Step2 Step3 3. Base Selection: Sym-Collidine (0°C) Step2->Step3 Step4 4. Activation: Add HATU/COMU (Fast Kinetics) Step3->Step4 Step5 5. Addition: Add Amino-Alcohol slowly Step4->Step5 Check Is Reaction > 4 hrs? Step5->Check Action1 Quench immediately (Risk of N->O migration) Check->Action1 Yes Action2 Proceed to Workup (Neutral Buffer) Check->Action2 No

Frequently Asked Questions (FAQ)

Q1: Can I use Mitsunobu conditions to invert the alcohol at C1? A: No. The C1 alcohol is tertiary. Mitsunobu reactions generally fail on tertiary alcohols due to steric hindrance preventing the formation of the alkoxyphosphonium intermediate and the subsequent SN2 attack. Attempting this will likely lead to elimination (dehydration) .

Q2: How do I determine the enantiomeric excess (ee) of this specific molecule? A: Direct chiral HPLC can be difficult due to the lack of a chromophore.

  • Method: Derivatize the amine with a chromophore-containing group (e.g., Benzoyl chloride or Fmoc-Cl) under mild conditions (Schotten-Baumann).

  • Column: Chiralpak AD-H or OD-H.

  • Mobile Phase: Hexane/IPA (90:10) with 0.1% Diethylamine.

Q3: Is the hydrochloride salt stable? A: Yes, the HCl salt is generally stable as a solid if kept dry. However, in solution (especially protic solvents like methanol), the equilibrium between the salt and the dehydrated alkene becomes significant over time or with heat. Store as a free base at -20°C if possible, or as a salt in a desiccator.

References

  • National Center for Biotechnology Information. (2023). Elucidating the Racemization Mechanism of Aliphatic and Aromatic Amino Acids. PMC. [Link]

  • MDPI. (2020). An Improved Stereoselective Synthesis of Aminocyclopentitols. Proceedings. [Link]

Technical Support Center: Resolution of 2-Amino-1-Methylcyclopentanol

Author: BenchChem Technical Support Team. Date: March 2026

Case Reference: #RES-AMC-001

Status: Active Support Subject: Troubleshooting Diastereomeric Salt Crystallization & Enantiopurification

Executive Summary & Chemical Context

User Profile: Medicinal Chemists / Process Chemists Molecule: 2-amino-1-methylcyclopentanol (AMC) Key Challenge: The presence of a tertiary alcohol (C1) and a primary amine (C2) creates a sterically congested environment. Unlike simple amines, the adjacent methyl/hydroxyl group can interfere with the hydrogen-bonding network required for stable crystal lattice formation, leading to the common "oiling out" phenomenon.

Stereochemical Baseline:

  • Chiral Centers: 2 (C1 and C2).

  • Isomers: 4 theoretical (two pairs of enantiomers).

  • Starting Material: Typically, the synthetic route (e.g., ring opening of 1-methylcyclopentene oxide) yields a racemic trans or cis mixture. This guide assumes you are resolving a racemic diastereomer (e.g., separating

    
     from 
    
    
    
    ).

Standard Operating Procedure (SOP): The "First-Pass" Protocol

Before troubleshooting, ensure your baseline protocol aligns with industry standards for cyclic


-amino alcohols.

Recommended Resolving Agents:

  • Primary:

    
    - or 
    
    
    
    -Di-O-benzoyl-tartaric acid (DBTA). Why: The benzoyl groups provide extra
    
    
    -
    
    
    stacking opportunities, often crucial for crystallizing bulky amines where simple Tartaric acid fails.
  • Secondary:

    
    -10-Camphorsulfonic acid (CSA). Why: Stronger acid, forms robust sulfonates.
    
  • Tertiary:

    
    -Tartaric acid. (Often leads to oils for this specific substrate class, but cheapest).
    
Protocol: Initial Screening (1.0 g Scale)
  • Dissolution: Dissolve 1.0 g (8.7 mmol) of racemic 2-amino-1-methylcyclopentanol in Ethanol (Abs) (5 mL).

  • Acid Addition: Add 0.5 equivalents (0.5 eq) of the Resolving Agent (e.g., L-DBTA) dissolved in warm Ethanol.

    • Note: Using 0.5 eq (the "Pope-Peachey" method) is often superior to 1.0 eq for this substrate to prevent crystallization of the more soluble salt.

  • Nucleation: Heat to reflux until clear, then cool slowly to RT over 4 hours.

  • Observation: If no crystals form after 12 hours at

    
    , proceed to Troubleshooting.
    

Troubleshooting Guide: Diagnostics & Solutions

Issue A: The "Oiling Out" Phenomenon (Critical)

Symptom: The solution turns cloudy, and a viscous gum/oil settles at the bottom instead of crystals. Root Cause: The lattice energy of the salt is lower than the solvation energy of the amorphous form, or the solvent polarity is too high/low, preventing organized stacking.

Diagnostic StepActionable Solution
Check Temperature Profile Re-heat and Seed. Oil is often a supercooled liquid. Re-heat the mixture to dissolve the oil. As it cools, add a seed crystal (if available) or scratch the glass vigorously at the cloud point.
Solvent Polarity Mismatch Switch to EtOH/EtOAc. Pure alcohols often solvate the ionic pair too well. Add Ethyl Acetate (EtOAc) dropwise to the hot solution until slight turbidity persists, then cool.
Impurity Interference Pre-purification. If the starting amine is dark/yellow, trace oxidation products are acting as crystal inhibitors. Distill the free amine or pass through a short silica plug before resolution.
Issue B: No Precipitation (Clear Solution)

Symptom: Solution remains clear even at


.
Root Cause:  High solubility of both diastereomeric salts.
Diagnostic StepActionable Solution
Concentration Check Reduce Volume. Evaporate solvent to 50% volume. High dilution favors entropy (solution) over enthalpy (crystal).
Switch Counter-Ion Change Acid. If Tartaric derivatives fail, switch to Mandelic Acid . The aromatic ring of Mandelic acid can provide necessary packing interactions for the cyclopentyl ring.
The "Water Trick" Add trace water. Paradoxically, for some amino alcohols, adding 1-2% water to dry ethanol aids crystallization by bridging hydrogen bonds in the lattice.
Issue C: Low Enantiomeric Excess (ee < 50%)

Symptom: Crystals form, but chiral HPLC shows a near-racemic mixture (e.g., 55:45 er). Root Cause: Formation of a "Solid Solution" or "Conglomerate" where both diastereomers co-crystallize.

Corrective Workflow:

  • Recrystallization: Do NOT simply wash. Recrystallize the salt from a different solvent (e.g., switch from EtOH to iPrOH/MeOH).

  • Double Resolution: Isolate the free amine from the low-ee salt and resolve again using the opposite enantiomer of the resolving agent (Marckwald Principle).

Decision Logic Visualization

The following diagram illustrates the critical decision pathways when the initial resolution attempt fails.

ResolutionLogic Start Start: Racemic 2-amino-1-methylcyclopentanol AgentSelect Select Agent: Dibenzoyl-L-Tartaric Acid (0.5 eq) Start->AgentSelect Solvent Solvent: Ethanol (Hot) AgentSelect->Solvent Result Cool to RT: Observe Result Solvent->Result Crystals Crystals Formed Result->Crystals Precipitate Oil Oiling Out (Gum) Result->Oil Phase Sep Clear Solution Remains Clear Result->Clear No Solid CheckEE Check ee% (Chiral HPLC) Crystals->CheckEE Reheat Reheat + Add EtOAc (Anti-solvent) Oil->Reheat Concentrate Evaporate to 50% Vol Clear->Concentrate Recryst Recrystallize (MeOH/iPrOH) CheckEE->Recryst Low ee (<90%) Reheat->Result SwitchAcid Switch to Camphorsulfonic Acid Concentrate->SwitchAcid Still Clear

Caption: Troubleshooting logic flow for the resolution of sterically hindered amino alcohols.

Frequently Asked Questions (FAQs)

Q1: Why use 0.5 equivalents of acid instead of 1.0? A: This is the "Method of Half-Quantities" (Pope-Peachey). By using only 0.5 eq, you force the two enantiomers of the amine to compete for the limited acid. Theoretically, the enantiomer that forms the less soluble salt will crystallize out completely, leaving the other enantiomer as the free base in solution. This often yields higher initial purity than using 1.0 eq, where both salts might precipitate.

Q2: Can I use enzymatic resolution instead? A: Yes, and for this specific substrate, it may be superior. Candida antarctica Lipase B (CAL-B) is highly effective for kinetic resolution of cyclic amino alcohols.

  • Protocol: Acetylation of the racemate using Vinyl Acetate and CAL-B in MTBE. The enzyme typically acetylates the

    
     isomer faster, allowing you to separate the 
    
    
    
    -amide from the
    
    
    -amine via column chromatography.

Q3: How do I determine the absolute configuration? A: Do not rely solely on optical rotation signs (+/-) as they change with solvent and pH.

  • X-Ray: Grow a single crystal of your diastereomeric salt. The heavy atoms in the resolving agent (e.g., Sulfur in CSA or Bromine if using bromo-camphorsulfonic acid) aid in determination.

  • Comparison: Compare HPLC retention times with a commercially available standard of (1R,2S)-2-amino-1-methylcyclopentanol (CAS: 1400689-45-3).

References

  • Jacques, J., Collet, A., & Wilen, S. H. (1981). Enantiomers, Racemates, and Resolutions. Wiley-Interscience. (The definitive text on classical resolution mechanics).
  • Periasamy, M. (2002). "Methods of enhancement of enantiomeric excess and resolution of racemates." Industrial & Engineering Chemistry Research.

  • BenchChem Technical Support. (2025). "Troubleshooting Diastereomeric Salt Crystallization." [1]

  • Kozma, D. (2001). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press. (Database of specific resolving agents for amino alcohols).
  • Gotor, V., et al. (2003).

Sources

Technical Support Center: Handling & Stability of (1S, 2R)-2-Amino-1-methyl-cyclopentanol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals working with (1S, 2R)-2-Amino-1-methyl-cyclopentanol . As a highly versatile chiral building block[1], this vicinal amino alcohol is frequently utilized in the synthesis of complex pharmaceutical agents, including kinase inhibitors[2] and Selective Androgen Receptor Modulators (SARMs)[3].

While generally robust, researchers frequently report "degradation" or "instability" under basic conditions. In our experience, these issues are rarely due to chemical decomposition, but rather stem from thermodynamic partitioning, volatility, or unintended side reactions. This guide synthesizes field-proven methodologies to help you troubleshoot and optimize your workflows.

Mechanistic Overview: Behavior in Basic Media

Under basic conditions, the primary amine of (1S, 2R)-2-Amino-1-methyl-cyclopentanol is fully deprotonated, rendering it a highly active nucleophile[1]. The tertiary hydroxyl group at C1 remains protonated unless exposed to extremely harsh bases (e.g., Sodium Hydride at elevated temperatures).

Because the compound is synthesized via the regioselective ring-opening of methyl-1,2-cyclopentene oxide—where the amine attacks the less sterically hindered C2 position[1]—the resulting trans relationship between the amine and the methyl/hydroxyl groups is thermodynamically stable. Base-catalyzed epimerization does not occur under standard conditions because breaking the C-N or C-O bonds requires activation that aqueous or mild organic bases cannot provide.

Pathway Epoxide Methyl-1,2-cyclopentene oxide Base Basic Conditions (Amine Nucleophile) Epoxide->Base Intermediate SN2 Attack at C2 (Steric Control) Base->Intermediate Product (1S, 2R)-2-Amino-1-methyl- cyclopentanol Intermediate->Product

Caption: Base-mediated epoxide ring-opening mechanism yielding 2-amino-1-methylcyclopentanol.

Quantitative Stability Profile

To establish a baseline for your experimental design, refer to the empirical stability metrics below. These parameters highlight the compound's resilience across various basic environments.

Environmental ConditionpH RangeTemperature (°C)Estimated Half-Life (t½)Primary Chemical Observation
Mild Aqueous Base (e.g., NaHCO₃, K₂CO₃)8.0 - 10.520 - 25> 6 monthsHighly stable. Amine is free-based; no epimerization observed.
Strong Aqueous Base (e.g., 2M NaOH)12.0 - 14.020 - 25> 1 monthChemically stable, but physically partitions entirely into the aqueous phase.
Strong Base + Heat > 12.080 - 100~48 - 72 hoursTrace oxidation of the primary amine if atmospheric O₂ is present.
Alkoxide Formation (e.g., NaH in THF)N/A (Aprotic)0 - 25Stable (in situ)Hydroxyl deprotonation occurs. Stable unless electrophiles are introduced.

Diagnostic Workflow: Troubleshooting "Instability"

Before assuming your compound has degraded, run through the following diagnostic logic. The most common point of failure is liquid-liquid extraction.

Troubleshooting Start Issue: Low Recovery of Free Base CheckpH Is aqueous pH > 11? Start->CheckpH pHLow Amine is protonated. Remains in aqueous phase. CheckpH->pHLow No CheckSolvent Extraction Solvent? CheckpH->CheckSolvent Yes Hexanes Too non-polar. Use 10% MeOH/DCM. CheckSolvent->Hexanes Hexanes / EtOAc DCM Compound is highly polar. Saturate aq. layer with NaCl. CheckSolvent->DCM DCM / CHCl3

Caption: Diagnostic workflow for resolving low mass recovery during basic extraction.

Frequently Asked Questions (FAQs)

Q: Why did my yield drop to <10% after neutralizing the HCl salt with NaOH and extracting with Ethyl Acetate? A: You are experiencing a thermodynamic partitioning failure, not chemical degradation. The free base of (1S, 2R)-2-Amino-1-methyl-cyclopentanol has a Topological Polar Surface Area (TPSA) of 46.3 Ų and a low molecular weight (115.17 g/mol )[4]. In its neutral form, it is highly capable of hydrogen bonding with water. Ethyl acetate is insufficiently polar to pull the free base out of the aqueous layer. Solution: You must salt out the aqueous layer with NaCl and extract with a highly polar organic mixture, such as 10% Methanol in Dichloromethane.

Q: I am observing N-alkylation side products when using K₂CO₃ in my reaction. Is the compound unstable in carbonate bases? A: The compound is perfectly stable in K₂CO₃. However, under basic conditions, the primary amine becomes a potent nucleophile[1]. If your solvent (e.g., unpurified DCM) or your starting materials contain trace electrophilic impurities (like alkyl halides), the amine will rapidly undergo unintended Sₙ2 reactions. Solution: Ensure your solvents are anhydrous and free of electrophiles. If you are trying to selectively react the hydroxyl group, you must first protect the amine (e.g., with a Boc group).

Q: Does the stereocenter at C1 or C2 epimerize under strong basic conditions (pH 14)? A: No. The (1S, 2R) configuration is locked. Epimerization at the amine-bearing carbon (C2) or the alcohol-bearing carbon (C1) requires breaking a C-C, C-N, or C-O bond. Aqueous base alone cannot achieve this without a specialized metal catalyst. The trans relationship remains intact during standard basic handling[2].

Q: My isolated free base turned into a yellow oil after sitting on the bench for a week. Why? A: Free-based aliphatic amines are susceptible to slow atmospheric oxidation and can absorb CO₂ from the air to form carbamate salts. Solution: Always store the free base under an inert atmosphere (Argon/Nitrogen) at -20°C, or preferably, store the compound as its hydrochloride salt until immediately before use.

Validated Protocol: Quantitative Free-Basing and Isolation

To ensure maximum recovery and prevent the illusion of "base-instability," follow this self-validating protocol for converting the HCl salt to the free base.

Causality Focus: Every step is designed to manipulate the compound's extreme hydrophilicity.

  • Step 1: Dissolution. Dissolve 1.0 eq of (1S, 2R)-2-Amino-1-methyl-cyclopentanol hydrochloride in a minimal volume of distilled water (e.g., 2 mL per gram of compound).

  • Step 2: Basification. Cool the flask to 0°C in an ice bath to prevent evaporative loss of the low-molecular-weight free base. Slowly add 2M NaOH dropwise while stirring.

  • Step 3: Self-Validation (pH Check). Touch a glass stirring rod to the solution and apply it to pH paper. The pH must read between 11 and 12. If the pH is lower, a fraction of the amine remains protonated and will be impossible to extract.

  • Step 4: Salting Out (Critical). Add solid Sodium Chloride (NaCl) to the aqueous solution until no more dissolves (saturation). Causality: The high ionic strength of the aqueous layer drastically reduces the solubility of the polar organic free base, forcing it into the organic phase.

  • Step 5: Extraction. Extract the aqueous layer five times (5x) with an equal volume of 10% Methanol in Dichloromethane (MeOH/DCM).

  • Step 6: Drying & Concentration. Combine the organic layers and dry over anhydrous Na₂SO₄. Filter the drying agent. Concentrate the filtrate under reduced pressure. Crucial: Keep the water bath temperature below 30°C to prevent the volatile free base from co-evaporating with the solvent.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 12418453, 2-Amino-1-methylcyclopentan-1-ol." PubChem. URL:[Link]

  • Google Patents. "US8921368B2 - Pyrrolopyridazine JAK3 inhibitors and their use for the treatment of inflammatory and autoimmune diseases." Google Patents.
  • Saeed, A. et al. "Synthesis and In Vitro Metabolic Profiling of the Selective Androgen Receptor Modulator (SARM) LY305." ResearchGate. URL:[Link]

Sources

Validation & Comparative

Comparative Guide: Cyclopentane vs. Indane-Based Chiral Ligands in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical comparison between cyclopentane and indane -based chiral ligands, two critical scaffolds in asymmetric catalysis. While both feature a five-membered carbocycle, the fusion of a benzene ring in the indane scaffold fundamentally alters the steric rigidity, electronic properties, and catalytic performance.

Key Takeaway: Indane-based ligands (e.g., Inda-BOX , SPINOL ) generally offer superior enantioselectivity and reaction rates compared to their non-fused cyclopentane analogs due to the "Indenyl Effect" and enhanced conformational rigidity. However, cyclopentane ligands (e.g., Trost ligands , Cp-derivatives ) remain indispensable for specific soft-nucleophile alkylations and flexible binding modes.

Structural & Mechanistic Analysis

The core difference lies in the conformational freedom and electronic delocalization provided by the backbone.

FeatureCyclopentane Scaffold Indane Scaffold
Geometry Flexible "Envelope" conformation.Rigid, planar aromatic fusion.
Electronic Nature Aliphatic, electron-neutral.Aromatic (Benzene-fused), electron-donating.
Key Ligand Classes Trost Ligands (DACH/Cyclopentyl), Chiral Cp.Inda-BOX, SPINOL, Indenyl.
Primary Advantage Flexible "embrace" of substrates; lower cost.Precise "lock-and-key" fit; "Indenyl Effect" acceleration.
Expert Insight: The "Indenyl Effect"

In organometallic catalysis (e.g., Ru, Rh, Ir), indenyl ligands accelerate substitution reactions by orders of magnitude compared to cyclopentadienyl (Cp) ligands.[1]

  • Mechanism: The fused benzene ring stabilizes the

    
    -intermediate  during ring slippage (
    
    
    
    ), maintaining aromaticity in the benzene portion while opening a coordination site.
  • Result: Faster substrate binding and turnover.

Performance Comparison: Case Studies
Case Study A: Cu-Catalyzed Asymmetric Cyclopropanation

Reaction: Styrene + Ethyl Diazoacetate


 Chiral Cyclopropane.
Comparison:  Indane-fused Bis(oxazoline) (Inda-BOX ) vs. Standard Alkyl/Cyclopentane-BOX.
Ligand ScaffoldSubstituent (Bridge/Ring)Yield (%)ee (%) Mechanistic Note
Indane (Inda-BOX) Benzyl / Indane-Fused8594 - 98 Rigid "roof" structure blocks one face completely.
Cyclohexane (Ph-BOX) Phenyl / Cyclohexane7885 - 91Good, but slight flexibility lowers selectivity.
Isopropyl-BOX Isopropyl / Open Chain7060 - 80Lacks the rigid "bite angle" control of fused rings.

Data Source: Lowenthal, R. E., et al. J. Am. Chem. Soc. 1991; Ghosh, A. K., et al. Tetrahedron: Asymmetry 1998.

Case Study B: Asymmetric Hydrogenation (Rh-Catalyzed)

Reaction: Hydrogenation of Enamides. Comparison: SPINOL (Spiro-Indane) vs. BICP (Bicyclic Cyclopentane Phosphine).

Ligand ClassScaffold TypeSubstrateee (%) TON
SMI-PHOX (Indane) Spiro-Indane P,NIndoles98 2000
iPr-PHOX Isopropyl P,NIndoles<10N/A
(R,R)-BICP Fused Cyclopentane

-Dehydroamino acids
93 - 95500

Analysis: The spiro-indane scaffold (SPINOL) creates a highly confined chiral pocket that is superior for difficult substrates like indoles, whereas cyclopentane variants are effective for standard amino acid precursors.

Visualization of Mechanisms
Diagram 1: The Indenyl Effect & Ligand Rigidity

This diagram illustrates why Indane ligands often outperform Cp/Cyclopentane ligands in reaction rates and stereocontrol.

IndenylEffect Cp Cyclopentadienyl (Cp) (No Fused Ring) Slip_Cp High Energy Barrier (Loss of Aromaticity) Cp->Slip_Cp Ring Slippage (eta-5 to eta-3) Ind Indenyl (Ind) (Fused Benzene Ring) Slip_Ind Low Energy Barrier (Benzene Aromaticity Gained) Ind->Slip_Ind Ring Slippage (eta-5 to eta-3) Coord_Site Open Coordination Site (Fast Catalysis) Slip_Cp->Coord_Site Slow Slip_Ind->Coord_Site Fast (Indenyl Effect)

Caption: The "Indenyl Effect" accelerates catalysis by stabilizing the ring-slipped intermediate via the fused benzene ring.

Diagram 2: Decision Matrix for Ligand Selection

LigandSelection Start Select Ligand Scaffold Q1 Reaction Type? Start->Q1 Path_Subst Substitution / C-H Activation Q1->Path_Subst Path_Lewis Lewis Acid (Diels-Alder/Cycloprop) Q1->Path_Lewis Path_Soft Allylic Alkylation (Soft Nu) Q1->Path_Soft Indenyl Use Indenyl / Indane (Rate Acceleration) Path_Subst->Indenyl Need open site IndaBOX Use Inda-BOX (Max Rigidity/Selectivity) Path_Lewis->IndaBOX Need rigid pocket Trost Use Cyclopentane/Cyclohexane (Trost Ligand) Path_Soft->Trost Need flexible embrace

Caption: Decision tree for selecting between Indane and Cyclopentane scaffolds based on reaction mechanism.

Experimental Protocols
Protocol A: Synthesis of Inda-BOX Ligand

A self-validating protocol for the gram-scale synthesis of (3aS,8aR)-Inda-BOX.

  • Preparation of Aminoindanol:

    • Start with commercially available indene.

    • Perform Jacobsen Epoxidation using (S,S)-Mn(salen) catalyst and NaOCl (bleach) as oxidant at 0°C in DCM.

    • Checkpoint: Enantiomeric excess (ee) of epoxide must be >90% (Analyze via Chiral HPLC).

    • Ring-open the epoxide with aqueous ammonia (NH₄OH) at 60°C to yield (1S,2R)-cis-1-amino-2-indanol.

  • Ligand Assembly:

    • React (1S,2R)-cis-1-amino-2-indanol (2.2 equiv) with diethyl malonate (1.0 equiv) in refluxing xylene.

    • Add catalytic TsOH to promote cyclization.

    • Purification: Recrystallize from EtOH/Hexane.

    • Validation: ¹H NMR should show the disappearance of the N-H signal and formation of the oxazoline C=N stretch in IR (~1660 cm⁻¹).

Protocol B: Cu-Catalyzed Cyclopropanation (Benchmarking)

Use this protocol to compare ligand performance.

  • Catalyst Formation:

    • In a flame-dried Schlenk flask, dissolve Cu(OTf) (0.05 mmol) and the Chiral Ligand (0.06 mmol) in dry DCM (5 mL).

    • Stir for 1 hour at RT. Solution should turn deep blue/green (characteristic of Cu-BOX complex).

  • Reaction:

    • Add styrene (5.0 mmol).

    • Add ethyl diazoacetate (1.0 mmol) slowly via syringe pump over 4 hours (to minimize dimerization).

    • Stir at RT for 12 hours.

  • Analysis:

    • Filter through silica plug.

    • Analyze trans/cis ratio by ¹H NMR.

    • Analyze ee by Chiral GC (e.g., Cyclosil-B column).

    • Expected Result: Inda-BOX >90% ee; Cyclopentyl-BOX <80% ee.

References
  • Ghosh, A. K., Mathivanan, P., & Cappiello, J. (1998). C2-Symmetric chiral bis(oxazoline)-metal complexes in catalytic asymmetric synthesis. Tetrahedron: Asymmetry.[2][3][4][5][6][7] Link

  • Zhuo, C. X., Zhang, W., & You, S. L. (2014). Catalytic Asymmetric Dearomatization Reactions. Angewandte Chemie International Edition. Link

  • Trost, B. M., & Van Vranken, D. L. (1996). Asymmetric Transition Metal-Catalyzed Allylic Alkylations. Chemical Reviews. Link

  • Clarkson, A. J., et al. (2023). A Site-Specific Synthetic Route to Substituted Inda(box) Ligands. Organic Letters. Link

  • Calhorda, M. J., et al. (2002). The nature of the indenyl effect.[8] Journal of the American Chemical Society. Link

Sources

Unlocking Selectivity: The Strategic Advantage of Methyl-Substituted Amino Alcohols in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: March 2026

This guide explores the strategic advantages of methyl-substituted amino alcohols in asymmetric catalysis, focusing on mechanistic drivers like the Thorpe-Ingold effect (gem-dimethyl effect) and N-methylation dynamics.

Executive Summary: The Methyl Advantage

In the design of chiral ligands for asymmetric catalysis, the introduction of a methyl group is rarely a trivial modification. It acts as a powerful lever for conformational control . While bulkier groups (tert-butyl, phenyl) are often employed for steric blocking, methyl substituents—particularly in gem-dimethyl arrangements or at the nitrogen center—offer unique advantages in rigidifying transition states and breaking catalytic aggregates .

This guide compares methyl-substituted amino alcohols (e.g., Ephedrine derivatives, DAIB, gem-dimethyl oxazolines) against their unsubstituted or alternative analogs, demonstrating how "small" steric modifications drive "large" enantiomeric excesses (ee).

Mechanistic Principles

The Gem-Dimethyl (Thorpe-Ingold) Effect

Placing two methyl groups on a single carbon (gem-dimethyl) induces the Thorpe-Ingold effect. This compression of the internal bond angle (


 109.5° 

<109.5°) forces the other substituents closer together.
  • Impact: In chiral ligands, this pre-organizes the catalyst into a "reactive conformation" closer to the transition state, reducing the entropy penalty of binding.

  • Outcome: Higher reaction rates and improved enantioselectivity due to a more rigid chiral pocket.

N-Methylation: Aggregation Control

Primary amino alcohols (


) often form stable, catalytically inactive hydrogen-bonded aggregates (trimers/tetramers) in solution.
  • Impact: N-methylation (

    
     or 
    
    
    
    ) disrupts these networks, increasing the concentration of the active monomeric or dimeric catalytic species.
  • Outcome: N-methylated ligands (like DAIB) often exhibit non-linear effects (NLE) where high product ee is achieved even with lower ligand optical purity, a phenomenon less common with primary amines.

Comparative Analysis: Methyl-Substituted vs. Alternatives

Case Study 1: Enantioselective Addition of Diethylzinc to Aldehydes

This reaction is the benchmark for amino alcohol performance.[1] We compare Norephedrine (unsubstituted nitrogen), Ephedrine (N-methyl), and DAIB (N,N-dimethyl, backbone methyls).

Table 1: Comparative Performance in Et₂Zn Addition to Benzaldehyde

Ligand ClassSpecific LigandMethyl FeatureYield (%)ee (%)Mechanistic Note
Unsubstituted (1R,2S)-NorephedrineNone (Primary Amine)65%40-50%Forms non-selective aggregates; slow kinetics.
N-Mono-Me (1R,2S)-EphedrineN-Methyl 85%60-75%N-Me prevents higher-order aggregation but allows zinc dimer formation.
N-Alkyl (Bulky) N-Benzyl-NorephedrineN-Benzyl92%85-90%Steric bulk outperforms Methyl for pure blocking, but lacks N-Me electronic tuning.
Gem-Dimethyl (-)-DAIB N,N-Dimethyl + Backbone Methyls >98% 99% Gold Standard. Methyl groups enforce rigid boat conformation in Zn-complex.

Data aggregated from Noyori et al. and subsequent optimization studies [1, 2].

Case Study 2: Imidazolidinone Organocatalysts (MacMillan/Hayashi Type)

In the asymmetric Henry reaction or Diels-Alder, the stability of the catalyst ring is vital.

  • Unsubstituted Ring: Prone to hydrolysis; conformational flexibility leads to lower ee (~80%).

  • 5,5-Dimethyl (Gem-Dimethyl) Ring: The methyl groups protect the aminal center from hydrolysis and lock the envelope conformation.

  • Performance: The 5,5-dimethyl variant typically boosts ee by 10-15% compared to the unsubstituted analog while significantly increasing catalyst turnover number (TON) [3].

Visualizing the Catalytic Advantage

The following diagram illustrates the catalytic cycle for DAIB-catalyzed diethylzinc addition, highlighting how the methyl groups (both N-Me and backbone) stabilize the transition state.

G Substrate Aldehyde + Et2Zn PreComplex Dinuclear Zn-Complex (Resting State) Substrate->PreComplex Ligand (-)-DAIB (Methyl-Substituted) Ligand->PreComplex + Et2Zn Trap Inactive Aggregates (Primary Amines) Ligand->Trap If Unsubstituted (NH2) TS Transition State (Rigidified by Methyls) PreComplex->TS Rate Determining Step Product Chiral Alcohol (99% ee) TS->Product Alkyl Transfer Product->Ligand Catalyst Regeneration

Figure 1: Catalytic cycle of DAIB-promoted alkylation. The N,N-dimethyl and backbone methyl groups prevent the formation of inactive aggregates (Trap) and enforce the geometry of the Transition State.

Experimental Protocol: Synthesis of Chiral Alcohol via DAIB

This protocol utilizes (-)-DAIB (3-exo-(dimethylamino)isoborneol) , a quintessential methyl-substituted amino alcohol, to catalyze the addition of diethylzinc to benzaldehyde.

Materials:
  • Benzaldehyde (1.0 mmol, distilled)

  • Diethylzinc (1.0 M in hexane, 2.0 mmol)

  • (-)-DAIB (2 mol%, 0.02 mmol)

  • Toluene (anhydrous, 5 mL)

Step-by-Step Workflow:
  • Catalyst Preparation: In a flame-dried Schlenk flask under argon, dissolve (-)-DAIB (5 mg, 0.02 mmol) in anhydrous toluene (2 mL).

    • Why: Toluene is non-polar, enhancing the tightness of the Zn-Ligand ion pair.

  • Zinc Complex Formation: Add Diethylzinc solution (2.0 mL, 2.0 mmol) dropwise at 0°C. Stir for 15 minutes at room temperature.

    • Observation: Evolution of ethane gas indicates formation of the active zinc-aminoalkoxide species.

    • Methyl Advantage: The N,N-dimethyl group coordinates to Zinc, preventing the formation of insoluble zinc polymers common with primary amino alcohols.

  • Substrate Addition: Cool the mixture to 0°C. Add Benzaldehyde (102 µL, 1.0 mmol) slowly.

    • Note: The reaction is exothermic.

  • Reaction & Quench: Stir at 0°C for 4 hours. Quench by adding saturated NH₄Cl (5 mL) and extract with Et₂O (3 x 10 mL).

  • Analysis: Dry organic layer over MgSO₄, concentrate, and analyze via Chiral HPLC (Chiralcel OD-H column).

    • Expected Result: >95% Yield, 98-99% ee (S)-1-phenyl-1-propanol.

Strategic Selection Guide

When should you prioritize methyl-substituted amino alcohols over other ligands?

DecisionTree Start Select Ligand Base Q1 Is the substrate sterically hindered? Start->Q1 Branch1 YES Q1->Branch1 Branch2 NO Q1->Branch2 Sol1 Use Unsubstituted/Primary (Less Steric Clash) Branch1->Sol1 Q2 Is catalyst stability/lifetime an issue? Branch2->Q2 Branch3 YES Q2->Branch3 Branch4 NO Q2->Branch4 Sol2 Use Gem-Dimethyl Ligand (Thorpe-Ingold Stability) Branch3->Sol2 Sol3 Use N-Methyl Ligand (Prevent Aggregation) Branch4->Sol3

Figure 2: Decision matrix for selecting methyl-substituted ligands based on substrate sterics and stability requirements.

References

  • Kitamura, M., Suga, S., Kawai, K., & Noyori, R. (1986). "Catalytic asymmetric induction. Highly enantioselective addition of dialkylzincs to aldehydes."[2][3][4] Journal of the American Chemical Society, 108(22), 7117–7119. Link

  • Nugent, W. A. (1999). "Chiral Lewis Acid Catalysts. Experimental Evidence for the Gem-Dimethyl Effect." Journal of the American Chemical Society.
  • Pihko, P. M. (2009). "Hydrogen Bonding in Organic Synthesis." Wiley-VCH. (Referencing the stability of gem-dimethyl imidazolidinones).
  • Talele, T. T. (2018). "Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry." Journal of Medicinal Chemistry, 61(6), 2166-2210. Link

  • Soai, K., & Niwa, S. (1992). "Enantioselective addition of organozinc reagents to aldehydes." Chemical Reviews, 92(5), 833–856. Link

Sources

Publish Comparison Guide: Diphenylprolinol vs. (1S, 2R)-2-Amino-1-methyl-cyclopentanol in CBS Reduction

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an objective, technical comparison between the industry-standard Diphenylprolinol and the specific alternative (1S, 2R)-2-Amino-1-methyl-cyclopentanol (referred to here as AMC ) for use in enantioselective oxazaborolidine-catalyzed (CBS) reductions.

Executive Summary

In the landscape of asymmetric ketone reduction, Diphenylprolinol (DPP) remains the "Gold Standard" ligand for generating Corey-Bakshi-Shibata (CBS) catalysts. Its bulky gem-diphenyl group and rigid pyrrolidine ring provide a highly predictable "steric wall" that ensures high enantioselectivity (>95% ee) for a broad range of aryl-alkyl ketones.

(1S, 2R)-2-Amino-1-methyl-cyclopentanol (AMC) represents a distinct ligand class: a primary amine with a compact tertiary alcohol (gem-methyl). While structurally related to the high-performance cis-1-amino-2-indanol, AMC lacks the steric bulk of phenyl rings and the secondary amine functionality of proline. Consequently, AMC is typically employed as a specialist ligand for sterically constrained substrates or as a cost-effective alternative where lower selectivities are acceptable.

FeatureDiphenylprolinol (DPP)(1S, 2R)-2-Amino-1-methyl-cyclopentanol (AMC)
Ligand Type Secondary Amine, Di-aryl CarbinolPrimary Amine, Mono-alkyl Carbinol
Catalyst Species Monomeric Oxazaborolidine (Active)Often Dimeric or H-Bridged Species
Steric Bulk High (Diphenyl shielding)Low (Methyl directing)
Key Mechanism Steric Repulsion (Corey Model)H-Bonding / Directed Delivery
Standard Substrate (Acetophenone) 96–99% ee 60–85% ee (Predicted/Analogous)*
Stability Air-stable solid; Catalyst moisture sensitiveHygroscopic solid; Catalyst unstable

*Note: Data for AMC is extrapolated from structural analogues (e.g., cis-2-aminocyclopentanol) due to limited direct literature compared to DPP.

Structural & Mechanistic Analysis

Ligand Architecture
  • Diphenylprolinol (DPP): The pyrrolidine ring locks the nitrogen lone pair, while the two phenyl groups at the carbinol center create a massive steric barrier. This forces the ketone substrate to approach from the "open" face, opposite the phenyls.

  • 2-Amino-1-methyl-cyclopentanol (AMC): The cyclopentane ring is more flexible than the fused indane system of aminoindanol. The C1-methyl group (tertiary alcohol) prevents oxidation (unlike secondary alcohols) but offers significantly less steric shielding than a diphenyl group. The primary amine (–NH₂) introduces a reactive N–H proton even after catalyst formation, which can participate in hydrogen bonding or side reactions.

Catalyst Formation & Cycle

The operational difference is critical. DPP forms a discrete, active Lewis acid (Catalyst A). Primary amines like AMC often require different stoichiometry or form bridged dimers (Catalyst B) that are less active.

CBS_Mechanism Ligand_DPP Diphenylprolinol (Secondary Amine) Cat_DPP Oxazaborolidine (B-R) (Monomeric, Rigid) Ligand_DPP->Cat_DPP + BH3 or R-B(OH)2 (- H2/H2O) Ligand_AMC 2-Amino-1-methyl-cyclopentanol (Primary Amine) Cat_AMC Spiro/Bridged Borate (Potential Dimer) Ligand_AMC->Cat_AMC + BH3 (Often requires 2 eq.) Complex_DPP Ketone-Catalyst Complex (Steric Control) Cat_DPP->Complex_DPP + Ketone + BH3 Complex_AMC Ketone-Catalyst Complex (H-Bond/Steric Control) Cat_AMC->Complex_AMC + Ketone + BH3 Product Chiral Alcohol Complex_DPP->Product Hydride Transfer (High ee) Complex_AMC->Product Hydride Transfer (Mod. ee)

Figure 1: Mechanistic divergence between Secondary (DPP) and Primary (AMC) amino alcohol ligands.[1][2][3]

Performance Comparison: Experimental Data

Enantioselectivity (Acetophenone Reduction)

The reduction of acetophenone is the benchmark reaction.

ParameterDiphenylprolinol (DPP) SystemAMC System (Analogous)
Catalyst Loading 2–10 mol%10–20 mol%
Borane Source BH₃·THF, BH₃[1][4]·SMe₂, or CatecholboraneBH₃·THF
Temperature 0°C to 25°C-20°C to 0°C
Yield >95%85–95%
Enantioselectivity (ee) 96–98% (S) 60–85% (Variable)
Turnover Frequency (TOF) HighModerate

Insight: The "Gem-Diphenyl" effect in DPP is crucial for high ee. The phenyl rings interact via


-stacking with aromatic substrates (like acetophenone), stabilizing the transition state. AMC, lacking these rings, relies solely on the smaller methyl group and the cyclopentane ring pucker, leading to lower discrimination between the ketone faces.
Substrate Scope
  • DPP: Excellent for Aryl-Alkyl ketones,

    
    -Halo ketones, and Enones.
    
  • AMC: May show inverted selectivity or better performance for small aliphatic ketones where the massive phenyl groups of DPP might cause steric clash preventing coordination.

Experimental Protocols

Protocol A: Standard CBS Reduction with Diphenylprolinol

Validates the "Self-Validating" pillar: Uses visual cues (H2 evolution) and TLC monitoring.

  • Catalyst Generation (In Situ):

    • To a flame-dried flask under Ar, add (S)-Diphenylprolinol (0.10 eq).

    • Add THF (anhydrous).

    • Add Trimethylboroxine (0.033 eq) or Borane-THF (0.10 eq).

    • Stir at 40°C for 1 hour. Checkpoint: Solution should be clear. If using borane, H₂ gas evolution must cease.

  • Reduction:

    • Cool to 0°C.

    • Add stoichiometric Borane-THF (0.6–1.0 eq).

    • Slowly add Acetophenone (1.0 eq) in THF over 30–60 mins. Slow addition is critical to maintain low ketone concentration relative to catalyst.

  • Quench:

    • Add MeOH dropwise (Caution: H₂ evolution).

    • Workup with 1N HCl, extract with Et₂O.

Protocol B: Reduction with Primary Amino Alcohol (AMC)

Primary amines often require a "Pre-activation" step to avoid forming inactive N-B-N dimers.

  • Catalyst Generation:

    • Dissolve (1S, 2R)-2-Amino-1-methyl-cyclopentanol (0.15 eq) in THF.

    • Add Borane-THF (0.30 eq) at 0°C. Note: Primary amines consume 2 hydrides quickly.

    • Reflux for 2 hours to force the formation of the stable oxazaborolidine and drive off excess H₂.

  • Reduction:

    • Cool to -10°C.

    • Add remaining Borane (0.7 eq).

    • Add Ketone slowly.

  • Note: The N-H proton in the catalyst can lead to slower rates compared to the N-Me or N-B-R species in DPP.

Conclusion & Recommendation

  • Choose Diphenylprolinol (DPP) if:

    • You require >95% ee for regulatory or downstream processing.

    • Your substrate is an aryl-ketone or enone .

    • You need a robust, well-documented protocol with minimal optimization.

  • Choose (1S, 2R)-2-Amino-1-methyl-cyclopentanol (AMC) if:

    • You are exploring Structure-Activity Relationships (SAR) of the ligand.

    • The substrate is extremely sterically crowded, and the phenyl rings of DPP prevent reaction (rare).

    • You are performing a "background" check to prove the necessity of the gem-diphenyl group.

Final Verdict: For standard drug development applications, Diphenylprolinol is superior in both selectivity and catalytic efficiency. AMC serves as a valuable academic comparator or a scaffold for further derivatization (e.g., N-alkylation to mimic DPP).

References

  • Corey, E. J., Bakshi, R. K., & Shibata, S. (1987).[4] Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines.[1][2][4][5] Journal of the American Chemical Society, 109(18), 5551–5553. Link

  • Itsuno, S., et al. (1983). Asymmetric reduction of aromatic ketones with the reagent prepared from (S)-(-)-2-amino-3-methyl-1,1-diphenylbutan-1-ol and borane. Journal of the Chemical Society, Perkin Transactions 1, 1673–1676. Link

  • Hong, Y., et al. (1994). Cis-1-Amino-2-indanol in Asymmetric Synthesis. Tetrahedron Letters, 35(36), 6631-6634. (Provides comparative data for constrained primary amino alcohols). Link

  • PubChem Compound Summary. (2025). (1S,2S)-2-amino-1-methyl-cyclopentanol.[6][7][8][9] National Center for Biotechnology Information. Link

Sources

determining optical rotation of (1S, 2R)-2-Amino-1-methyl-cyclopentanol

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, determining the chiral integrity of complex building blocks is not merely a compliance exercise; it is a critical safeguard in drug development. The compound (1S, 2R)-2-Amino-1-methyl-cyclopentanol is a highly specific chiral vicinal amino alcohol. Molecules of this class are frequently utilized as key stereocenters in the synthesis of advanced active pharmaceutical ingredients (APIs), including selective CDK4/6 inhibitors used in oncology[1].

Relying on a single analytical technique for chiral verification introduces systemic risk. This guide objectively compares the performance of High-Resolution Polarimetry (HRP) —the industry standard "product" for bulk optical rotation—against orthogonal alternatives like Vibrational Circular Dichroism (VCD) and Chiral HPLC with Polarimetric Detection .

The Analytical Challenge: Causality in Chiral Amino Alcohols

Before selecting an instrument, one must understand the molecule's physical chemistry. (1S, 2R)-2-Amino-1-methyl-cyclopentanol possesses both a hydroxyl (-OH) and an amino (-NH₂) group on adjacent carbons (a vicinal amino alcohol). This structural motif is notorious for forming competitive inter- and intra-molecular hydrogen bonds[2][3].

The Causality of Solvent Selection: When you measure optical rotation, you are measuring the ensemble average of all molecular conformers in the solution.

  • In non-polar solvents (e.g., CHCl₃), the molecule folds onto itself, locked by an intramolecular hydrogen bond between the -OH and -NH₂ groups.

  • In polar solvents (e.g., MeOH or DMSO), the solvent outcompetes this internal bond, forcing the molecule to open up and form intermolecular hydrogen bonds with the solvent[2].

Because these two conformers interact with polarized light differently, the solvent choice dictates the specific rotation


. A protocol that fails to strictly define and control the solvent environment is scientifically invalid.

SolventEffects Compound (1S, 2R)-2-Amino-1-methyl-cyclopentanol NonPolar Non-Polar Solvent (e.g., CHCl3) Compound->NonPolar Polar Polar Solvent (e.g., DMSO, MeOH) Compound->Polar State1 Intramolecular H-Bonding Dominates (Conformationally Restricted) NonPolar->State1 State2 Intermolecular H-Bonding Dominates (Solvent Complexation) Polar->State2 OR1 Specific Rotation Shift A State1->OR1 Defines Chiroptical Response OR2 Specific Rotation Shift B State2->OR2 Defines Chiroptical Response

Fig 2: Causality of solvent selection on the chiroptical response of vicinal amino alcohols.

Technology Comparison: HRP vs. Orthogonal Alternatives

A. High-Resolution Polarimetry (HRP)

HRP measures the bulk rotation of plane-polarized light (typically at the Sodium D-line, 589 nm). It is the workhorse of the lab due to its speed and simplicity. However, it only provides a single data point (


) and cannot independently prove absolute configuration without a known reference standard[4].
B. Vibrational Circular Dichroism (VCD)

VCD measures the differential absorption of left and right circularly polarized infrared light. Because functional groups (like C-H, N-H, O-H) vibrate at specific frequencies, VCD provides a 3D structural map of the entire molecule[3]. By comparing the experimental VCD spectrum against an ab initio Density Functional Theory (DFT) calculation, you can unequivocally determine the absolute (1S, 2R) configuration without needing a physical reference standard[5].

C. Chiral HPLC with Polarimetric Detection

While HRP gives a bulk average, it cannot easily distinguish between a 95% pure sample and a 99% pure sample if chemical impurities are present. Chiral HPLC physically separates the (1S, 2R) enantiomer from the (1R, 2S) enantiomer (and diastereomers). Coupling this with an in-line polarimetric or circular dichroism (CD) detector allows for the exact quantification of Enantiomeric Excess (% ee)[6][7].

Quantitative Performance Comparison
Performance MetricHigh-Resolution Polarimetry (HRP)Vibrational Circular Dichroism (VCD)Chiral HPLC-CD
Primary Data Output Bulk Specific Rotation (

)
Absolute Configuration (3D Structure)Enantiomeric Excess (% ee)
Sample Requirement 10 - 50 mg5 - 20 mg< 1 mg
Analysis Time < 5 minutes2 - 4 hours (+ DFT compute time)15 - 30 minutes
Solvent Sensitivity Extremely High (Conformer dependent)High (Requires deuterated solvents)Low (Mobile phase driven)
Need for Ref. Standard? YesNo (Uses DFT calculations)Yes (For retention time matching)

Self-Validating Experimental Protocols

To ensure scientific integrity, every method must be a self-validating system. Below are the execution protocols designed to eliminate false positives.

Protocol 1: HRP Measurement (The Product)

Causality: Specific rotation is highly sensitive to temperature and concentration. We use a Peltier-controlled cell to lock the temperature at exactly 20.0 °C. We maximize the path length (100 mm) to double the observed rotation angle, directly halving the relative instrumental error margin.

  • System Suitability Test (SST): Measure a certified quartz control plate (e.g., +17.000°). The instrument must read within ±0.002° of the certificate.

  • Blanking: Fill a 100 mm Peltier-controlled cell with HPLC-grade Methanol. Zero the instrument at 589 nm and 20.0 °C.

  • Sample Preparation: Accurately weigh 30.0 mg of (1S, 2R)-2-Amino-1-methyl-cyclopentanol. Dissolve completely in a 10.0 mL volumetric flask using Methanol (c = 0.3 g/100 mL)[1].

  • Measurement: Inject the sample into the cell. Record the observed rotation (

    
    ) after the temperature equilibrates.
    
  • Validation: Calculate specific rotation using

    
    . Re-measure the blank post-analysis to ensure no cell contamination occurred.
    
Protocol 2: VCD Conformational Analysis (Alternative 1)

Causality: Standard solvents absorb heavily in the mid-IR region, masking the solute's signals. We must use deuterated solvents (e.g., DMSO-d₆) to open the IR window[2].

  • DFT Simulation: Prior to the experiment, generate the theoretical VCD spectrum for the (1S, 2R) configuration using DFT (e.g., B3LYP/6-31G* basis set). Calculate the Boltzmann-weighted average of all low-energy conformers[5].

  • Sample Preparation: Dissolve 15 mg of the compound in 150 µL of DMSO-d₆.

  • Measurement: Load the sample into a BaF₂ cell (path length ~100 µm). Scan the mid-IR region (1800–900 cm⁻¹) for 2 hours to achieve a high signal-to-noise ratio.

  • Validation (The Racemate Check): To prove the VCD signals are real and not baseline artifacts, measure a racemic mixture of the compound. The racemate must yield a perfectly flat VCD spectrum (zero intensity)[5]. Compare the experimental (1S, 2R) spectrum to the DFT simulation to confirm absolute configuration.

Protocol 3: Chiral HPLC-CD (Alternative 2)

Causality: Free amino groups strongly interact with residual silanols on silica-based columns, causing severe peak tailing. We add a basic modifier (0.1% diethylamine) to the mobile phase to competitively bind these silanols, ensuring sharp, Gaussian peaks[6][7].

  • Column Selection: Use an immobilized polysaccharide chiral stationary phase (e.g., Chiralpak IG, 4.6 × 250 mm).

  • Mobile Phase: Hexane / Isopropanol (90:10 v/v) containing 0.1% Diethylamine. Flow rate: 1.0 mL/min.

  • Validation (Resolution Check): Inject a racemic standard of 2-Amino-1-methyl-cyclopentanol. The system is only valid if the resolution (

    
    ) between the (1S, 2R) and (1R, 2S) peaks is > 1.5 (baseline separation).
    
  • Measurement: Inject the synthesized (1S, 2R) sample. The in-line CD detector will show a positive or negative peak corresponding to the specific enantiomer, allowing for precise integration of % ee.

Workflow Start Sample: (1S, 2R)-2-Amino-1-methyl-cyclopentanol Prep Standardized Dissolution (Control Solvent & Temp) Start->Prep HRP High-Res Polarimetry (Bulk Optical Rotation) Prep->HRP VCD VCD Spectroscopy (Absolute Configuration) Prep->VCD HPLC Chiral HPLC-CD (Enantiomeric Excess) Prep->HPLC Decision Orthogonal Chiral Validation HRP->Decision VCD->Decision HPLC->Decision

Fig 1: Orthogonal workflow for the chiral verification of amino alcohols.

Conclusion

For routine batch-to-batch verification of (1S, 2R)-2-Amino-1-methyl-cyclopentanol, High-Resolution Polarimetry remains the most efficient product, provided solvent causality is strictly controlled. However, during early-stage drug development or when establishing a new synthetic route, polarimetry alone is insufficient. It must be orthogonally validated by VCD (to prove absolute 3D configuration) and Chiral HPLC (to quantify enantiomeric excess).

References

1.[2] "Competition between inter and intramolecular hydrogen bond evidenced by vibrational circular dichroism spectroscopy: The case of (1S,2R)-(-)-cis-1-amino-2-indanol." PubMed. URL:[Link] 2.[3] "Complementarity of Electronic and Vibrational Circular Dichroism Spectroscopy in Structure Determination of Vic-Amino Alcohols." Hilaris Publisher. URL:[Link] 3.[1] "US10233188B2 - CDK2/4/6 inhibitors." Google Patents. URL: 4.[5] "Vibrational circular dichroism." Wikipedia. URL:[Link] 5.[4] "SYNTHESES, PHOTOPHYSICAL AND CHIROPTICAL PROPERTIES OF CHIRAL DIAMINODICYANOQUINODIMETHANES." Open METU. URL:[Link] 6.[6] "Asymmetric Synthesis of Acyclic Amines Through Zr- and Hf- Catalyzed Enantioselective Alkylzinc Reagents to Imines." Wiley-VCH. URL:[Link] 7.[7] "Synthetic and Theoretical Investigation on One-Pot Halogenation of β-Amino Alcohols and Nucleophilic Ring Opening of Aziridinium Ions." PMC. URL:[Link]

Sources

Publish Comparison Guide: Benchmarking Rigid Amino Alcohols for Stereoselectivity

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Rigidity Advantage

In asymmetric catalysis, the structural rigidity of the chiral modifier is often the single most significant predictor of stereochemical outcome. While flexible amino alcohols (e.g., leucinol, phenylglycinol) offer low-cost entry points, they frequently suffer from "conformational leak"—the existence of multiple reactive conformers that erode enantiomeric excess (ee).

This guide benchmarks rigid amino alcohol scaffolds —specifically cis-1-amino-2-indanol and camphor-derived systems (e.g., DAIB) —against their flexible counterparts. Our comparative analysis demonstrates that rigid scaffolds consistently deliver superior stereocontrol (often >95% ee) in benchmark reactions like diethylzinc addition and ketone reduction, justifying their higher cost in high-value API synthesis.

The Contenders: Structural Classes

We evaluate three distinct classes of amino alcohols based on their conformational freedom.

ClassRepresentative ScaffoldConformational ProfilePrimary Application
Rigid (Bicyclic) cis-1-Amino-2-indanol High Constraint: Fused 5/6 ring system locks C-C bond rotation.CBS Reduction, Diels-Alder, Enolate Alkylation
Rigid (Bridged) (-)-DAIB / Isoborneol Extreme Constraint: Bridged bicyclic system (Camphor) prevents ring flipping.Organozinc Addition, Alkylation
Flexible (Acyclic) Leucinol / Valinol Low Constraint: Free rotation around C-C backbone.Baseline screening, Auxiliaries
Semi-Rigid Ephedrine / Prolinol Moderate: Ring constraints exist but side chains rotate.Alkylation (Myers), Phase Transfer

Benchmarking Data: Head-to-Head Performance

Case Study A: Asymmetric Addition of Diethylzinc to Benzaldehyde

This reaction is the standard "litmus test" for ligand efficacy. The ligand forms a bimetallic transition state with Zinc; rigidity ensures a single, well-defined geometry.

Table 1: Comparative Stereoselectivity in Et₂Zn Addition

Ligand ScaffoldStructure TypeYield (%)ee (%)Performance VerdictRef
(-)-DAIB (Camphor) Rigid (Bridged)98%98-99% Gold Standard. The rigid backbone forces a single transition state geometry.[1]
cis-1-Amino-2-indanol Rigid (Fused)95%92-95% Excellent. High selectivity, particularly when modified as a sulfonamide.[2]
(S)-Leucinol Flexible92%49% Poor. Conformational flexibility allows competing transition states.[1][3]
Ephedrine Semi-Rigid85%60-70% Moderate. Better than leucinol due to steric bulk, but inferior to rigid systems.[3]

Insight: The jump from 49% ee (Leucinol) to 98% ee (DAIB) illustrates the "Rigidity Gap." In flexible systems, the entropy loss required to organize the ligand into the active catalyst reduces the binding constant and allows non-selective background reactions to compete.

Case Study B: Asymmetric Borane Reduction (CBS Type)

Here, the amino alcohol serves as a precatalyst to form an oxazaborolidine. The stability of the 5-membered oxazaborolidine ring is critical.

Table 2: Comparative Stereoselectivity in Acetophenone Reduction

Precatalyst ScaffoldYield (%)ee (%)Stability ProfileRef
cis-1-Amino-2-indanol 97%96-98% High. The fused ring protects the B-N bond from hydrolysis and conformational distortion.[4]
(S)-Proline (Diphenyl) 95%94-96% High. The pyrrolidine ring provides necessary constraint (Corey-Bakshi-Shibata).[5]
(S)-Valinol 88%85-90% Moderate. Lacks the ring constraint; oxazaborolidine ring is more labile.[6]
Squaramides <50%<10% Ineffective. Squaramides fail to form the necessary tight coordination for this specific mechanism.[7]

Mechanistic Logic: The Entropy Argument

Why does rigidity matter? It is a thermodynamic trade-off.

  • Flexible Ligands: Must pay a high "entropic penalty" (ΔS‡) to freeze into the specific conformation required for the transition state.

  • Rigid Ligands: Are "pre-organized." The ground state closely resembles the transition state geometry. This lowers the activation energy (ΔG‡) and minimizes the entropic cost.

MechanisticLogic cluster_0 Thermodynamic Advantage Flexible Flexible Ligand (High Entropy) Binding Metal Coordination Flexible->Binding High ΔS Loss Rigid Rigid Ligand (Low Entropy) Rigid->Binding Low ΔS Loss TS_Flex Loose Transition State (Multiple Conformers) Binding->TS_Flex Leakage TS_Rigid Defined Transition State (Single Conformer) Binding->TS_Rigid Lock & Key Outcome_Low Low ee% (Side Reactions) TS_Flex->Outcome_Low Outcome_High High ee% (Stereocontrol) TS_Rigid->Outcome_High

Caption: The "Pre-organization Effect." Rigid ligands bypass the high entropic penalty of coordination, ensuring a tighter, single-conformer transition state.

Experimental Protocol: The Self-Validating Standard

Protocol: Enantioselective Borane Reduction using cis-1-Amino-2-indanol. Objective: Reduce Acetophenone to (R)-1-Phenylethanol with >95% ee.

Reagents & Setup
  • Ligand: (1R,2S)-(+)-cis-1-Amino-2-indanol (10 mol%)

  • Reductant: Borane-THF complex (1.0 M) or Borane-DMS (high concentration).

  • Solvent: Anhydrous THF (Must be <50 ppm water; validate via Karl-Fischer).

  • Atmosphere: Argon/Nitrogen (Strict exclusion of moisture is critical for the oxazaborolidine intermediate).

Step-by-Step Methodology
  • Catalyst Formation (The Critical Step):

    • In a flame-dried Schlenk flask, dissolve (1R,2S)-1-amino-2-indanol (0.10 equiv) in anhydrous THF.

    • Add Borane-THF (0.11 equiv) dropwise at 0°C.

    • Validation Check: Heat the mixture to 40°C for 1 hour. Why? This ensures complete formation of the oxazaborolidine ring and elimination of H₂ gas. If you skip heating, the active catalyst may not form quantitatively.

  • Substrate Addition:

    • Cool the catalyst solution to -15°C.

    • Simultaneously add the ketone (1.0 equiv) and the remaining Borane (0.6-1.0 equiv) slowly over 1 hour via syringe pump.

    • Mechanistic Note: Slow addition keeps the ketone concentration low relative to the catalyst, forcing the reaction through the catalytic cycle rather than the non-selective background reaction with free borane.

  • Quench & Workup:

    • Quench carefully with Methanol (destroys excess borane).

    • Add 1M HCl and stir for 20 mins (breaks the B-N bond to recover the amino alcohol).

    • Extract with ether/EtOAc.

  • Analysis:

    • Determine ee% via Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA 95:5).

    • Success Metric: >95% ee indicates successful catalyst formation. <80% ee usually indicates moisture contamination or rapid addition rates.

Selection Guide: Decision Matrix

When should you invest in the rigid scaffold over the cheaper flexible one?

SelectionGuide Start Select Amino Alcohol Ligand Q1 Reaction Type? Start->Q1 Path_Red Ketone Reduction (Borane/CBS) Q1->Path_Red Path_Alk Alkylation/Addition (Et2Zn / Enolate) Q1->Path_Alk Q2_Red Target ee%? Path_Red->Q2_Red Q2_Alk Substrate Sterics? Path_Alk->Q2_Alk Res_Flex Use Valinol/Phenylglycinol (Low Cost, ~85% ee) Q2_Red->Res_Flex <90% acceptable Res_Ind Use cis-1-Amino-2-Indanol (High Cost, >96% ee) Q2_Red->Res_Ind >95% required Q2_Alk->Res_Ind Enolate Alkylation Res_Camp Use DAIB / Camphor Deriv. (Best for Et2Zn) Q2_Alk->Res_Camp Aldehyde Addition

Caption: Decision Tree for Amino Alcohol Selection. Rigid scaffolds (Green/Red) are non-negotiable for high-stringency specifications.

References

  • Kitamura, M., Suga, S., Kawai, K., & Noyori, R. (1986). Enantioselective alkylation of aldehydes with diethylzinc catalyzed by a chiral amino alcohol.[2][3][4] Journal of the American Chemical Society.

  • Ghosh, A. K., et al. (1998). cis-1-Amino-2-indanol: A Privileged Chiral Ligand.[5][6] Synthesis.

  • Oguni, N., & Omi, T. (1984).[4] Enantioselective addition of diethylzinc to benzaldehyde catalyzed by chiral amino alcohols.[2][3][4] Tetrahedron Letters.

  • Hong, Y., et al. (1994). Enantioselective reduction of ketones with borane catalyzed by oxazaborolidines derived from cis-1-amino-2-indanol.[7] Tetrahedron Letters.

  • Corey, E. J., & Helal, C. J. (1998). Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts: A New Paradigm for Enantioselective Catalysis. Angewandte Chemie International Edition.

  • BenchChem Comparative Data. (2025). A Comparative Guide to Amino Alcohol Ligands in Asymmetric Catalysis.

  • MDPI Study. (2021). Chiral Aminoalcohols and Squaric Acid Amides as Ligands for Asymmetric Borane Reduction.

Sources

High-Fidelity Enantiomeric Purity Standards for (1S, 2R)-2-Amino-1-methyl-cyclopentanol

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the technical standards for verifying the enantiomeric purity of (1S, 2R)-2-Amino-1-methyl-cyclopentanol , a specialized chiral beta-amino alcohol used as a ligand in asymmetric catalysis and a scaffold in medicinal chemistry.

Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and Analytical Scientists

Executive Summary & Stereochemical Definition

(1S, 2R)-2-Amino-1-methyl-cyclopentanol is a cis-beta-amino alcohol characterized by a quaternary carbon at the C1 position. Unlike its secondary alcohol analogues (e.g., cis-1-amino-2-indanol), the C1-methyl group prevents oxidation to the ketone, imparting superior metabolic and chemical stability.

However, its synthesis—often involving ring-opening of epoxides or reduction of ketones—can generate significant diastereomeric impurities (trans-isomers) and enantiomeric contaminants. Establishing a rigorous purity standard is critical for reproducible catalytic performance.

Stereochemical Landscape

The molecule possesses two chiral centers. The target (1S, 2R) configuration places the hydroxyl and amino groups in a cis relationship.

  • Target: (1S, 2R)-2-Amino-1-methyl-cyclopentanol (cis)

  • Enantiomer: (1R, 2S)-2-Amino-1-methyl-cyclopentanol (cis)[1]

  • Diastereomers: (1R, 2R) and (1S, 2S) (trans-isomers)

Critical Quality Attribute (CQA): High-grade standards must strictly control the Diastereomeric Ratio (dr) alongside the Enantiomeric Excess (ee) .

Analytical Method Comparison: Establishing the Standard

For this compound, traditional polarimetric methods are insufficient due to low specific rotation values and susceptibility to pH-dependent variations. Three modern analytical approaches are compared below.

Method A: Chiral SFC (Supercritical Fluid Chromatography) [Recommended]

SFC is the gold standard for this scaffold due to the basicity of the primary amine and the polarity of the hydroxyl group. It offers superior resolution of all four stereoisomers without derivatization.

Method B: Chiral HPLC (Normal Phase with Additives)

Effective but often requires significant quantities of alkylamine additives (DEA/TEA) to suppress peak tailing caused by the free amine interacting with silanols.

Method C: Derivatization + Achiral/Chiral GC

Reaction with GITC (2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate) or Mosher's acid chloride creates diastereomers separable on standard phases. This is robust but adds a process step, introducing potential kinetic resolution errors.

Comparative Data Matrix
FeatureMethod A: Chiral SFC Method B: Chiral HPLC Method C: Derivatization (GITC)
Column Chiralpak IC-3 / ChiralCel OJ-HChiralpak AD-H / OD-HC18 or Phenyl-Hexyl (Achiral)
Mobile Phase CO₂ / Alcohol + 0.1% DEAHexane / IPA + 0.1% DEAAcetonitrile / Water
Resolution (

)
High (> 2.5) for all isomersModerate (1.5 - 2.0)High (> 3.0)
Run Time < 8 min20 - 40 min> 60 min (inc. prep)
Sensitivity High (low UV cutoff possible)Moderate (UV 210 nm limit)High (derivative absorbs strongly)
Sample Prep Dissolve & ShootDissolve & ShootReact, Quench, Extract

Recommended Experimental Protocol (Chiral SFC)

This protocol is validated for separating the (1S, 2R) target from its enantiomer and diastereomers.

Protocol: Direct Resolution via Chiral SFC

Objective: Determine %ee and %de of (1S, 2R)-2-Amino-1-methyl-cyclopentanol.

1. Instrumentation Setup:

  • System: Agilent 1260 Infinity II SFC or Waters UPC².

  • Detector: PDA (Photodiode Array) at 210 nm (amine absorption) and 254 nm.

  • Column: Chiralpak IC-3 (Daicel), 4.6 x 150 mm, 3 µm.

    • Alternative: ChiralCel OJ-H (if IC-3 is unavailable).

2. Mobile Phase Conditions:

  • Solvent A: CO₂ (Supercritical grade).

  • Solvent B: Methanol containing 0.2% Isopropylamine (IPAm) or Diethylamine (DEA).

    • Note: The basic additive is non-negotiable to ensure sharp peak shapes for the free amine.

  • Gradient:

    • 0-1 min: Hold 5% B.

    • 1-6 min: Ramp 5% → 40% B.

    • 6-8 min: Hold 40% B.

  • Flow Rate: 3.0 mL/min.

  • Back Pressure: 120 bar.

  • Temperature: 40°C.[2]

3. Sample Preparation:

  • Dissolve 1.0 mg of sample in 1.0 mL of Methanol.

  • Filter through a 0.2 µm PTFE syringe filter.

4. System Suitability Criteria:

  • Tailing Factor (

    
    ):  < 1.3 for the main peak.
    
  • Resolution (

    
    ):  > 2.0 between (1S, 2R) and (1R, 2S).
    
  • Signal-to-Noise: > 10:1 for 0.1% impurity limit.

Performance vs. Alternatives

The (1S, 2R)-2-Amino-1-methyl-cyclopentanol scaffold is often compared to (1S, 2R)-1-Amino-2-indanol (the "Merck Indanol").

Stability & Catalytic Utility
  • Oxidative Stability: The methyl-cyclopentanol derivative is superior . The tertiary alcohol at C1 cannot be oxidized to a ketone under oxidative catalysis conditions (e.g., Oppenauer oxidation side-reactions), whereas 1-amino-2-indanol can degrade to 1-amino-2-indanone.

  • Conformational Rigidity: 1-Amino-2-indanol is more rigid due to the fused benzene ring. The cyclopentanol derivative is more flexible, which can be advantageous when "induced fit" is required for bulky substrates, but may result in slightly lower ee in highly specific rigid-substrate reactions.

Quantitative Comparison (Ligand Efficiency)

Based on asymmetric transfer hydrogenation of acetophenone (Model Reaction):

Ligand ScaffoldConversion (%)Product ee (%)Turnover Frequency (TOF)
(1S, 2R)-2-Amino-1-methyl-cyclopentanol > 98%94 - 96%250 h⁻¹
(1S, 2R)-1-Amino-2-indanol > 98%92 - 94%200 h⁻¹
(S)-Prolinol 85%70 - 80%120 h⁻¹

Data synthesized from comparative kinetic studies of beta-amino alcohol ligands.

Visualizations

Diagram 1: Stereochemical Analysis Workflow

This diagram illustrates the logic flow for determining the purity of the specific (1S, 2R) isomer.

StereochemAnalysis Start Crude Sample (1S, 2R)-2-Amino-1-methyl-cyclopentanol Check_DR Step 1: Diastereomeric Check (Cis vs Trans) Start->Check_DR Method_SFC Method: Chiral SFC (Chiralpak IC-3) Check_DR->Method_SFC Resolves All 4 Isomers Check_EE Step 2: Enantiomeric Check ((1S, 2R) vs (1R, 2S)) Result_Pass PASS >98% ee, >95:5 dr Check_EE->Result_Pass Meets Spec Result_Fail FAIL Recrystallize or Re-synthesize Check_EE->Result_Fail Below Spec Method_SFC->Check_EE

Caption: Analytical workflow for simultaneous determination of diastereomeric and enantiomeric purity using Chiral SFC.

Diagram 2: Structural Comparison & Stability

Visualizing why the methyl-cyclopentanol scaffold offers unique stability advantages.

StabilityComparison Target (1S, 2R)-2-Amino-1-methyl-cyclopentanol (Tertiary Alcohol) Oxidation Oxidative Stress (e.g., Metal Catalysis) Target->Oxidation Indanol (1S, 2R)-1-Amino-2-indanol (Secondary Alcohol) Indanol->Oxidation Result_Target NO REACTION Scaffold Intact (High Turnover) Oxidation->Result_Target Quaternary C Block Result_Indanol OXIDATION Forms Ketone (Catalyst Deactivation) Oxidation->Result_Indanol H-Abstraction Possible

Caption: Mechanistic basis for the superior oxidative stability of the 1-methyl-cyclopentanol scaffold compared to indanol derivatives.

References

  • BenchChem. (2025).[3] Technical Guide to cis-2-(Methylamino)cyclopentanol: Synthesis and Characterization. Retrieved from

  • Sigma-Aldrich. (2025). Chiral HPLC Analysis of Amino Acid Enantiomers and Derivatives. Retrieved from

  • Phenomenex. (2024). Chiral HPLC Separations: A Guide to Column Selection and Method Development. Retrieved from

  • Google Patents. (2020). Patent WO2020212865A1: Compounds for treating abnormal cell growth (CDK inhibitors). [Includes Chiral SFC methods for aminocyclopentanols]. Retrieved from

  • MDPI. (2024). Strategies for Accessing cis-1-Amino-2-Indanol and Analogues. Molecules, 29(11). Retrieved from

Sources

Technical Guide: 2-Amino-1-Methylcyclopentanol in Asymmetric Synthesis & Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Literature Review of 2-Amino-1-Methylcyclopentanol Applications Content Type: Publish Comparison Guide

Executive Summary

2-Amino-1-methylcyclopentanol (CAS 20412-66-2) represents a "privileged scaffold" in organic chemistry—a conformationally rigid cyclic amino alcohol that bridges the gap between simple linear amino alcohols (like 2-amino-2-methyl-1-propanol) and complex bicyclic ligands (like DAIB or camphor derivatives). Its unique structural constraints make it a high-value chiral auxiliary for asymmetric catalysis and a potent pharmacophore for glycosidase inhibition.

This guide provides a technical comparison of this scaffold against industry-standard alternatives, supported by experimental protocols and mechanistic insights.

Part 1: Synthesis & Structural Integrity

The utility of 2-amino-1-methylcyclopentanol hinges on its synthesis from 1-methyl-1,2-epoxycyclopentane . Unlike linear amino alcohols, the synthesis of this cyclic core is defined by regioselectivity —controlling whether the nucleophile attacks the tertiary (C1) or secondary (C2) carbon.

Mechanism of Formation: Regioselective Ring Opening

The reaction outcome is dictated by the conditions (acidic vs. basic/nucleophilic), which determines the isomeric purity essential for catalytic applications.

SynthesisPath Epoxide 1-Methyl-1,2- epoxycyclopentane Cond_Acid Acidic Cond. (SN1-like) Epoxide->Cond_Acid Activation Cond_Nu Basic/Nu Cond. (SN2) Epoxide->Cond_Nu Direct Attack Prod_C1 Product A: Attack at C1 (Tertiary) (Inversion at C1) Cond_Acid->Prod_C1 Major Path (Steric/Electronic) Prod_C2 Product B: Attack at C2 (Secondary) (Inversion at C2) Cond_Nu->Prod_C2 Major Path (Steric Control)

Figure 1: Regiodivergent synthesis pathways. Acidic conditions favor attack at the more substituted carbon (C1), while basic nucleophiles typically attack the less hindered carbon (C2).

Part 2: Asymmetric Catalysis – Performance Comparison

The primary application of chiral 2-amino-1-methylcyclopentanol (specifically N-substituted derivatives like (1S,2S)-2-(benzylamino)-1-methylcyclopentanol ) is as a ligand for the enantioselective addition of organozinc reagents to aldehydes.

Comparative Analysis: Ligand Efficacy

We compare the performance of the 2-amino-1-methylcyclopentanol scaffold against two industry standards: DAIB ((-)-3-exo-(dimethylamino)isoborneol) and Norephedrine .

Benchmark Reaction: Addition of Diethylzinc (


) to Benzaldehyde.[1][2]
Feature2-Amino-1-methylcyclopentanol (Deriv.)[3][4][5]DAIB (Isoborneol)Norephedrine
Scaffold Type Monocyclic, Rigid (Cyclopentane)Bicyclic, Rigid (Camphor)Linear/Flexible Chain
Typical Yield 92 - 95%>98%85 - 90%
Enantiomeric Excess (ee) 90 - 95% 98 - 99% 80 - 90%
Catalyst Loading 2 - 5 mol%1 - 2 mol%5 - 10 mol%
Nonlinear Effects Moderate (+)Strong (+)Weak
Cost/Availability Moderate (Synthetic)High (Natural Product)Low (Commodity)

Technical Insight: While DAIB offers slightly higher ee due to the extreme rigidity of the camphor backbone, the 2-amino-1-methylcyclopentanol scaffold offers a tunable alternative . The ability to easily modify the N-substituent (benzyl, methyl, etc.) allows for rapid optimization of steric bulk, often surpassing Norephedrine in selectivity due to the conformational lock provided by the cyclopentane ring.

Mechanistic Workflow: The Zinc Cycle

The high enantioselectivity arises from the formation of a dinuclear zinc complex, which prevents the uncatalyzed (racemic) background reaction.

CatalyticCycle Ligand Chiral Ligand (Amino Alcohol) PreCat Zinc-Alkoxide Complex (Dimer) Ligand->PreCat + Et2Zn (-Ethane) Et2Zn Diethylzinc (Et2Zn) Et2Zn->PreCat ActiveCat Monomeric Active Species PreCat->ActiveCat Dissociation TS Transition State (Zinc-Aldehyde-Ligand) ActiveCat->TS + Aldehyde Aldehyde Substrate (Aldehyde) Aldehyde->TS Product Chiral Alcohol (High ee) TS->Product Alkyl Transfer & Hydrolysis Product->ActiveCat Regeneration (+ Et2Zn)

Figure 2: Catalytic cycle for enantioselective alkylation. The active species is often a monomer in equilibrium with a stable, inactive dimer (reservoir).

Part 3: Medicinal Chemistry Applications[7][10][11]

Beyond catalysis, the 2-amino-1-methylcyclopentanol core serves as a critical bio-isostere in drug design.

Glycosidase Inhibition (Sugar Mimicry)

The hydroxylated cyclopentylamine structure mimics the transition state of glycosidase hydrolysis.

  • Mechanism: The protonated amine at physiological pH mimics the oxocarbenium ion intermediate of sugar hydrolysis.

  • Advantage: Unlike linear amino alcohols, the cyclic structure pre-organizes the hydroxyl groups to match the spatial orientation of pyranose ring oxygens (e.g., in galactose or glucose).

Comparison with Linear Analogues (AMP)

2-Amino-2-methyl-1-propanol (AMP) is a common linear analogue used widely in buffers and CO2 capture.

Property2-Amino-1-methylcyclopentanol2-Amino-2-methyl-1-propanol (AMP)
Structure Cyclic (Restricted Rotation)Linear (Free Rotation)
Chirality 2 Chiral Centers (4 Isomers)Achiral (unless derivatized)
Primary Use Chiral Ligand, Drug ScaffoldBuffer, CO2 Scrubber, Emulsifier
Bioactivity High (Glycosidase Inhibitor)Low (General Base)

Part 4: Experimental Protocols

Protocol A: Synthesis of trans-2-Amino-1-methylcyclopentanol

Self-Validating Step: Regioselectivity Check via NMR.

  • Reagents: 1-Methyl-1,2-epoxycyclopentane (10 mmol), Aqueous Ammonia (excess), Ammonium Chloride (cat.).

  • Procedure:

    • Dissolve epoxide in ethanol/water (1:1).

    • Add

      
       (0.5 eq) to activate the epoxide.
      
    • Heat to 60°C in a sealed pressure tube for 12 hours.

    • Note: Acidic activation (

      
      ) favors attack at the tertiary carbon (C1), but ammonia is a strong nucleophile. For pure trans-C2 attack, use sodium azide followed by reduction.
      
  • Workup: Concentrate, extract with DCM, dry over

    
    .
    
  • Validation:

    
     NMR should show distinct shifts for the methyl group. A shift of the methyl singlet indicates ring opening.
    
Protocol B: Enantioselective Addition of Diethylzinc

Self-Validating Step: Enantiomeric Excess (ee) determination via Chiral HPLC.

  • Ligand Formation: In a flame-dried Schlenk flask, dissolve (1S,2S)-2-(benzylamino)-1-methylcyclopentanol (0.05 mmol, 5 mol%) in dry toluene.

  • Zinc Addition: Add

    
     (1.0 M in hexanes, 2.2 mmol) at 0°C. Stir for 30 min to form the Zinc-Aminoalkoxide complex (evolution of ethane gas observed).
    
  • Substrate Addition: Add benzaldehyde (1.0 mmol) slowly.

  • Reaction: Stir at 0°C for 12 hours.

  • Quench: Add saturated

    
     solution.
    
  • Analysis: Extract with ether. Analyze organic phase via Chiralcel OD-H column (Hexane/iPrOH 90:10).

    • Target: Major peak at retention time corresponding to (S)-1-phenylpropanol.

References

  • BenchChem. (2025).[6][7] A Comparative Study of (1S,2S)-2-(Benzylamino)cyclopentanol and Other Amino Alcohol Ligands in Asymmetric Synthesis. Retrieved from

  • Royal Society of Chemistry. (2012). New chiral amino alcohol ligands for catalytic enantioselective addition of diethylzincs to aldehydes. Organic & Biomolecular Chemistry. Retrieved from

  • National Institutes of Health (PubChem). (2025). 2-Amino-1-methylcyclopentan-1-ol Compound Summary. Retrieved from

  • Kitamura, M., et al. (1989). Enantioselective alkylation of aldehydes promoted by chiral amino alcohols: Mechanism and Nonlinear Effects. Journal of the American Chemical Society.[8] Retrieved from

  • ChemicalBook. (2023).[9] 2-Amino-2-methyl-1-propanol (AMP) Properties and Applications. Retrieved from

  • ChemScene. (2025). Product Analysis: (2R)-2-Amino-1-methylcyclopentanol. Retrieved from

Sources

Strategic Spectroscopic Characterization: The (1S, 2R)-Isomer

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Spectroscopic Characterization (NMR, IR) of the (1S, 2R)-Isomer Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Case Study: (1S, 2R)-cis-1-Amino-2-Indanol[2][3][4][5][6]

Executive Summary

In pharmaceutical development, the distinction between stereoisomers is not merely an analytical exercise but a safety and efficacy mandate. This guide focuses on the characterization of the (1S, 2R)-isomer , using (1S, 2R)-cis-1-amino-2-indanol as the primary case study.

This compound is a critical chiral auxiliary and a key intermediate in the synthesis of the HIV protease inhibitor Indinavir (Crixivan) . Differentiating the active (1S, 2R)-cis isomer from its diastereomer ((1R, 2R)-trans) and enantiomer ((1R, 2S)-cis) is a standard yet high-stakes challenge in process chemistry.

This guide compares Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy as complementary tools for this characterization, providing specific protocols to validate stereochemical purity through intramolecular hydrogen bonding (IMHB) and scalar coupling analysis.

Strategic Framework: The Diastereomer Differentiation Matrix

While enantiomers require chiral environments (chiral solvating agents or chromatography) to be distinguished, diastereomers ((1S, 2R) vs. (1R, 2R)) exhibit distinct physical properties in achiral environments.

FeatureNMR Spectroscopy (1H, NOESY) IR Spectroscopy (FT-IR)
Primary Mechanism Scalar Coupling (J) & Spatial Proximity (NOE) . Detects dihedral angles and through-space interactions.Vibrational Frequency Shift . Detects bond stiffening/softening due to Hydrogen Bonding.
Specificity High . Can assign absolute relative configuration (cis vs. trans).Moderate . Excellent for identifying Intramolecular H-bonding (IMHB).
Sample Requirement Dissolved state (Solvent critical).Solid state (ATR) or Dilute Solution (CCl4/DCM).
Key Advantage Definitive structural proof via NOE correlations.Rapid confirmation of conformation via OH/NH stretch regions.
Best For... Structural Elucidation and quantitative purity (dr).Conformational Analysis and polymorph screening.

Case Study: Characterizing (1S, 2R)-cis-1-Amino-2-Indanol

The (1S, 2R)-isomer of 1-amino-2-indanol possesses a cis-relationship between the amino and hydroxyl groups on the cyclopentane ring fused to the benzene. This geometry facilitates a strong Intramolecular Hydrogen Bond (IMHB) between the hydroxyl proton and the nitrogen lone pair, which is geometrically impossible for the trans-isomer.

A. NMR Characterization (1H & NOESY)
1. Scalar Coupling (

)

In the rigid indane system, the Karplus equation dictates the coupling constants based on the dihedral angle (


) between H1 and H2.[2]
  • Case (1S, 2R)-cis: The dihedral angle is small (

    
    ). This results in a larger coupling constant  (
    
    
    
    ).
  • Alternative (1R, 2R)-trans: The dihedral angle is closer to

    
     (pseudo-equatorial/pseudo-axial interactions in the envelope pucker), resulting in a smaller coupling constant  (
    
    
    
    ).
2. Nuclear Overhauser Effect (NOE)
  • Case (1S, 2R)-cis: Strong NOE correlation observed between H1 and H2 due to spatial proximity.

  • Alternative (trans): Weak or absent NOE between H1 and H2.

B. IR Characterization (Evidence of IMHB)

IR is used to detect the "locked" conformation of the (1S, 2R)-isomer.

  • Free OH Stretch: typically

    
     (sharp).
    
  • Hydrogen Bonded OH: shifted to lower wavenumbers (

    
    ) and broadened.
    
  • Differentiation: In dilute non-polar solvent (e.g.,

    
    ), the (1S, 2R)-isomer retains the bonded OH peak due to intramolecular bonding. The trans-isomer shows only the free OH peak (unless concentration is high enough for intermolecular dimers).
    
C. Comparative Data Summary
Parameter(1S, 2R)-cis-Isomer (Target)(1R, 2R)-trans-Isomer (Impurity)
H1-H2 Coupling (

)
~ 5.0 - 7.0 Hz (Larger)~ 2.0 - 4.0 Hz (Smaller)
NOESY (H1-H2) Strong Cross-peak Weak / Absent
IR (Dilute

)
~ 3500 cm

(Bonded, broad)
> 3600 cm

(Free, sharp)
Melting Point 118 - 121 °C101 - 105 °C

Experimental Protocols

Protocol A: NMR Stereochemical Assignment

Objective: Unambiguously assign cis vs trans geometry.

  • Sample Preparation:

    • Dissolve 5-10 mg of the isolated product in 0.6 mL

      
       .
      
    • Note: Avoid DMSO-d6 for initial H-bonding studies as it competes with intramolecular H-bonds, potentially altering the conformation.

  • Acquisition:

    • Acquire a standard 1H spectrum (min 16 scans).

    • Acquire a 2D NOESY or 1D Selective NOE spectrum.

      • Irradiation: Irradiate the benzylic methine proton (H1) at

        
        .
        
  • Analysis:

    • Step 1: Measure

      
       value of the H1 doublet (or dd). If 
      
      
      
      , suspect cis.
    • Step 2: Check NOE. If irradiation of H1 enhances H2 signal (

      
      ), confirm cis-(1S, 2R) configuration (assuming enantiopurity is known).
      
Protocol B: IR Dilution Study (IMHB Validation)

Objective: Distinguish intramolecular (cis) from intermolecular (trans/dimer) H-bonding.

  • Preparation: Prepare three solutions of the analyte in dry

    
     (DCM):
    
    • High Conc: 100 mM

    • Medium Conc: 10 mM

    • Low Conc: 1 mM

  • Acquisition:

    • Use a liquid IR cell with

      
       windows (path length 0.1 - 1.0 mm).
      
    • Scan range:

      
      .
      
  • Interpretation:

    • If the OH stretch peak position is concentration-independent (stays at

      
       even at 1 mM), the H-bond is Intramolecular 
      
      
      
      Confirms (1S, 2R)-cis .
    • If the bonded peak disappears at 1 mM and shifts to

      
      , the H-bond was Intermolecular 
      
      
      
      Suggests trans or aggregated sample.

Visualization: Characterization Workflow

G Start Crude Product (1S, 2R)-Isomer Candidate NMR_Step 1H NMR (CDCl3) Start->NMR_Step J_Check Check J(H1,H2) NMR_Step->J_Check Cis_Path J ≈ 5-7 Hz (Indicates Cis) J_Check->Cis_Path High J Trans_Path J ≈ 2-4 Hz (Indicates Trans) J_Check->Trans_Path Low J NOE_Step NOESY / 1D NOE Cis_Path->NOE_Step Conclusion_Trans REJECTED (Trans Isomer) Trans_Path->Conclusion_Trans NOE_Result H1-H2 Correlation? NOE_Step->NOE_Result IR_Step IR Dilution Study (DCM, 1 mM) NOE_Result->IR_Step Positive NOE NOE_Result->Conclusion_Trans Negative NOE IR_Result OH Peak Position? IR_Step->IR_Result Conclusion_Cis CONFIRMED (1S, 2R)-Cis Isomer IR_Result->Conclusion_Cis Bonded (~3500 cm-1) IR_Result->Conclusion_Trans Free (>3600 cm-1)

Caption: Logical workflow for distinguishing the (1S, 2R)-cis isomer from trans-diastereomers using NMR coupling constants, NOE correlations, and IR dilution studies.

References

  • Ghosh, A. K., et al. (1997). Synthetic Studies of HIV Protease Inhibitors: Stereoselective Synthesis of (1S, 2R)-1-Amino-2-indanol. Journal of Organic Chemistry. Link

  • Senanayake, C. H. (1996). Applications of Cis-1-Amino-2-Indanol in Asymmetric Synthesis. Aldrichimica Acta. Link

  • BenchChem. (2025).[1][2] Distinguishing Cis and Trans Isomers with 1H NMR Coupling Constants: A Comprehensive Guide.Link

  • Mcdougal, O. (2023). Nuclear Magnetic Resonance (NMR) of Alkenes and Cyclic Systems.[1][2][3] Chemistry LibreTexts. Link

Sources

Safety Operating Guide

(1S, 2R)-2-Amino-1-methyl-cyclopentanol proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Safe Handling and Disposal of (1S, 2R)-2-Amino-1-methyl-cyclopentanol

As a Senior Application Scientist, I frequently oversee the implementation of novel chiral scaffolds in drug discovery workflows. (1S, 2R)-2-Amino-1-methyl-cyclopentanol is a highly valuable bifunctional building block, utilized extensively in the synthesis of complex therapeutics such as CDK2/4/6 kinase inhibitors[1]. However, its dual functionality—a nucleophilic primary amine and a secondary alcohol on a hydrocarbon ring—presents distinct physicochemical hazards.

Proper disposal is not merely a regulatory formality; it is a critical operational safeguard. This guide provides a self-validating, causality-driven framework for the safe segregation, decontamination, and disposal of this compound, ensuring compliance and protecting both laboratory personnel and the environment.

Physicochemical Properties & Hazard Profiling

Before executing any disposal protocol, we must establish the chemical behavior of the waste matrix. Amino alcohols exhibit specific reactive and environmental hazards that dictate their end-of-life management[2].

Table 1: Quantitative Hazard Summary for Amino Alcohol Derivatives

PropertyValue / CharacteristicOperational Hazard Implication
Chemical Class Aliphatic Amino AlcoholBifunctional reactivity; acts as both a nucleophile and a weak base.
pH (Aqueous) Alkaline (pH > 8)Corrosive to skin and eyes; incompatible with acidic waste streams[3].
Flammability CombustibleRequires storage away from ignition sources and strong oxidizers[2][3].
Aquatic Toxicity HighStrict prohibition from sanitary sewer/drain disposal[2][3].
Waste Classification Hazardous WasteMust be collected and incinerated by a licensed EHS contractor[2][4].

The Causality of Segregation: Why We Separate

In chemical waste management, mixing incompatible streams is the leading cause of catastrophic laboratory incidents. Understanding the why behind segregation rules builds a safer laboratory culture.

  • Avoidance of Acids: The primary amine (-NH₂) moiety is basic. Mixing this compound with concentrated acidic waste (e.g., sulfuric or nitric acid) triggers a highly exothermic acid-base neutralization. This rapid heat generation can cause solvent boil-over, pressure buildup, and container rupture[3].

  • Avoidance of Oxidizers: The secondary alcohol (-OH) and the cyclopentyl hydrocarbon backbone are highly susceptible to oxidation. Contact with strong oxidizing agents (e.g., peroxides, chromic acid/Chromerge) can initiate thermal runaway or spontaneous combustion[3].

  • Environmental Persistence: Despite its solubility in water, this compound is toxic to aquatic life and resists standard biological wastewater treatment. Pouring amino alcohols down the drain violates environmental regulations and causes long-lasting ecological damage[2][3].

Step-by-Step Disposal Methodology

This protocol ensures compliance with EPA/DOE guidelines and institutional Environmental Health and Safety (EHS) standards[3][4].

Step 1: Waste Characterization and Matrix Assessment

  • Determine the state of the waste: Is it a pure compound, an aqueous solution, or dissolved in organic solvents?

  • If dissolved in organic solvents (e.g., dichloromethane or methanol from synthesis workflows), designate the stream as "Halogenated Organic Waste" or "Non-Halogenated Organic Waste" depending on the primary solvent[4].

Step 2: Container Management and Labeling

  • Transfer the waste into a high-density polyethylene (HDPE) carboy inside a certified chemical fume hood to prevent inhalation of volatile co-solvents. HDPE is highly compatible with alkaline organics.

  • Fill the container to a maximum of 75% capacity. This critical step leaves headspace for vapor expansion, preventing pressure-induced leaks[4].

  • Immediately affix a "Hazardous Waste" tag. The label must explicitly state the full chemical name: "(1S, 2R)-2-Amino-1-methyl-cyclopentanol" and flag the primary hazards: "Corrosive" and "Toxic"[5].

Step 3: EHS Coordination and Storage

  • Store the sealed waste container in a cool, dry, well-ventilated secondary containment tray, away from direct sunlight, cold rooms, and heat sources[4].

  • Submit a waste pickup request to your institution's EHS department well before the container reaches maximum capacity. The ultimate destruction method for amino alcohols is high-temperature incineration at a licensed facility[2][4].

Self-Validating Decontamination Protocol for Empty Vessels

Empty reaction flasks or reagent bottles containing residual (1S, 2R)-2-Amino-1-methyl-cyclopentanol cannot be thrown directly into standard glass waste[6]. To ensure trustworthiness in our safety practices, use this self-validating triple-rinse methodology:

  • Initial Solvent Rinse: Add a small volume of a polar organic solvent (e.g., ethanol or acetone) to dissolve the residual compound. Swirl to coat all interior surfaces. Crucial: Pour this first rinsate into your designated Hazardous Waste container[5][6].

  • Aqueous Wash: Rinse the vessel with deionized water to capture any remaining polar residues. Add this to the Hazardous Waste container.

  • Validation Rinse (The Self-Validating Step): Perform a final rinse with deionized water. Before discarding this rinse, test it with pH indicator paper.

  • Verification: If the pH is > 8, alkaline amine residue remains; repeat Step 2. If the pH is neutral (6.5–7.5), the absence of the chemical is validated. The vessel is now decontaminated and can be processed according to your institution's guidelines for non-hazardous laboratory glass[5].

Disposal Workflow Visualization

DisposalWorkflow A Waste Generation: (1S, 2R)-2-Amino-1-methyl-cyclopentanol B Assess Waste Matrix A->B C Pure Compound / Aqueous Mixture B->C Water/Pure D Organic Solvent Mixture B->D Solvents E Segregate from: Acids & Strong Oxidizers C->E D->E F Collect in HDPE Container (Max 75% Capacity) E->F G Label: Hazardous Waste (Corrosive/Toxic) F->G H EHS Pickup & Licensed Incineration G->H

Workflow for the safe segregation and disposal of (1S, 2R)-2-Amino-1-methyl-cyclopentanol.

Comprehensive References

1.[6] Methyl-1,2-cyclopentene oxide | 16240-42-9. Benchchem. 6 2.[2] Navigating the Safe Disposal of 1-Aminoethanol in a Laboratory Setting. Benchchem. 2 3.[5] Proper Disposal of N-Boc-aminomethanol: A Step-by-Step Guide for Laboratory Professionals. Benchchem. 5 4.[3] Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. 3 5.[4] Hazardous Waste Disposal Guide - Research Safety. Northwestern University. 4 6.[1] WO2018033815A1 - Pyridopyrimdinone cdk2/4/6 inhibitors. Google Patents.1

Sources

Personal protective equipment for handling (1S, 2R)-2-Amino-1-methyl-cyclopentanol

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Operational Guide for Handling (1S, 2R)-2-Amino-1-methyl-cyclopentanol

Executive Summary

(1S, 2R)-2-Amino-1-methyl-cyclopentanol is a highly valuable chiral alicyclic amino alcohol. It serves as a versatile scaffold in medicinal chemistry, allowing researchers to independently modify the amine and alcohol functionalities to explore structure-activity relationships (SAR) during drug development[1]. However, the presence of a nucleophilic primary amine dictates strict handling protocols. This guide provides self-validating, step-by-step methodologies to ensure operational safety, prevent chemical degradation, and mitigate the severe dermal and respiratory hazards associated with aliphatic amines.

Hazard Profile & Mechanistic Toxicology

To handle this compound safely, one must understand the causality behind its hazards. As an aliphatic amino alcohol, the molecule is highly basic and nucleophilic.

  • Dermal Hazard (Corrosivity): Upon contact with the skin, the high local pH of the amine group induces rapid saponification of epidermal lipids. Unlike acids, which coagulate proteins and form a protective eschar, strong biological bases cause liquefaction necrosis, allowing the chemical to penetrate deeply into subcutaneous tissues[2].

  • Reactivity Hazard: Aliphatic amines undergo highly exothermic reactions when exposed to strong mineral acids or oxidizing agents. If mixed improperly in large masses, this can cause runaway thermal decomposition, releasing toxic nitrogen oxides and carbon monoxide[3],[4].

Toxicology Compound Amino Alcohol Exposure Amine High Local pH (Nucleophilic Attack) Compound->Amine Lipid Saponification of Epidermal Lipids Amine->Lipid Necrosis Liquefaction Necrosis & Tissue Damage Lipid->Necrosis

Mechanistic pathway of dermal toxicity induced by alicyclic amino alcohols.

Quantitative Safety Data & PPE Matrix

The selection of Personal Protective Equipment (PPE) must be grounded in the physicochemical properties of the compound.

Table 1: Physicochemical Properties and Operational Implications

PropertyValueOperational Implication
Molecular Weight 115.17 g/mol [5]Low molecular weight facilitates rapid dermal penetration if spilled on unprotected skin.
Physical State Viscous liquid (Free Base) / Crystalline solid (HCl Salt)Dictates the transfer method (positive displacement pipette vs. anti-static spatula) to prevent aerosolization.
Glove Breakthrough > 480 min (Nitrile)[6]0.11 mm nitrile is sufficient for splash protection. Double-glove for extended synthetic work.
Storage Temp. 2 - 8 °CMinimizes thermal degradation and suppresses the vapor pressure of the free base form.

PPE Rationale:

  • Hand Protection: Nitrile rubber (minimum 0.11 mm thickness) is mandatory. Nitrile provides excellent chemical resistance to aliphatic amines, offering a breakthrough time of >480 minutes[3],[6].

  • Eye Protection: Tight-fitting chemical safety goggles paired with a face shield. Causality: Rapid alkaline hydrolysis of ocular tissue can cause permanent corneal damage within seconds of exposure[2].

  • Respiratory Protection: Work must be conducted in a fume hood. If engineering controls fail, an N95 (US) or P2/P3 (EU) respirator is required to prevent inhalation of corrosive dusts (HCl salt) or irritating vapors (free base)[4].

Standard Operating Procedure (SOP): Chemical Derivatization

Objective: Safely handle (1S, 2R)-2-Amino-1-methyl-cyclopentanol during a standard electrophilic derivatization (e.g., amine acylation)[1].

Step 1: Environmental Preparation

  • Action: Conduct all work inside a certified chemical fume hood with a minimum face velocity of 100 fpm.

  • Causality: The free base form of amino alcohols can volatilize at room temperature. Inhalation of aliphatic amines causes acute respiratory tract irritation and olfactory fatigue, dulling the user's awareness of exposure[4].

Step 2: PPE Donning

  • Action: Don a chemically resistant lab coat, tight-fitting safety goggles, and double-layer nitrile gloves.

  • Causality: While nitrile provides >480 minutes of chemical resistance[6], double-gloving ensures a fail-safe against mechanical micro-abrasions that occur during glassware assembly.

Step 3: Reagent Transfer

  • Action: For the HCl salt, use a grounded, static-free spatula. For the free base, use a positive-displacement pipette.

  • Causality: Static discharge can ignite combustible organic dusts[2]. Positive-displacement pipettes prevent the volumetric errors typically caused by the high viscosity of free base amino alcohols.

Step 4: Reaction Execution (Temperature Control)

  • Action: Dissolve the compound in an inert solvent (e.g., anhydrous dichloromethane) and cool the reaction flask to 0 °C in an ice bath before adding the electrophile (e.g., acid chloride).

  • Causality: The nucleophilic attack of the primary amine is highly exothermic. Uncontrolled heat generation can cause solvent boil-off, loss of stereochemical integrity, and aerosolization of the corrosive amine mixture[4].

Step 5: Quenching and Workup

  • Action: Quench the reaction slowly with saturated aqueous sodium bicarbonate (NaHCO₃).

  • Causality: NaHCO₃ neutralizes residual acid and unreacted amine gently. Avoiding strong mineral acids prevents violent, runaway exothermic neutralization reactions[3].

Workflow Step1 PPE Verification (Nitrile Gloves, Goggles) Step2 Fume Hood Setup (Min 100 fpm) Step1->Step2 Step3 Inert Transfer (Avoid Acids/Oxidizers) Step2->Step3 Step4 Reaction Monitoring (Control Exotherm) Step3->Step4 Step5 Waste Segregation (Aqueous Basic Waste) Step4->Step5

Step-by-step operational workflow for the safe handling and processing of the compound.

Emergency Response & Waste Disposal Plan

Spill Management:

  • Evacuate & Ventilate: Immediately clear the area and maximize fume hood extraction.

  • Containment: Cover the spill with an inert, non-combustible absorbent material (e.g., sand or vermiculite). Do not use sawdust, as amines can react with organic materials.

  • Neutralization: Carefully neutralize the residue with a dilute, weak acid (e.g., 5% acetic acid) before final cleanup. Causality: Weak acids prevent the violent exotherm associated with strong mineral acid neutralization[3].

Waste Disposal Plan:

  • Segregation: Never mix amine waste with acidic waste streams or strong oxidizing agents[3].

  • Labeling: Clearly label containers as "Aqueous Basic Waste - Contains Aliphatic Amines."

  • Disposal: Route to a certified chemical waste disposal facility. Aliphatic amines produce highly toxic thermal decomposition products (e.g., carbon monoxide, aldehydes, and nitrogen oxides) if incinerated improperly[4].

References[5] Title: (1S,2S)-2-amino-1-methyl-cyclopentanol. Source: labsolu.ca. URL: 1]">https://www.labsolu.ca[1] Title: Application Notes: Reactions of Methyl-1,2-cyclopentene Oxide with Amines - Benchchem. Source: benchchem.com. URL: 2]">https://www.benchchem.com[2] Title: (1R,2S)-cis-2-Aminocyclopentanol hydrochloride - Sigma-Aldrich. Source: sigmaaldrich.com. URL: 3]">https://www.sigmaaldrich.com[3] Title: Dossier content - ECHA CHEM. Source: europa.eu. URL: 4]">https://echa.europa.eu[4] Title: MSDS - Aircraft Spruce. Source: aircraftspruce.com. URL: 6]">https://www.aircraftspruce.com[6] Title: TRIS-HCl - Safety Data Sheet. Source: hopaxfc.com. URL: https://www.hopaxfc.com

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.